molecular formula C9H12N2O3 B1597423 2-(3-Methoxyphenoxy)acetohydrazide CAS No. 436155-36-1

2-(3-Methoxyphenoxy)acetohydrazide

Cat. No.: B1597423
CAS No.: 436155-36-1
M. Wt: 196.2 g/mol
InChI Key: QGULAZOKPKAIRW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)acetohydrazide (CAS 436155-36-1) is a versatile chemical scaffold with a molecular formula of C9H12N2O3 and a molecular weight of 196.20 g/mol. This acetohydrazide derivative is a valuable building block in medicinal chemistry for the design and synthesis of novel bioactive molecules. It serves as a key precursor for the development of various heterocyclic compounds, including hydrazone and 1,3,4-oxadiazole derivatives . This compound has demonstrated significant research value in the field of anticancer drug discovery. Studies have utilized 2-(3-Methoxyphenoxy)acetohydrazide as a starting material to synthesize novel compounds that were screened for antiproliferative activity against human tumor cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) . The core structure of acetohydrazides is known for its ability to contribute to diverse pharmacological activities, making it a privileged structure in the search for new therapeutic agents . This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3-methoxyphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-3-2-4-8(5-7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGULAZOKPKAIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352751
Record name 2-(3-methoxyphenoxy)acetohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436155-36-1
Record name 2-(3-methoxyphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Methoxyphenoxy)acetohydrazide, a valuable intermediate in the development of various pharmaceutical compounds. This document details the scientific rationale behind the chosen synthetic pathway, provides step-by-step experimental protocols with in-depth explanations, and includes a thorough characterization of the target molecule and its key intermediate. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-tested methodologies.

Introduction and Strategic Overview

2-(3-Methoxyphenoxy)acetohydrazide serves as a crucial building block in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of compounds like Ranitidine, a well-known H₂ receptor antagonist. The strategic approach to its synthesis is a robust and efficient two-step process. This pathway is favored for its high yields, operational simplicity, and the ready availability of starting materials.

The synthesis commences with a Williamson ether synthesis, a classic and reliable method for forming the ether linkage. This is followed by the hydrazinolysis of the resulting ester to yield the final acetohydrazide. This guide will dissect each stage, elucidating the mechanistic underpinnings and critical experimental parameters that ensure a successful and reproducible outcome.

Logical Flow of the Synthetic Strategy:

Synthesis_Workflow Start Starting Materials: - 3-Methoxyphenol - Ethyl Chloroacetate - Hydrazine Hydrate Step1 Step 1: Williamson Ether Synthesis Formation of Ethyl 2-(3-Methoxyphenoxy)acetate Start->Step1 Reagents: K₂CO₃, DMF Intermediate Intermediate: Ethyl 2-(3-Methoxyphenoxy)acetate Step1->Intermediate Isolation & Purification Step2 Step 2: Hydrazinolysis Conversion to Acetohydrazide Intermediate->Step2 Reagent: NH₂NH₂·H₂O, Ethanol Product Final Product: 2-(3-Methoxyphenoxy)acetohydrazide Step2->Product Isolation & Purification

Caption: Overall workflow for the synthesis of 2-(3-Methoxyphenoxy)acetohydrazide.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and final product is paramount for safe handling, effective purification, and accurate characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
3-MethoxyphenolC₇H₈O₂124.14Colorless to light yellow liquid244
Ethyl ChloroacetateC₄H₇ClO₂122.55Colorless liquid144-146
Ethyl 2-(3-Methoxyphenoxy)acetateC₁₁H₁₄O₄210.23Colorless oil~116 °C at 0.2 mmHg[1]
Hydrazine HydrateH₆N₂O50.06Colorless fuming liquid120.1
2-(3-Methoxyphenoxy)acetohydrazideC₉H₁₂N₂O₃196.21SolidNot readily available

Detailed Synthesis Protocol

Part I: Synthesis of Ethyl 2-(3-Methoxyphenoxy)acetate

The initial step involves the O-alkylation of 3-methoxyphenol with ethyl chloroacetate. This reaction, a classic Williamson ether synthesis, proceeds via an SN2 mechanism. The phenoxide ion, generated in situ by a weak base, acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate.

Reaction Mechanism:

Williamson_Ether_Synthesis Reactants 3-Methoxyphenol + Ethyl Chloroacetate Base K₂CO₃ Intermediate_ion 3-Methoxyphenoxide Ion Base->Intermediate_ion Deprotonation Product Ethyl 2-(3-Methoxyphenoxy)acetate Intermediate_ion->Product SN2 Attack on Ethyl Chloroacetate

Caption: Mechanism of the Williamson ether synthesis for the intermediate ester.

Experimental Protocol:

  • Reaction Setup: To a magnetically stirred solution of 3-methoxyphenol (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL/g of phenol), add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 60-70 °C and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL/g of phenol).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL/g of phenol).

  • Washing: Combine the organic layers and wash with 5% sodium hydroxide solution to remove unreacted phenol, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)acetate as an oil.

  • Purification: The crude product can be purified by vacuum distillation to yield a colorless oil.

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.[2][3]

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions like hydrolysis of the ester.

  • Temperature: Moderate heating increases the reaction rate without promoting decomposition or unwanted side reactions.

Part II: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

The second and final step is the conversion of the synthesized ester to the desired acetohydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Reaction Mechanism:

Hydrazinolysis Reactants Ethyl 2-(3-Methoxyphenoxy)acetate + Hydrazine Hydrate Product 2-(3-Methoxyphenoxy)acetohydrazide Reactants->Product Nucleophilic Acyl Substitution Byproduct Ethanol

Caption: Mechanism of the hydrazinolysis of the intermediate ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(3-methoxyphenoxy)acetate (1.0 eq) in ethanol (10 mL/g of ester).

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The formation of a solid precipitate may be observed.

  • Isolation: Cool the reaction mixture in an ice bath to facilitate complete precipitation.

  • Filtration and Washing: Filter the solid product and wash it with cold ethanol.

  • Drying: Dry the product under vacuum to obtain 2-(3-methoxyphenoxy)acetohydrazide as a white to off-white solid.

  • Purification: If necessary, the product can be recrystallized from ethanol to achieve higher purity.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a suitable solvent for both the ester and hydrazine hydrate, and it is also the byproduct of the reaction, which simplifies purification.

  • Reflux: Heating the reaction at its boiling point provides the necessary activation energy for the nucleophilic acyl substitution to proceed at a reasonable rate.

  • Excess Hydrazine: A slight excess of hydrazine hydrate ensures the complete conversion of the ester.

Characterization and Data Analysis

Accurate characterization of the intermediate and final product is essential to confirm their identity and purity. The following are expected spectroscopic data based on analogous compounds.

Ethyl 2-(3-Methoxyphenoxy)acetate (Intermediate):

Technique Expected Data
¹H NMR δ (ppm): 1.2-1.3 (t, 3H, -CH₃), 3.8 (s, 3H, -OCH₃), 4.2-4.3 (q, 2H, -OCH₂-), 4.6 (s, 2H, -O-CH₂-CO), 6.5-7.2 (m, 4H, Ar-H).
¹³C NMR δ (ppm): 14.1 (-CH₃), 55.2 (-OCH₃), 61.5 (-OCH₂-), 65.8 (-O-CH₂-CO), 101.5, 106.8, 107.4, 129.9, 156.8, 160.5 (Ar-C), 168.9 (C=O).
IR (cm⁻¹) ~2980 (C-H str.), ~1750 (C=O str., ester), ~1600, 1490 (C=C str., aromatic), ~1220 (C-O str., ether).
MS (m/z) Expected molecular ion peak at 210.23 [M]⁺.

2-(3-Methoxyphenoxy)acetohydrazide (Final Product):

Technique Expected Data
¹H NMR δ (ppm): 3.8 (s, 3H, -OCH₃), 4.2 (br s, 2H, -NH₂), 4.5 (s, 2H, -O-CH₂-CO), 6.5-7.2 (m, 4H, Ar-H), 9.2 (br s, 1H, -NH-).
¹³C NMR δ (ppm): 55.2 (-OCH₃), 67.5 (-O-CH₂-CO), 101.5, 106.8, 107.4, 129.9, 156.8, 160.5 (Ar-C), 167.5 (C=O).
IR (cm⁻¹) ~3300, 3200 (N-H str.), ~2950 (C-H str.), ~1650 (C=O str., amide I), ~1600, 1490 (C=C str., aromatic), ~1530 (N-H bend, amide II), ~1220 (C-O str., ether).
MS (m/z) Expected molecular ion peak at 196.21 [M]⁺.

Safety and Handling

  • 3-Methoxyphenol: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl Chloroacetate: Lachrymator and toxic. Handle with extreme care in a fume hood.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a well-maintained fume hood with appropriate PPE.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The two-step synthesis of 2-(3-Methoxyphenoxy)acetohydrazide presented in this guide is a reliable and efficient method suitable for laboratory-scale production. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for further applications in pharmaceutical research and development.

References

  • Price, B. J., et al. (1978). Ranitidine, a new H2-receptor antagonist.
  • Silverman, R. B., & Lu, X. (1993). The Anti-Ulcer Drug Ranitidine Hydrochloride and its Synthetic Intermediates are Inactivators of Monoamine Oxidase-B. Journal of Enzyme Inhibition, 7(1), 43-47.
  • Fadlan, A., et al. (2022). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology (WJST), 19(23), 23-34. [Link]

  • Lipnicka, U., et al. (2002). A New Method for the Synthesis of Ranitidine. Acta Poloniae Pharmaceutica - Drug Research, 59(2), 121-125.
  • Google Patents. (1987).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl (2-methoxyphenoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1969. [Link]

Sources

2-(3-Methoxyphenoxy)acetohydrazide molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry, serving as pivotal intermediates for the synthesis of a wide array of heterocyclic compounds with significant biological activities. This guide provides a comprehensive technical overview of 2-(3-methoxyphenoxy)acetohydrazide, a member of the phenoxy acetohydrazide family. We will delve into its molecular architecture, physicochemical properties, and a detailed, field-proven two-step synthetic pathway. The narrative emphasizes the causal logic behind experimental choices, ensuring protocols are self-validating and reproducible. This document serves as an authoritative resource, grounded in established chemical principles and supported by relevant literature, to empower researchers in their synthetic and drug discovery endeavors.

Introduction and Significance

The phenoxy acetohydrazide scaffold is of considerable interest in drug development due to the versatile reactivity of the hydrazide moiety (-CONHNH₂). This functional group is a key building block for synthesizing heterocycles like pyrazoles, oxadiazoles, and triazoles, which are prevalent in pharmacologically active molecules.[1] The title compound, 2-(3-methoxyphenoxy)acetohydrazide, combines this reactive hydrazide group with a methoxy-substituted phenoxy ring. The placement of the methoxy group at the meta-position influences the electronic properties and conformational flexibility of the molecule, making it a unique precursor for creating novel chemical entities with potential therapeutic applications. Understanding its synthesis and structural characteristics is fundamental for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular integrity of a synthetic intermediate is paramount for its successful application. The key properties of 2-(3-methoxyphenoxy)acetohydrazide are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃[2]
Molecular Weight 196.2 g/mol [2]
CAS Number 436155-36-1[2]
Appearance Expected to be a crystalline solidInferred from similar compounds[1][3]
Key Functional Groups Phenyl ether, Methoxy, HydrazideN/A

The structure features a central acetohydrazide core linked to a 3-methoxyphenol group via an ether bond. The planarity of the phenyl ring and the hydrazide group, along with the rotational freedom around the ether linkage and the C-C and C-N bonds, defines its three-dimensional conformational landscape. In related crystal structures, the N-N bond length is noted to be relatively short, suggesting some electronic delocalization within the acetohydrazide moiety.[3][4]

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 2-(3-methoxyphenoxy)acetohydrazide is efficiently achieved through a two-step sequence. The logical disconnection, or retrosynthesis, points to a phenoxy acetate ester as the immediate precursor, which in turn is derived from 3-methoxyphenol.

G Target 2-(3-Methoxyphenoxy)acetohydrazide Disconnect1 C-N Bond Formation (Hydrazinolysis) Target->Disconnect1 Ester Ethyl 2-(3-methoxyphenoxy)acetate Disconnect1->Ester Disconnect2 C-O Bond Formation (Williamson Ether Synthesis) Ester->Disconnect2 Phenol 3-Methoxyphenol Disconnect2->Phenol Halide Ethyl Chloroacetate Disconnect2->Halide

Caption: Retrosynthetic analysis of the target molecule.

This leads to the following forward synthetic plan:

  • Step 1: Williamson Ether Synthesis. Reaction of 3-methoxyphenol with ethyl chloroacetate in the presence of a base to form the intermediate, ethyl 2-(3-methoxyphenoxy)acetate.

  • Step 2: Hydrazinolysis. Treatment of the synthesized ester with hydrazine hydrate to yield the final product, 2-(3-methoxyphenoxy)acetohydrazide.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis Phenol 3-Methoxyphenol Ester Ethyl 2-(3-methoxyphenoxy)acetate Phenol->Ester  Ethyl Chloroacetate, K₂CO₃, Acetone, Reflux   Hydrazide 2-(3-Methoxyphenoxy)acetohydrazide Ester->Hydrazide  Hydrazine Hydrate, Ethanol, Reflux  

Caption: Overall two-step synthesis workflow.

Detailed Experimental Protocols

The following protocols are designed for robustness and are based on established methodologies for analogous transformations.[1][3][5]

Protocol 1: Synthesis of Ethyl 2-(3-methoxyphenoxy)acetate

Principle: This reaction is a classic Williamson ether synthesis, a reliable SN2 reaction.[6] The phenolic proton of 3-methoxyphenol is first abstracted by a mild base (potassium carbonate) to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the ether linkage. Acetone is an excellent polar aprotic solvent for this transformation.

Materials:

  • 3-Methoxyphenol (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxyphenol (e.g., 10.0 g, 80.6 mmol).

  • Add anhydrous potassium carbonate (22.3 g, 161.2 mmol) and 100 mL of anhydrous acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl chloroacetate (9.5 mL, 88.7 mmol) dropwise to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 8-12 hours.

  • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the 3-methoxyphenol spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The resulting oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-(3-methoxyphenoxy)acetate.

Protocol 2: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

Principle: This step involves the hydrazinolysis of the ester intermediate.[7][8] Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution results in the displacement of the ethoxy group (-OEt) and the formation of the thermodynamically stable hydrazide. Ethanol is the solvent of choice as it readily dissolves both the ester and hydrazine hydrate and is suitable for reflux conditions.[9]

Materials:

  • Ethyl 2-(3-methoxyphenoxy)acetate (1.0 eq)

  • Hydrazine Hydrate (80-99% solution) (2.0-3.0 eq)

  • Ethanol (95% or absolute)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve the ethyl 2-(3-methoxyphenoxy)acetate (e.g., 10.0 g, 47.6 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (e.g., 4.8 mL, ~95.2 mmol of pure hydrazine) to the solution. A molar ratio of 1:1.2 (ester:hydrazine hydrate) can also be effective.[10]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring for 5-8 hours.[1][3]

  • Trustworthiness Check: The reaction progress can be monitored by TLC. The product hydrazide is significantly more polar than the starting ester. Often, the product will begin to precipitate out of the ethanol solution upon cooling.

  • After the reaction is complete, reduce the volume of ethanol by about half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the resulting white solid under vacuum to obtain 2-(3-methoxyphenoxy)acetohydrazide. The product can be further purified by recrystallization from ethanol if necessary.[1]

Structural Elucidation and Characterization

Confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques. The expected analytical data are as follows:

  • ¹H NMR: Protons on the aromatic ring will appear in the δ 6.5-7.5 ppm region. The methoxy (-OCH₃) protons will present as a sharp singlet around δ 3.8 ppm. The methylene protons (-OCH₂-) adjacent to the ether oxygen will be a singlet around δ 4.5 ppm. The N-H protons of the hydrazide group will appear as broad singlets, typically downfield.

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the methoxy carbon (around 55 ppm), the methylene carbon (around 67 ppm), and the carbonyl carbon (around 168-170 ppm).

  • FT-IR Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Look for N-H stretching bands (around 3200-3400 cm⁻¹), a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹), and C-O stretching for the ether linkage (around 1200-1250 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight (196.2 g/mol ) to confirm the compound's identity.

Safety and Handling

  • 3-Methoxyphenol: Harmful if swallowed or in contact with skin. Causes skin irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl Chloroacetate: Lachrymator. Toxic by inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood.

  • Hydrazine Hydrate: Highly corrosive and toxic. It is also a suspected carcinogen. Extreme caution must be exercised. Always handle in a fume hood with appropriate PPE, including heavy-duty gloves and a face shield.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

This guide has detailed the molecular structure, properties, and a reliable synthetic route for 2-(3-methoxyphenoxy)acetohydrazide. The protocols provided are based on well-established chemical reactions and include self-validating checkpoints to ensure reproducibility. By understanding the causality behind the chosen reagents and conditions, researchers can confidently synthesize this valuable intermediate for application in medicinal chemistry and novel material development.

References

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). [Link]

  • Google Patents. (CN103408454B).
  • Al-Ajely, M. S. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences, 28(3). [Link]

  • Gesher. The Chemical Versatility of 3-Methoxyphenol in Modern Synthesis. [Link]

  • ResearchGate. (2025). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. [Link]

  • MolPort. N'-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide. [Link]

  • Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry. [Link]

  • Sci-Hub. 2-(3-Methoxyphenyl)acetohydrazide. [Link]

  • Walailak Journal of Chemistry. Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. [Link]

  • AIP Publishing. (2022). Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus. [Link]

  • National Center for Biotechnology Information. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. [Link]

  • PubChem. 2-(2-Methoxyphenoxy)acetohydrazide. [Link]

  • PrepChem.com. Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. [Link]

  • Sci-Hub. 2-(4-Methoxyphenoxy)acetohydrazide. [Link]

Sources

An In-Depth Technical Guide to 2-(3-Methoxyphenoxy)acetohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2-(3-Methoxyphenoxy)acetohydrazide

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutic agents is perpetual. Among these, hydrazide derivatives have emerged as a particularly promising class of compounds due to their versatile chemical reactivity and diverse biological activities. This guide focuses on a specific, yet underexplored, member of this family: 2-(3-Methoxyphenoxy)acetohydrazide . With its unique combination of a methoxy-substituted aromatic ring, an ether linkage, and a reactive hydrazide moiety, this compound presents a compelling starting point for the development of new drugs.

Hydrazides and their subsequent derivatives, such as hydrazones, have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor activities.[1] The inherent structural features of 2-(3-Methoxyphenoxy)acetohydrazide make it a promising candidate for further investigation and derivatization in the pursuit of novel therapeutics. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the physical and chemical properties, a reliable synthesis protocol, and an exploration of the potential applications of this intriguing molecule.

Physicochemical Characteristics: A Foundation for Application

A thorough understanding of the physical and chemical properties of a compound is paramount for its successful application in research and development. While extensive experimental data for 2-(3-Methoxyphenoxy)acetohydrazide is not widely available in the public domain, we can compile its fundamental characteristics and provide predicted values based on its chemical structure.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃-
Molecular Weight 196.21 g/mol -
CAS Number 436155-36-1[2]
Boiling Point (Predicted) 430.0 ± 25.0 °C[2]
Density (Predicted) 1.199 ± 0.06 g/cm³[2]
pKa (Predicted) 12.23 ± 0.35[2]

Solubility Profile: Based on its molecular structure, which contains both polar (hydrazide and ether groups) and non-polar (benzene ring) regions, 2-(3-Methoxyphenoxy)acetohydrazide is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but may be enhanced under acidic or basic conditions due to the potential for protonation or deprotonation of the hydrazide moiety.

Synthesis Protocol: A Reliable Pathway to 2-(3-Methoxyphenoxy)acetohydrazide

The synthesis of 2-(3-Methoxyphenoxy)acetohydrazide can be reliably achieved through a two-step process starting from 3-methoxyphenol. The methodology provided below is a well-established route for the preparation of similar phenoxyacetohydrazide derivatives.

Step 1: Synthesis of Ethyl 2-(3-methoxyphenoxy)acetate

This initial step involves the etherification of 3-methoxyphenol with ethyl chloroacetate. The causality behind this choice lies in the high reactivity of the phenoxide ion, generated in situ, towards the electrophilic carbon of the ethyl chloroacetate.

Experimental Protocol:

  • To a solution of 3-methoxyphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 3-methoxyphenol.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)acetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

The second and final step is the hydrazinolysis of the synthesized ester. The high nucleophilicity of hydrazine hydrate allows for an efficient conversion of the ester to the desired hydrazide.

Experimental Protocol:

  • Dissolve the purified ethyl 2-(3-methoxyphenoxy)acetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (80-99% solution, 3-5 equivalents) to the ethanolic solution.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

  • If crystallization does not occur spontaneously, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-(3-Methoxyphenoxy)acetohydrazide.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 3-Methoxyphenol 3-Methoxyphenol K2CO3_Solvent K2CO3, Acetone/DMF 3-Methoxyphenol->K2CO3_Solvent Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->K2CO3_Solvent Reflux_1 Reflux (4-6h) K2CO3_Solvent->Reflux_1 Purification_1 Purification Reflux_1->Purification_1 Ethyl_ester Ethyl 2-(3-methoxyphenoxy)acetate Purification_1->Ethyl_ester Ethanol Ethanol Ethyl_ester->Ethanol Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Ethanol Reflux_2 Reflux (6-8h) Ethanol->Reflux_2 Recrystallization Recrystallization Reflux_2->Recrystallization Final_Product 2-(3-Methoxyphenoxy)acetohydrazide Recrystallization->Final_Product

Diagram: Synthetic workflow for 2-(3-Methoxyphenoxy)acetohydrazide.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 2-(3-Methoxyphenoxy)acetohydrazide is primarily centered around the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This functional group serves as a versatile handle for a wide array of chemical transformations, making it an excellent scaffold for building molecular diversity in drug discovery programs.

Key Reactions:

  • Formation of Hydrazones: The most characteristic reaction of acetohydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid, and proceeds with high efficiency. The resulting hydrazone linkage (-C=N-NH-C=O) is a key pharmacophore in many biologically active molecules.

  • Synthesis of Heterocycles: The hydrazide functionality is a valuable precursor for the synthesis of various five- and six-membered nitrogen-containing heterocycles, such as pyrazoles, oxadiazoles, and triazoles. These heterocyclic rings are prevalent in numerous approved drugs.

  • Acylation: The terminal amino group can be acylated using acid chlorides or anhydrides to yield N,N'-diacylhydrazines, further expanding the chemical space accessible from this starting material.

Reactivity_Diagram cluster_reactions Key Reactions Start 2-(3-Methoxyphenoxy)acetohydrazide Aldehyde_Ketone Aldehyde/Ketone Start->Aldehyde_Ketone Condensation Cyclizing_Agent Cyclizing Agent Start->Cyclizing_Agent Cyclization Acylating_Agent Acylating Agent Start->Acylating_Agent Acylation Hydrazone N-Acylhydrazone Derivatives Aldehyde_Ketone->Hydrazone Heterocycles Heterocyclic Compounds (Pyrazoles, Oxadiazoles, etc.) Cyclizing_Agent->Heterocycles Diacylhydrazine N,N'-Diacylhydrazine Derivatives Acylating_Agent->Diacylhydrazine

Diagram: Reactivity and derivatization potential.

Spectral Characterization: Predicted ¹H and ¹³C NMR Spectra

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • δ ~9.2 ppm (s, 1H): This singlet corresponds to the proton of the -NH- group.

  • δ ~7.1-7.3 ppm (m, 1H): Aromatic proton (likely a triplet).

  • δ ~6.5-6.7 ppm (m, 3H): Aromatic protons.

  • δ ~4.4 ppm (s, 2H): Methylene protons (-O-CH₂-).

  • δ ~4.3 ppm (br s, 2H): Protons of the -NH₂ group.

  • δ ~3.7 ppm (s, 3H): Methoxyl protons (-OCH₃).

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • δ ~168 ppm: Carbonyl carbon (-C=O).

  • δ ~160 ppm: Aromatic carbon attached to the methoxy group.

  • δ ~158 ppm: Aromatic carbon attached to the ether oxygen.

  • δ ~130 ppm: Aromatic CH carbon.

  • δ ~107 ppm: Aromatic CH carbon.

  • δ ~106 ppm: Aromatic CH carbon.

  • δ ~101 ppm: Aromatic CH carbon.

  • δ ~67 ppm: Methylene carbon (-O-CH₂-).

  • δ ~55 ppm: Methoxyl carbon (-OCH₃).

Potential Applications in Drug Discovery and Development

The true value of a molecular scaffold lies in its potential to be transformed into biologically active molecules. The phenoxyacetohydrazide core is a well-established pharmacophore, and its derivatives have shown promise in a variety of therapeutic areas.

Antimicrobial and Antifungal Activity:

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of phenoxyacetohydrazide derivatives.[3][4][5][6] The mechanism of action is often attributed to the ability of these compounds to inhibit essential enzymes in microbial pathogens or to disrupt cell membrane integrity. The presence of the methoxy group on the phenyl ring of 2-(3-Methoxyphenoxy)acetohydrazide can influence its lipophilicity and electronic properties, which in turn may modulate its biological activity and pharmacokinetic profile. The derivatization of the hydrazide moiety into various hydrazones has been shown to be a particularly effective strategy for enhancing antimicrobial potency.

Other Potential Therapeutic Areas:

Beyond infectious diseases, the broader class of hydrazide-containing compounds has been investigated for:

  • Anticancer activity: Certain hydrazones have shown the ability to induce apoptosis in cancer cells.

  • Anti-inflammatory effects: Derivatives have been explored as inhibitors of inflammatory pathways.

  • Anticonvulsant properties: The hydrazide scaffold is present in some anticonvulsant drugs.

The exploration of 2-(3-Methoxyphenoxy)acetohydrazide and its derivatives in these and other therapeutic areas represents a promising avenue for future drug discovery efforts.

Conclusion: A Versatile Scaffold for Future Innovation

2-(3-Methoxyphenoxy)acetohydrazide stands as a molecule of significant interest for chemical and pharmaceutical research. Its straightforward synthesis, coupled with the versatile reactivity of the hydrazide functional group, provides a robust platform for the generation of diverse chemical libraries. The established biological potential of the broader phenoxyacetohydrazide class suggests that derivatives of this compound are likely to exhibit interesting pharmacological properties. This guide has provided a foundational understanding of its physical and chemical characteristics, a reliable synthetic protocol, and an overview of its potential applications. It is our hope that this information will empower researchers to unlock the full therapeutic potential of this promising molecular scaffold.

References

  • Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative. (2020). Journal of Heterocyclic Chemistry, 57(9), 3653-3663. Available at: [Link]

  • (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives and their antimicrobial activity. (2014). International Journal of ChemTech Research, 6(5), 2846-2852.
  • Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2021). Journal of Chemical and Pharmaceutical Research, 13(7), 1-8.
  • SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents. (2019). Journal of Medicinal Chemistry, 62(17), 8168-8185. Available at: [Link]

  • 2-(2-Methoxyphenoxy)acetohydrazide. PubChem. Available at: [Link]

  • Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp. (2018). Antimicrobial Agents and Chemotherapy, 62(10), e00913-18. Available at: [Link]

  • Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. (2016). Journal of Applicable Chemistry, 5(4), 813-822.
  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2022). Molecules, 27(9), 2993. Available at: [Link]

Sources

The Methoxy Moiety: A Subtle Architect of Potent Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The methoxy (-OCH₃) group, a seemingly simple functional unit, wields profound influence over the biological activity of organic compounds. Its strategic placement within a molecular scaffold can dramatically alter physicochemical properties, target binding affinity, and metabolic stability, thereby transforming a lead compound into a potent therapeutic agent. This guide provides an in-depth exploration of the biological activities of novel methoxy-substituted compounds, offering a blend of theoretical insights and practical, field-proven experimental protocols. We will delve into the synthesis, mechanisms of action, and evaluation of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is designed to serve as a comprehensive resource for researchers navigating the intricate landscape of drug discovery and development, empowering them to harness the full potential of methoxy substitution in their scientific endeavors.

The Strategic Importance of the Methoxy Group in Medicinal Chemistry

The prevalence of the methoxy group in a vast number of approved drugs is a testament to its significance in medicinal chemistry. Its unique electronic and steric properties allow it to modulate a molecule's characteristics in several key ways:

  • Enhanced Lipophilicity and Membrane Permeability: The methyl group of the methoxy moiety increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach intracellular targets. However, the oxygen atom also allows for hydrogen bond acceptance, preventing excessive lipophilicity that could lead to poor aqueous solubility.

  • Improved Metabolic Stability: The methoxy group can block sites of metabolic oxidation on an aromatic ring. The metabolic O-dealkylation of a methoxy group often leads to the formation of a hydroxyl group, which can then be a handle for further phase II conjugation and excretion[1]. This metabolic pathway can be modulated by the position of the methoxy group, offering a tool to fine-tune a drug's pharmacokinetic profile.

  • Modulation of Target Binding: The methoxy group can act as a hydrogen bond acceptor and can also engage in van der Waals interactions within a protein's binding pocket. Its ability to influence the electronic distribution of an aromatic ring can also impact pi-pi stacking interactions, crucial for ligand-receptor binding.

  • Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits optimally into the target's binding site.

Synthesis of Methoxy-Substituted Compounds: The Claisen-Schmidt Condensation

A cornerstone for the synthesis of many biologically active methoxy-substituted compounds, particularly chalcones, is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a methoxy-substituted acetophenone with an aromatic aldehyde.

Experimental Protocol: Synthesis of a Methoxy-Substituted Chalcone

This protocol provides a general procedure for the synthesis of a methoxy-substituted chalcone via the Claisen-Schmidt condensation.

Materials:

  • Methoxy-substituted acetophenone (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or other suitable solvent)

  • Stirring apparatus

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the methoxy-substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Base Addition: While stirring, slowly add a solution of NaOH or KOH in ethanol to the flask. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC). In some cases, gentle heating under reflux may be required.

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base. This will cause the chalcone to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure methoxy-substituted chalcone.

Causality Behind Experimental Choices:

  • Base Catalyst: The base is crucial for deprotonating the α-carbon of the acetophenone, forming the reactive enolate ion that initiates the condensation.

  • Solvent: Ethanol is a common solvent as it can dissolve both the reactants and the base, and its boiling point is suitable for reflux if needed.

  • Acidification: Neutralization of the base is necessary to protonate the chalcone and facilitate its precipitation from the aqueous solution.

  • Recrystallization: This purification step is essential to remove any unreacted starting materials or side products, ensuring the purity of the final compound for biological testing.

Evaluating the Biological Activity of Methoxy-Substituted Compounds

A multi-faceted approach is required to comprehensively assess the biological activity of newly synthesized methoxy-substituted compounds. This section details key experimental protocols for evaluating their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

A primary focus in the study of novel methoxy-substituted compounds is their potential as anticancer agents. The following assays are fundamental in determining their cytotoxic and apoptotic effects on cancer cells.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • Positive and Negative Controls: The inclusion of both a known cytotoxic agent and a vehicle control is essential to validate the assay's performance and to ensure that the observed effects are due to the test compound.

  • Dose-Response Curve: A clear dose-dependent decrease in cell viability provides strong evidence for the cytotoxic activity of the compound.

To determine if cytotoxicity is mediated by apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with the methoxy-substituted compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Antimicrobial Activity

The emergence of antibiotic-resistant strains of bacteria necessitates the discovery of new antimicrobial agents. Methoxy-substituted compounds have shown promise in this area.

This method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.

Experimental Protocol: Agar Well Diffusion

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume of the methoxy-substituted compound solution (at a known concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: This medium is standardized for antimicrobial susceptibility testing and has good batch-to-batch reproducibility.

  • Standardized Inoculum: Using a standardized bacterial suspension (e.g., 0.5 McFarland standard) ensures that the results are comparable across different experiments.

Enzyme Inhibition

Many methoxy-substituted compounds exert their biological effects by inhibiting specific enzymes. A prominent example is the inhibition of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.

Experimental Protocol: MAO-B Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine).

  • Inhibitor Incubation: In a 96-well plate, pre-incubate the MAO-B enzyme with various concentrations of the methoxy-substituted compound for a specific time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a strong base).

  • Product Detection: Measure the amount of product formed. For kynuramine, the fluorescent product 4-hydroxyquinoline can be measured.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by methoxy-substituted compounds is crucial for rational drug design. Many of these compounds have been found to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism[2]. Its dysregulation is a hallmark of many cancers.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (Inactive) PIP3->AKT Recruitment AKT_active AKT (Active) PDK1->AKT_active Phosphorylation AKT->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 Activation Bad Bad (Pro-apoptotic) AKT_active->Bad Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Bad->Proliferation Induces Apoptosis

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

Some methoxy-substituted compounds have been shown to inhibit the phosphorylation of AKT, thereby suppressing this pro-survival pathway and inducing apoptosis in cancer cells.

Western Blot Analysis of AKT Phosphorylation

Western blotting is a powerful technique to detect the phosphorylation status of specific proteins like AKT.

Experimental Protocol: Western Blot for p-AKT

  • Protein Extraction: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT) and another for total AKT (t-AKT) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation: Summarizing Biological Activity

Presenting quantitative data in a clear and concise manner is crucial for comparing the efficacy of different compounds.

Table 1: Anticancer Activity of Methoxy-Substituted Chalcones

Compound IDMethoxy Substitution PatternCell LineIC₅₀ (µM)Reference
Chalcone A 4'-methoxyMCF-73.44 ± 0.19[3]
Chalcone B 3',4',5'-trimethoxyHeLa0.019[4]
Chalcone C 2',4'-dimethoxyHCT-1166.31 ± 0.27[3]

Table 2: Antimicrobial Activity of Methoxy-Substituted Quinolines

Compound IDMethoxy Substitution PatternTest OrganismMIC (µg/mL)Reference
Quinoline D 7-methoxyE. coli7.812[5]
Quinoline E 6,7-dimethoxyS. aureus3.125[5]
Quinoline F 8-methoxyC. albicans31.125[5]

Table 3: MAO-B Inhibitory Activity of Methoxy-Substituted Chalcones

Compound IDMethoxy Substitution PatternhMAO-B IC₅₀ (µM)Reference
Chalcone G 4'-methoxy0.70 ± 0.05[6]
Chalcone H 2',4'-dimethoxy0.067[7]
Chalcone I 2',3',4'-trimethoxy0.84[8]

Conclusion and Future Directions

The strategic incorporation of methoxy groups into organic molecules represents a powerful and versatile approach in the quest for novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of methoxy-substituted compounds. The detailed experimental protocols and the underlying scientific rationale are intended to equip researchers with the necessary tools to confidently explore this promising area of medicinal chemistry.

Future research should continue to explore the vast chemical space of methoxy-substituted compounds, focusing on the development of more selective and potent inhibitors of key biological targets. A deeper understanding of their structure-activity relationships, aided by computational modeling and advanced analytical techniques, will undoubtedly accelerate the discovery of the next generation of methoxy-containing drugs.

References

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  • Mathew, B., et al. (2017). Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. International Journal of Biological Macromolecules, 104(Pt A), 1321-1329. [Link]

  • Rasmussen, M. A., et al. (2018). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 5, 1536-1543. [Link]

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  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

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Discovery and history of phenoxyacetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of Phenoxyacetohydrazide Derivatives

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the hydrazide functional group (-CONHNH₂) has long been recognized as a cornerstone for the development of novel therapeutic agents.[1][2] First synthesized in 1895 by Kurzius, these derivatives of carboxylic acids and hydrazine have paved the way for a multitude of compounds with a vast spectrum of biological activities.[3] The historical significance of this moiety was cemented with the discovery of isoniazid (isonicotinic acid hydrazide) in 1912 and its subsequent implementation in 1958 as a frontline treatment for tuberculosis, a discovery that highlighted the profound therapeutic potential of hydrazide-based compounds.[2]

Within this broad class, phenoxyacetohydrazide derivatives have carved out a significant niche. This scaffold, which elegantly combines a phenoxy ring with an acetohydrazide linker, serves as a versatile template for designing molecules with diverse pharmacological profiles. These compounds and their subsequent derivatives, particularly hydrazone Schiff bases, have demonstrated potent activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[4][5][6] This guide offers a technical exploration of the discovery, synthesis, and evolution of phenoxyacetohydrazide derivatives, providing researchers and drug development professionals with a comprehensive overview of this important chemical class.

Core Synthesis Strategy: A Modular Approach

The synthesis of phenoxyacetohydrazide derivatives is typically a robust and high-yielding two-step process. This modular approach allows for extensive structural diversification, which is crucial for structure-activity relationship (SAR) studies.

Step 1: Synthesis of Phenoxy Acetic/Butyric Acid Ethyl Ester The process begins with the etherification of a substituted phenol. The phenol is reacted with an appropriate ester, such as ethyl chloroacetate, in the presence of a weak base like anhydrous potassium carbonate and a suitable solvent like dry acetone. The reaction mixture is refluxed for several hours.[7][8] This step establishes the core phenoxy-ester linkage.

Step 2: Formation of the Hydrazide The resulting ester is then treated with hydrazine hydrate.[9][10] This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with the hydrazinyl group, yielding the phenoxyacetohydrazide scaffold. The product often precipitates from the reaction mixture as a solid and can be purified by recrystallization.[11]

Step 3 (Optional): Derivatization into Hydrazone Schiff Bases To further explore the chemical space and modulate biological activity, the synthesized phenoxyacetohydrazide is often reacted with a variety of substituted aldehydes or ketones. This condensation reaction forms a hydrazone (a type of Schiff base) characterized by the azomethine (–NHN=CH–) functional group.[5][12] This final step has proven particularly effective in enhancing the antimicrobial and anticancer properties of the parent compound.[13][14]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Hydrazone (Schiff Base) Formation Substituted Phenol Substituted Phenol Phenoxy Acetic Acid Ethyl Ester Phenoxy Acetic Acid Ethyl Ester Substituted Phenol->Phenoxy Acetic Acid Ethyl Ester K2CO3, Acetone Reflux (8-10h) Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Phenoxy Acetic Acid Ethyl Ester Phenoxyacetohydrazide Core Phenoxyacetohydrazide Core Phenoxy Acetic Acid Ethyl Ester->Phenoxyacetohydrazide Core Intermediate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Phenoxyacetohydrazide Core Methanol or Ethanol Stir at RT Final Hydrazone Derivative Final Hydrazone Derivative Phenoxyacetohydrazide Core->Final Hydrazone Derivative Intermediate Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone Substituted Aldehyde/Ketone->Final Hydrazone Derivative Acid Catalyst Reflux

General three-step synthesis of phenoxyacetohydrazide derivatives.

A Spectrum of Biological Activities

The true value of the phenoxyacetohydrazide scaffold lies in its remarkable biological versatility. By modifying the substituents on the aromatic rings, researchers have developed derivatives with potent and often multi-targeted therapeutic potential.

Anti-inflammatory and Anti-angiogenic Properties

Several studies have highlighted the potent anti-inflammatory and anti-angiogenic activities of phenoxyacetohydrazide derivatives.[7][15] The mechanism often involves the inhibition of key enzymes in inflammatory and angiogenic pathways. Molecular docking studies have revealed that these compounds can exhibit strong binding affinities towards cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor (VEGF).[7][15][16] Inhibition of these targets can lead to significant anti-inflammatory and anti-angiogenic effects, which are highly relevant in the therapy for chronic inflammation and cancer.[4][7]

Antitubercular and Antimicrobial Activity

Building on the legacy of isoniazid, hydrazide-hydrazone derivatives are a major focus of antitubercular research.[17][18] The phenoxyacetohydrazide core has been extensively explored for activity against Mycobacterium tuberculosis.[17][19] The formation of hydrazone Schiff bases is a common strategy to enhance potency, with some derivatives showing minimum inhibitory concentration (MIC) values comparable or superior to standard drugs.[20][21] The broad-spectrum antimicrobial activity also extends to various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][22][23] The complexation of these Schiff bases with transition metals has been shown to further enhance their antimicrobial efficacy.[24]

Antifungal Potential

Crop fungal diseases pose a significant threat to global agriculture, necessitating the development of new and effective fungicides.[22] Phenylthiazole derivatives containing an acylhydrazone moiety, structurally related to phenoxyacetohydrazides, have demonstrated excellent antifungal activities against several phytopathogenic fungi, such as Magnaporthe oryzae (the causative agent of rice blast).[22] Studies on phenothiazines, another related structural class, have shown that derivatives can be active against drug-resistant Candida species.[25]

Anticancer and Apoptotic Induction

Phenoxyacetohydrazide derivatives have been reported to exhibit significant anticancer effects.[4] Their mechanisms of action are believed to be multifactorial, including the induction of apoptosis in cancer cells through the disruption of cellular signaling pathways.[4][26] Some derivatives have also shown strong inhibition of tumor cell growth by modulating key inflammatory signaling mechanisms.[7][11]

Structure-Activity Relationship (SAR) Insights

The modular synthesis of these compounds has enabled extensive SAR studies, revealing key structural features that govern their biological activity.

Modification SiteObservationImplied ActivityReference
Phenoxy Ring Introduction of electron-withdrawing groups (e.g., Cl, Br) at the para-position.Generally enhances antimicrobial and antitubercular activity.[20]
Hydrazone Moiety (from aldehyde) Aromatic aldehydes with hydroxyl or methoxy groups.Can increase anti-inflammatory and antioxidant activity.[27]
Hydrazone Moiety (from aldehyde) Presence of nitro groups on the benzylidene ring.Often correlates with increased β-glucuronidase inhibition.[5]
General Structure Increased lipophilicity (LogP value).Can lead to enhanced antimycobacterial activity, likely due to better cell wall penetration.[20]
Overall Conformation The planarity of the hydrazone linker combined with terminal benzene units.Crucial for binding to enzyme active sites, such as laccase.[27]

Experimental Protocols: A Practical Guide

To ensure scientific integrity, the following are detailed, field-proven methodologies for the synthesis and evaluation of phenoxyacetohydrazide derivatives.

Protocol 1: Synthesis of (4-Chloro-phenoxy)-acetic acid hydrazide

This protocol describes a representative synthesis of a core phenoxyacetohydrazide intermediate.

Materials:

  • 4-chlorophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry Acetone

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Esterification: In a round-bottom flask, dissolve 4-chlorophenol (0.05 mol) in dry acetone (40 ml). Add anhydrous K₂CO₃ (0.075 mol) and ethyl chloroacetate (0.075 mol).[11]

  • Reflux the reaction mixture with stirring for 8-10 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[4]

  • After cooling to room temperature, remove the acetone by distillation under reduced pressure.[7]

  • Triturate the residual mass with cold water to remove excess K₂CO₃ and extract the product with diethyl ether (3 x 30 ml).[8]

  • Combine the ether layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the intermediate, ethyl (4-chlorophenoxy)acetate.

  • Hydrazide Formation: Dissolve the crude ethyl (4-chlorophenoxy)acetate (0.01 mol) in ethanol (20 ml).

  • Add hydrazine hydrate (80%, 0.01 mol) dropwise to the solution while stirring at room temperature.[11]

  • Continue stirring for 5-7 hours. A white precipitate of (4-Chloro-phenoxy)-acetic acid hydrazide will form.[4]

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • Characterization: Confirm the structure of the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The expected ¹H NMR signals include peaks for the aromatic protons, the -OCH₂- protons, and the -NH and -NH₂ protons of the hydrazide group.[11]

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized derivative.

Materials:

  • Synthesized phenoxyacetohydrazide derivative

  • 96-well microplates

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or plate reader

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound across the wells of a 96-well plate using the broth medium. Final concentrations may range from 250 µg/mL to <1 µg/mL.[4]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard), which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.[4] This can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a viability dye like resazurin can be added; a color change from blue to pink indicates bacterial growth.

G cluster_pathway Potential Anti-inflammatory Mechanism Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Derivative Phenoxyacetohydrazide Derivative Derivative->COX1_COX2 Inhibition

Inhibition of the COX pathway by phenoxyacetohydrazide derivatives.

Conclusion and Future Directions

The journey of phenoxyacetohydrazide derivatives from simple laboratory curiosities to potent, multi-target therapeutic candidates underscores the enduring power of scaffold-based drug design. The synthetic accessibility of this core structure, coupled with its proven ability to interact with a wide range of biological targets, ensures its continued relevance in medicinal chemistry. Future research will likely focus on refining the SAR to develop derivatives with enhanced target specificity and improved pharmacokinetic profiles. The application of molecular hybridization strategies, combining the phenoxyacetohydrazide core with other known pharmacophores, holds significant promise for creating next-generation drugs to combat challenging diseases like multi-drug resistant tuberculosis and metastatic cancer.[16]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(3-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a pivotal intermediate in the synthesis of novel therapeutic agents and other biologically active molecules, 2-(3-Methoxyphenoxy)acetohydrazide presents a unique set of handling and safety considerations.[1][2][3] This technical guide provides an in-depth analysis of the potential hazards associated with this compound, drawing upon data from analogous structures and the well-documented reactivity of the hydrazide functional group. It outlines a comprehensive framework for risk mitigation, encompassing engineering controls, personal protective equipment, and emergency preparedness. The protocols and recommendations herein are designed to empower researchers to work with this valuable compound while upholding the highest standards of laboratory safety.

Understanding the Compound: A Profile of 2-(3-Methoxyphenoxy)acetohydrazide

Key Structural Features of Concern:

  • Hydrazide Group (-CONHNH2): This functional group is associated with potential genotoxicity and carcinogenicity, as observed in other hydrazine and hydrazide compounds.[5][6][7] Hydrazines can exhibit neurotoxic effects by interfering with the metabolism of pyridoxine (vitamin B6).[8]

  • Phenoxy Moiety: While generally less reactive, phenoxy derivatives can cause skin and eye irritation.[9][10]

Hazard Identification and Risk Assessment

Based on the GHS classifications of the closely related compound 2-(2-Methoxyphenoxy)acetohydrazide and the general hazards of hydrazides, a conservative risk assessment for 2-(3-Methoxyphenoxy)acetohydrazide is prudent.[11]

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[11][12]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[11]
Skin Corrosion/IrritationCategory 2Causes skin irritation[9][11][12]
Serious Eye Damage/Eye IrritationCategory 1/2ACauses serious eye damage/irritation[9][11][12]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects[9]
CarcinogenicityCategory 2Suspected of causing cancer[5][7][9]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[11][12]

This table is an extrapolation based on available data for similar compounds and the known hazards of the hydrazide functional group. A definitive classification would require specific testing of 2-(3-Methoxyphenoxy)acetohydrazide.

Hierarchy of Controls: A Multi-Layered Approach to Safety

To ensure the safe handling of 2-(3-Methoxyphenoxy)acetohydrazide, a multi-layered approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures to minimize exposure.

Hierarchy of Controls cluster_0 Hierarchy of Controls for 2-(3-Methoxyphenoxy)acetohydrazide Handling Elimination Elimination (Not Feasible for Synthesis Intermediate) Substitution Substitution (Consider Less Hazardous Alternatives if Possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilated Enclosures) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls for Safe Handling.

3.1. Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All work with 2-(3-Methoxyphenoxy)acetohydrazide, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood.[9][13][14] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors.[15]

3.2. Administrative Controls: Standard Operating Procedures and Training

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These should cover every step from receiving and storage to use and disposal.

  • Training: All personnel handling the compound must be thoroughly trained on its potential hazards, the specific SOPs, and emergency procedures.

  • Designated Areas: Designate specific areas within the laboratory for the storage and handling of 2-(3-Methoxyphenoxy)acetohydrazide to prevent cross-contamination.

3.3. Personal Protective Equipment (PPE): Essential for Direct Contact

  • Eye and Face Protection: Chemical safety goggles are mandatory.[16] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[14]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them for any signs of damage before use.[15][16] Use proper glove removal technique to avoid skin contact.[15]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.[16][17]

  • Respiratory Protection: In general, working within a fume hood should provide adequate respiratory protection. If there is a potential for exposure outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.

Experimental Protocols: Safe Handling in Practice

4.1. Weighing and Transferring

  • Don personal protective equipment (PPE) as outlined in section 3.3.

  • Perform all weighing and transferring operations within a chemical fume hood.[18]

  • Use a disposable weighing boat or paper.

  • Carefully transfer the solid to the reaction vessel using a spatula.

  • Minimize the generation of dust.[15]

  • Clean any spills immediately following the procedures in section 5.

  • Decontaminate the spatula and weighing area after use.

  • Dispose of contaminated materials in a designated hazardous waste container.

4.2. In-Reaction Handling

  • Set up the reaction apparatus within a chemical fume hood.

  • Ensure all glassware is free from defects.[13]

  • Maintain a clean and uncluttered workspace.[13]

  • Keep the fume hood sash at the lowest practical height.[14]

  • Clearly label all reaction vessels.[18]

Emergency Procedures: Preparedness and Response

Emergency_Response_Workflow cluster_1 Emergency Response Workflow Exposure Exposure Event (Skin/Eye Contact, Inhalation, Ingestion) Decontamination Immediate Decontamination (Flush with Water, Move to Fresh Air) Exposure->Decontamination Medical Seek Medical Attention (Provide SDS to Physician) Decontamination->Medical Spill Chemical Spill Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Cleanup Spill Cleanup (Use appropriate absorbent & PPE) Evacuate->Cleanup

Caption: Emergency Response Workflow Diagram.

5.1. In Case of Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9][12] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air.[10][12] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[12][15]

5.2. Spill Response

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Storage and Disposal

6.1. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

  • Keep away from incompatible substances such as strong oxidizing agents and strong bases.[9]

  • Store away from sources of ignition.[15]

  • The storage area should be clearly marked.

6.2. Disposal

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not allow the product to enter drains.[15]

  • Contaminated materials, including empty containers, should be treated as hazardous waste.

Conclusion

While 2-(3-Methoxyphenoxy)acetohydrazide is a valuable tool in drug discovery and chemical synthesis, its potential hazards, particularly those associated with the hydrazide functional group, demand a rigorous and informed approach to safety. By implementing the hierarchy of controls, adhering to established protocols, and being prepared for emergencies, researchers can confidently and safely harness the potential of this compound. A culture of safety, grounded in a thorough understanding of the chemical's properties, is paramount to protecting the health and well-being of laboratory personnel.

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The Pivotal Role of Pseudouridine in Modern Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the "Fifth Nucleoside" and its Impact on RNA Therapeutics

Introduction: Beyond the Canonical – The Emergence of Pseudouridine

In the landscape of nucleic acid research and therapeutic development, the four canonical bases—adenine, guanine, cytosine, and uracil—have long been the central focus. However, the discovery and subsequent elucidation of modified nucleosides have unveiled a new layer of biological complexity and therapeutic opportunity. Among these, Pseudouridine (Ψ), an isomer of uridine, has risen to prominence, earning the moniker of the "fifth nucleoside" due to its widespread presence and critical functions in various RNA species.[1][2] This guide provides a comprehensive technical overview of Pseudouridine, from its fundamental chemical properties to its revolutionary applications in drug development, particularly in the realm of mRNA-based therapeutics.

The molecular formula of Pseudouridine is C9H12N2O6, and its systematic IUPAC name is 5-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione.[3] Unlike uridine, where the ribose sugar is connected to the uracil base via a C1-N1 nitrogen-carbon bond, Pseudouridine features a C1-C5 carbon-carbon bond.[1][3] This seemingly subtle isomeric difference imparts unique physicochemical properties that have profound biological consequences, enhancing the stability and translational capacity of RNA molecules while mitigating their immunogenicity.[4] These characteristics have been instrumental in the success of mRNA vaccines and are paving the way for a new generation of RNA-based drugs for a wide array of diseases.[5][6]

This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core aspects of Pseudouridine, including its synthesis, mechanism of action, and the analytical methodologies required for its study.

Physicochemical Properties and Structural Significance

Pseudouridine is a white, granular powder that is highly soluble in water.[3] The key to its unique functionality lies in its structure. The C-C glycosidic bond in Pseudouridine provides greater rotational freedom and conformational flexibility compared to the C-N bond in uridine.[7] Furthermore, the isomerization from uridine to Pseudouridine introduces an additional hydrogen bond donor at the N1 position of the uracil base.[7] These structural attributes contribute to enhanced base stacking and the formation of a more rigid and stable RNA backbone.[8][9]

The increased stability of Pseudouridine-containing RNA has been quantified through thermodynamic studies. The replacement of uridine with Pseudouridine can stabilize RNA duplexes, with the degree of stabilization being dependent on the specific base pairing and the position of the modification within the duplex.[10][11] This enhanced stability is a critical factor in protecting therapeutic mRNA from degradation by cellular nucleases, thereby prolonging its half-life and increasing protein expression.[4]

PropertyDescriptionSource
Molecular Formula C9H12N2O6[3]
IUPAC Name 5-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione[3]
Appearance White granular powder[3]
Solubility in Water Highly soluble[3]
Key Structural Feature C1-C5 glycosidic bond[1][3]
Impact on RNA Structure Enhanced base stacking, increased conformational rigidity, additional H-bond donor[7][8][9]

Synthesis of Pseudouridine and Pseudouridine-Modified mRNA

The synthesis of Pseudouridine and its incorporation into mRNA can be achieved through both chemical and enzymatic methods. While chemical synthesis is possible, it is often a multi-step process that can be time-consuming and may involve toxic reagents.[12]

Biocatalytic Synthesis of Pseudouridine

A more recent and efficient approach is the biocatalytic synthesis of Pseudouridine. This method utilizes a one-pot reaction with four key enzymes: uridine phosphorylase, phosphopentose mutase, pseudouridine monophosphate glycosidase, and a phosphatase.[12] This enzymatic cascade is highly efficient, with yields reportedly reaching 92-95%, and is more sustainable as it operates at room temperature and avoids the use of toxic chemicals.[12]

Biocatalytic_Synthesis_of_Pseudouridine Uridine Uridine Ribose1P Ribose-1-Phosphate Uridine->Ribose1P Uridine Phosphorylase Ribose5P Ribose-5-Phosphate Ribose1P->Ribose5P Phosphopentose Mutase PsiMP Pseudouridine-5'-Monophosphate Ribose5P->PsiMP Pseudouridine Monophosphate Glycosidase Pseudouridine Pseudouridine PsiMP->Pseudouridine Phosphatase Pseudouridine_Mechanism_of_Action cluster_0 Unmodified mRNA cluster_1 Pseudouridine-Modified mRNA Unmodified_mRNA Unmodified mRNA TLR_Activation TLR Activation Unmodified_mRNA->TLR_Activation Degradation Rapid Degradation Unmodified_mRNA->Degradation Inflammation Inflammatory Response TLR_Activation->Inflammation Low_Translation Low Protein Translation Inflammation->Low_Translation Degradation->Low_Translation Psi_mRNA Pseudouridine-Modified mRNA TLR_Evasion TLR Evasion Psi_mRNA->TLR_Evasion Increased_Stability Increased Stability Psi_mRNA->Increased_Stability High_Translation High Protein Translation TLR_Evasion->High_Translation Increased_Stability->High_Translation

Caption: Impact of Pseudouridine modification on mRNA fate.

Therapeutic Applications Beyond Vaccines

While the most prominent application of Pseudouridine-modified mRNA has been in the development of COVID-19 vaccines, the technology holds immense promise for a wide range of therapeutic areas. [13]These include:

  • Cancer Immunotherapy: mRNA can be used to encode tumor-associated antigens to elicit a targeted anti-tumor immune response. [3]* Protein Replacement Therapies: For genetic disorders caused by a missing or defective protein, such as cystic fibrosis, mRNA can be used to deliver the genetic instructions for the correct protein. [3]* Gene Editing: mRNA can be used to deliver the components of gene-editing systems like CRISPR-Cas9 to cells for therapeutic gene modification. [14]

Analytical Methods for Pseudouridine Detection and Quantification

The study of pseudouridylation requires robust analytical methods to detect and quantify its presence in RNA.

CMC-Based Methods

A widely used chemical method involves the derivatization of Pseudouridine with N-cyclohexyl-N'-(β-(4-methylmorpholinium)ethyl)carbodiimide (CMC). The CMC adduct formed at the N3 position of Pseudouridine is stable under alkaline conditions, while adducts on other bases are reversed. [15]This specific labeling allows for the identification of Pseudouridine sites, as the bulky CMC adduct can block the progression of reverse transcriptase, leading to a truncation product that can be detected by sequencing-based methods like Pseudo-seq. [16] Experimental Protocol: CMC-Based Pseudouridine Detection (Simplified)

  • RNA Preparation: Isolate and purify the RNA of interest.

  • CMC Derivatization: Incubate the RNA with a CMC solution in a suitable buffer (e.g., Tris-HCl, EDTA, urea, pH 8.3) at 37°C.

  • Alkaline Treatment: Treat the CMC-modified RNA with an alkaline buffer (e.g., sodium carbonate, pH 10.4) to reverse the modification on uridine and guanosine residues.

  • RNA Purification: Purify the RNA to remove excess reagents.

  • Reverse Transcription: Perform reverse transcription using a primer specific to the RNA of interest.

  • Analysis: Analyze the cDNA products by gel electrophoresis or high-throughput sequencing. The presence of a truncated product indicates a Pseudouridine site.

Sequencing-Based Methods

Several high-throughput sequencing methods have been developed for the transcriptome-wide mapping of Pseudouridine, including Pseudo-seq, CeU-Seq, and bisulfite-induced deletion sequencing. [17][16][18]These methods provide single-base resolution maps of pseudouridylation, enabling the study of its dynamics and regulatory roles.

Conclusion and Future Perspectives

Pseudouridine has transitioned from a biological curiosity to a cornerstone of modern drug development. Its unique ability to enhance the stability and translational efficiency of mRNA while reducing its immunogenicity has unlocked the therapeutic potential of RNA. The success of mRNA vaccines is a testament to the power of this "fifth nucleoside." As research continues to unravel the complexities of the epitranscriptome, the role of Pseudouridine and other modified nucleosides in health and disease will become increasingly clear. The continued development of novel synthesis and analytical techniques will further accelerate the application of Pseudouridine-modified RNA in a new generation of therapies for a broad spectrum of diseases.

References

  • Unlocking The Power Of Pseudouridine In MRNA Vaccines. (2025, December 4). Unb.
  • Chemically modified mRNA beyond COVID-19: Potential preventive and therapeutic applications for targeting chronic diseases. PubMed Central.
  • Improving CMC-derivatization of pseudouridine in RNA for mass spectrometric detection. PubMed Central.
  • Quantitative RNA pseudouridine maps reveal multilayered translation control through plant rRNA, tRNA and mRNA pseudouridyl
  • mRNA therapeutics: New vaccination and beyond. (2023, March 16). PubMed Central.
  • The contribution of pseudouridine to stabilities and structure of RNAs. (2013, December 24). PubMed Central.
  • Pseudo-Seq: Genome-Wide Detection of Pseudouridine Modific
  • Modified Nucleotides for mRNA Therapeutics: Pseudouridine, m1Ψ, and Beyond. (2025, August 15). Areterna LLC.
  • The contribution of pseudouridine to stabilities and structure of RNAs. (2013, December 24).
  • Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. PubMed Central.
  • The dynamic process of mRNA delivery by lipid nanoparticles in vivo.
  • Pseudouridine Chemical Labeling and Profiling.
  • The contribution of pseudouridine to stabilities and structure of RNAs. (2013, December 24). PubMed.
  • Pseudouridine site assignment by high-throughput in vitro RNA pseudouridyl
  • Stepwise Protocol for In Vitro Transcription of Modified mRNAs. (2014, May 29). Figshare.
  • Quantitative RNA pseudouridine landscape reveals dynamic modification patterns and evolutionary conservation across bacterial species. (2025, September 9). eLife.
  • More efficient and cost-effective mRNA vaccines developed. (2023, April 25). Labiotech.eu.
  • Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. PubMed Central.
  • Structural and thermodynamic consequences of base pairs containing pseudouridine and N1-methylpseudouridine in RNA duplexes. (2023, March 22). Discovery Research Portal - University of Dundee.
  • mRNA Therapeutics Beyond Vaccines: Emerging Applications in Rare and Chronic Diseases. (2025, August 30).
  • Application review of pseudoUridine and its deriv
  • A Tool to Design Bridging Oligos Used to Detect Pseudouridylation Sites on RNA after CMC Tre
  • pseudoUridine and Its Deriv
  • Detection and Quantification of Pseudouridine in RNA: Methods and Protocols | Request PDF. (2025, August 6).
  • Efficacy and Immunogenicity of Unmodified and Pseudouridine-Modified mRNA Delivered Systemically with Lipid Nanoparticles in Vivo. PubMed Central.
  • Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages. NIH.
  • Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding str
  • Quantitative analysis of pseudouridylation in mammalian mRNA. (a)... | Download Scientific Diagram.
  • PseudoUridine / BOC Sciences.

Sources

The Hydrazide Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The hydrazide functional group and its derivatives, particularly hydrazones, represent a cornerstone in contemporary medicinal chemistry. Their inherent structural flexibility, coupled with a wide array of biological activities, has rendered them a privileged scaffold in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted applications of hydrazide compounds, moving beyond a mere catalog of activities to elucidate the underlying chemical principles and experimental rationale that drive their therapeutic potential. We will delve into their synthesis, mechanisms of action across various disease targets, and provide field-proven insights into their evaluation, offering a comprehensive resource for researchers dedicated to harnessing the power of this remarkable chemical entity.

The Chemistry of Hydrazides: A Foundation for Therapeutic Diversity

Hydrazides are a class of organic compounds characterized by the functional group R-C(=O)NHNHR'. First synthesized in 1895 by Curzius, their true potential in medicinal chemistry has been increasingly recognized over the past several decades.[1] The reactivity of the hydrazide moiety, particularly its ability to readily condense with aldehydes and ketones to form hydrazones, is central to its utility.[2] This straightforward synthetic accessibility allows for the creation of large and diverse chemical libraries, a critical advantage in modern drug discovery campaigns.

The structural and electronic properties of the hydrazide-hydrazone scaffold (-C(=O)NHN=CH-) are key to its biological activity. The presence of both hydrogen bond donors and acceptors, coupled with the ability to chelate metal ions, facilitates interactions with a wide range of biological targets. Furthermore, the lipophilicity of these compounds can be readily modulated by varying the substituents on the aryl rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

General Synthesis of Hydrazide-Hydrazones: A Robust and Versatile Protocol

The synthesis of hydrazide-hydrazones is typically a two-step process, prized for its simplicity and high yields. This protocol serves as a self-validating system; successful formation of the intermediate hydrazide is a prerequisite for the subsequent hydrazone synthesis, and each step can be readily monitored by standard analytical techniques.

Step 1: Synthesis of the Hydrazide Intermediate

The most common method for synthesizing hydrazides involves the reaction of an ester with hydrazine hydrate.[1]

  • Rationale: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol and formation of the hydrazide. The choice of solvent (typically an alcohol like ethanol or methanol) facilitates the reaction by solvating the reactants and intermediates. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Experimental Protocol: Synthesis of a Generic Aryl Hydrazide

  • Dissolution: Dissolve one equivalent of the desired aryl ester in a minimal amount of absolute ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add 1.5 to 2 equivalents of hydrazine hydrate to the solution. The excess hydrazine ensures the complete consumption of the ester.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The hydrazide product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: If necessary, the crude hydrazide can be recrystallized from a suitable solvent (e.g., ethanol) to obtain a pure product.

  • Characterization: Confirm the structure and purity of the synthesized hydrazide using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Step 2: Synthesis of the Hydrazide-Hydrazone

The synthesized hydrazide is then condensed with an appropriate aldehyde or ketone to yield the final hydrazide-hydrazone.[2]

  • Rationale: The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, often catalyzed by a few drops of a weak acid (e.g., glacial acetic acid), to form the stable imine bond of the hydrazone.

Experimental Protocol: Synthesis of a Generic Hydrazide-Hydrazone

  • Dissolution: Dissolve one equivalent of the synthesized hydrazide in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Addition of Aldehyde/Ketone: Add a stoichiometric amount (1 to 1.1 equivalents) of the desired aldehyde or ketone to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat for 2-8 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, the hydrazone product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with the reaction solvent.

  • Purification and Characterization: Recrystallize the product if necessary and confirm its structure and purity using NMR, IR, and MS analysis.

G cluster_synthesis General Synthesis of Hydrazide-Hydrazones Ester Aryl Ester (R-COOR') Hydrazide Aryl Hydrazide (R-CONHNH2) Ester->Hydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazide Hydrazone Hydrazide-Hydrazone (R-CONH-N=CHR'') Hydrazide->Hydrazone Ethanol, Acetic Acid (cat.) Aldehyde Aldehyde/Ketone (R''-CHO) Aldehyde->Hydrazone

Caption: A simplified workflow for the two-step synthesis of hydrazide-hydrazones.

Therapeutic Landscapes of Hydrazide Compounds

The structural versatility of hydrazides has led to their exploration in a multitude of therapeutic areas. Their derivatives have demonstrated a wide range of biological activities, including antimicrobial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal actions.[2]

Antimicrobial and Antitubercular Applications: A Historical Stronghold

The journey of hydrazides in medicine is intrinsically linked to the fight against infectious diseases. Isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis, is a prime example of a simple hydrazide with profound therapeutic impact.[3]

Mechanism of Action of Isoniazid: A Case Study in Prodrug Activation

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.

  • Activation: Inside the Mycobacterium tuberculosis bacillus, KatG converts isoniazid into its active form, an isonicotinoyl radical.

  • Target Inhibition: This radical then covalently adducts with NAD(H), forming an isonicotinoyl-NAD adduct.

  • Mycolic Acid Synthesis Inhibition: The isonicotinoyl-NAD adduct potently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.

  • Cell Wall Disruption: The inhibition of InhA disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial cell death.

G cluster_isoniazid_moa Mechanism of Action of Isoniazid Isoniazid Isoniazid (Prodrug) Active_Isoniazid Isonicotinoyl Radical Isoniazid->Active_Isoniazid Activation by KatG KatG (Catalase-Peroxidase) KatG->Active_Isoniazid Adduct Isonicotinoyl-NAD Adduct Active_Isoniazid->Adduct NAD NAD(H) NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: The activation and target inhibition pathway of the antitubercular drug isoniazid.

The success of isoniazid has spurred the development of numerous other hydrazide-hydrazone derivatives with potent antimicrobial activity against a range of pathogens.[4][5] These compounds are thought to exert their effects through various mechanisms, including disruption of the cell wall and cell membrane, and inhibition of essential enzymes.[5]

Table 1: Selected Hydrazide-Hydrazones with Antimicrobial Activity

Compound ClassTarget Organism(s)Reported MIC (µg/mL)Reference
4-Chlorophenylsulfonyl acid hydrazonesS. aureus, E. coli10-21 (ZOI in mm)[2]
4-QuinolylhydrazonesM. fortuitum, M. tuberculosis~32[4]
IsonicotinoylhydrazonesM. tuberculosis (INH-resistant)Not specified[4]
2-hydroxy-4-iodobenzohydrazide hydrazonesCocci and bacilliNot specified[5]
Anticancer Activity: A Promising Frontier

Hydrazide-hydrazones have emerged as a promising class of anticancer agents, with several derivatives demonstrating significant cytotoxic activity against various cancer cell lines.[2] Their mechanisms of action are diverse and can include:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

  • Metal Chelation: Sequestering essential metal ions required for tumor growth.

The development of hydrazide-based anticancer agents is an active area of research, with a focus on improving selectivity for cancer cells and minimizing off-target toxicities.

Anti-inflammatory and Analgesic Properties

The search for novel anti-inflammatory and analgesic drugs with improved side-effect profiles is a continuous effort in medicinal chemistry.[6] Hydrazide-hydrazones have shown considerable promise in this area.[6][7]

Mechanism of Anti-inflammatory Action

Many hydrazide derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, some compounds have been shown to reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.[1][7] They can also inhibit the expression of enzymes like cyclooxygenase-2 (COX-2), which are responsible for the synthesis of prostaglandins, potent inflammatory mediators.

Experimental Evaluation of Anti-inflammatory Activity

A standard preclinical model for evaluating the acute anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema assay in rodents.

Protocol: Carrageenan-Induced Paw Edema Assay

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the hydrazide compound. Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Anticonvulsant Activity

Several hydrazide-hydrazone derivatives have been reported to possess significant anticonvulsant properties.[2][8] The structural features of these compounds often allow them to interact with key targets in the central nervous system, such as ion channels and neurotransmitter receptors, that are implicated in the pathophysiology of epilepsy. The exact mechanisms are still under investigation for many derivatives, but their potential to offer new therapeutic options for seizure disorders is an exciting area of research.

Future Perspectives and Conclusion

The hydrazide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The ease of synthesis and the ability to readily modify the structure to optimize biological activity and pharmacokinetic properties make it an attractive starting point for drug discovery programs. Future research will likely focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of novel hydrazide compounds to enable rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the hydrazide-hydrazone scaffold to enhance potency and selectivity.

  • Development of Drug Delivery Systems: Formulating hydrazide-based drugs to improve their solubility, bioavailability, and targeted delivery.

  • Exploration of New Therapeutic Areas: Investigating the potential of hydrazide compounds in other diseases, such as neurodegenerative disorders and metabolic diseases.

References

  • Gomes, P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6283. [Link]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2263-2283. [Link]

  • Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Processes, 12(5), 1055. [Link]

  • Abidov, M. T. (2020). Pharmacological aspects of hydrazides and hydrazide derivatives. Farmakologiczne aspekty hydrazydów i pochodnych związków hydrazydowych, 22(1), 11-16. [Link]

  • Singh, S., & Kandasamy, J. (2023). Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal‐Free Conditions at Room Temperature. ChemistrySelect, 8(16), e202300581. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Cappozi, J. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Clinical Pharmacology and Experimental Research, 6(1), 1-3. [Link]

  • Gomes, P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6283. [Link]

  • Al-Ostoot, F. H., et al. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules, 28(20), 7119. [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hydrazide-hydrazone derivatives represent a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in medicinal chemistry and drug development.[1][2] Their reported pharmacological properties include antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1][3][4] This guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of a specific scaffold, 2-(3-methoxyphenoxy)acetohydrazide, and its subsequent conversion into various hydrazone derivatives.

The core structure is assembled through a logical and well-established synthetic sequence, beginning with the formation of a phenoxyacetic acid intermediate, followed by esterification, hydrazinolysis, and final derivatization. This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step guidance for a successful synthesis campaign.

Core Synthetic Strategy

The synthesis of 2-(3-methoxyphenoxy)acetohydrazide derivatives is a four-step process. Each step is a fundamental organic transformation, selected for its reliability and efficiency. Understanding the causality behind this sequence is key to troubleshooting and optimization.

  • Williamson Ether Synthesis: The initial step establishes the core phenoxyacetic acid structure. This reaction forms an ether linkage by reacting the phenoxide of 3-methoxyphenol with a haloacetate.

  • Fischer Esterification: The resulting carboxylic acid is converted into an ester. This is a critical activation step, as esters are more susceptible to nucleophilic attack by hydrazine than the parent carboxylic acid.

  • Hydrazinolysis: The ester is reacted with hydrazine hydrate to form the key 2-(3-methoxyphenoxy)acetohydrazide intermediate. This is a nucleophilic acyl substitution reaction.

  • Hydrazone Formation: The terminal -NH2 group of the acetohydrazide is condensed with various aldehydes or ketones to yield the final hydrazone derivatives. This addition-elimination reaction is the primary method for creating a diverse library of compounds from the common intermediate.[5]

Synthetic Workflow Diagram

The overall synthetic pathway is visualized below.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Hydrazone Formation A 3-Methoxyphenol B 2-(3-Methoxyphenoxy)acetic acid CAS: 2088-24-6 A->B  1. NaOH or KOH  2. ClCH₂COOH   C Ethyl 2-(3-methoxyphenoxy)acetate CAS: 82815-86-9 B->C  Ethanol (excess)  H₂SO₄ (cat.)   D 2-(3-Methoxyphenoxy)acetohydrazide C->D  Hydrazine Hydrate (NH₂NH₂·H₂O)  Ethanol, Reflux   F Final Hydrazone Derivative (Schiff Base) D->F  Glacial Acetic Acid (cat.)  Ethanol, Reflux   E Substituted Aldehyde/Ketone (R-CHO / R₂C=O) E->F

Caption: Overall workflow for the synthesis of 2-(3-Methoxyphenoxy)acetohydrazide derivatives.

Detailed Application Notes & Protocols

Part 1: Synthesis of 2-(3-Methoxyphenoxy)acetic acid

This initial stage utilizes the Williamson ether synthesis, a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6][7] Here, the nucleophile is the phenoxide ion generated from 3-methoxyphenol by a strong base, which then attacks the electrophilic carbon of chloroacetic acid.[7][8]

Protocol 1: Williamson Ether Synthesis
  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyphenol (1.0 eq) in a suitable solvent such as water or ethanol. Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 eq) portion-wise while stirring.[6] Continue stirring until a clear, homogeneous solution of the sodium or potassium 3-methoxyphenoxide is formed.

  • Nucleophilic Attack: To this solution, add a solution of chloroacetic acid (1.1 eq), previously neutralized with NaOH or KOH, dropwise over 15-20 minutes.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (typically 90-100°C in a water bath) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, transfer it to a beaker and acidify to a pH of ~2 using 6M hydrochloric acid (HCl). This protonates the carboxylate, causing the 2-(3-methoxyphenoxy)acetic acid product to precipitate.

  • Purification: Collect the crude solid product by vacuum filtration and wash it with cold water to remove inorganic salts. The product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield white crystals.

Part 2: Synthesis of Ethyl 2-(3-Methoxyphenoxy)acetate

The conversion of the carboxylic acid to its corresponding ethyl ester is accomplished via Fischer esterification. This is an acid-catalyzed equilibrium reaction.[9][10] To drive the reaction towards the product, an excess of the alcohol (ethanol) is used.[10] Concentrated sulfuric acid is a common and effective catalyst.[9][11]

Protocol 2: Fischer Esterification
  • Reaction Setup: To a round-bottom flask, add the dried 2-(3-methoxyphenoxy)acetic acid (1.0 eq) from Part 1. Add a large excess of absolute ethanol (e.g., 10-20 eq), which acts as both the reagent and the solvent.

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5% of the carboxylic acid weight) to the mixture.[9]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting carboxylic acid spot.

  • Work-up and Isolation: After cooling, remove the excess ethanol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Purification: Transfer the solution to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)acetate as an oil or low-melting solid. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.

Part 3: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

This step, known as hydrazinolysis, involves the nucleophilic substitution of the ester's ethoxy group with hydrazine.[12] This reaction is typically efficient and is the most common method for preparing hydrazides from their corresponding esters.

Protocol 3: Hydrazinolysis
  • Reaction Setup: Dissolve the ethyl 2-(3-methoxyphenoxy)acetate (1.0 eq) from Part 2 in absolute ethanol in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, 80-99% solution) (1.5-2.0 eq) dropwise to the stirred solution at room temperature.[13]

    • Safety Note: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours.[13] A solid precipitate of the hydrazide product may form as the reaction progresses.

  • Isolation and Purification: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and excess hydrazine.[13] The resulting 2-(3-methoxyphenoxy)acetohydrazide is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Part 4: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide Derivatives (Hydrazones)

The final step involves the condensation of the synthesized acetohydrazide with a variety of substituted aromatic aldehydes or ketones to form the target hydrazone derivatives.[14][15][16] This reaction is typically catalyzed by a small amount of acid.

Protocol 4: Hydrazone Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 2-(3-methoxyphenoxy)acetohydrazide (1.0 eq) from Part 3 in methanol or ethanol.

  • Aldehyde/Ketone Addition: To this solution, add an equimolar amount (1.0 eq) of the desired substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde) or ketone.[14]

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[14][15]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-6 hours.[13][14] Monitor the reaction by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The hydrazone product often precipitates from the solution. If not, the volume can be reduced, or the product can be precipitated by pouring the mixture into ice-cold water.[14] Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from ethanol or a similar solvent will yield the pure hydrazone derivative.

Characterization and Data

The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques.

TechniqueIntermediate/ProductExpected Key Signals
FT-IR Acetohydrazide (D) Strong C=O stretch (~1650-1670 cm⁻¹), N-H stretches (~3200-3350 cm⁻¹).[12]
Hydrazone (F) C=O (amide) stretch (~1650-1680 cm⁻¹), C=N (imine) stretch (~1580-1620 cm⁻¹), N-H stretch (~3200-3300 cm⁻¹).[12][14]
¹H NMR Acetohydrazide (D) Singlet for O-CH₂ (~4.5-5.0 ppm), singlet for OCH₃ (~3.8 ppm), signals for NH and NH₂ (can be broad, variable ppm), aromatic protons in the expected region (~6.5-7.3 ppm).
Hydrazone (F) Appearance of a new singlet for the azomethine proton (-N=CH-) (~7.8-8.5 ppm), disappearance of the NH₂ signal, and signals corresponding to the newly introduced aromatic ring.[12][14]
¹³C NMR Hydrazone (F) Signals for the amide C=O (~165-170 ppm) and the imine C=N (~145-160 ppm).[14]
Mass Spec All Products The molecular ion peak [M]⁺ or protonated peak [M+1]⁺ should correspond to the calculated molecular weight of the target compound.[12]

Table 1: Summary of key analytical data for the characterization of synthesized compounds.

References

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Ganesan, K., & Pillai, C. N. (2002). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Green Chemistry, 4(2), 152-155. [Link]

  • Purohit, P., & Purohit, R. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry, 24(12), 5781-5783.
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  • University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega.
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  • Al-Ghorbani, M., et al. (2025).
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  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(56), 34091-34107. [Link]

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  • Al-Saleh, B., et al. (2004). Studies with 3-Substituted 2-Arylhydrazono-3-Oxoaldehydes: New Routes for Synthesis of 2-Arylhydrazono-3-Oxonitriles, 4-Unsubstituted 3,5-Diacylpyrazoles and 4-Arylazophenols. Journal of Chemical Research, 2004(8), 578-580. [Link]

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Application Notes & Protocols: Leveraging 2-(3-Methoxyphenoxy)acetohydrazide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methoxyphenoxy)acetohydrazide has emerged as a highly versatile and valuable building block in synthetic organic chemistry. Its unique structural features, particularly the reactive acetohydrazide moiety appended to a methoxyphenoxy scaffold, render it an important intermediate for the synthesis of a diverse array of biologically active heterocyclic compounds. This guide provides an in-depth exploration of its synthetic applications, focusing on the construction of key heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors. The discussion extends to the significant pharmacological potential of the resulting derivatives, including their roles as antimicrobial and anticonvulsant agents.

Foundational Chemistry and Synthesis

The Strategic Importance of the Hydrazide Moiety

The synthetic utility of 2-(3-methoxyphenoxy)acetohydrazide is anchored in the rich reactivity of the hydrazide functional group (-CONHNH₂). This group possesses two nucleophilic nitrogen atoms, enabling it to participate in a wide range of condensation and cyclization reactions. It serves as a linchpin for constructing five-membered heterocycles, which are privileged structures in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding with biological targets.[1]

Protocol for the Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

The parent hydrazide is readily prepared from its corresponding ester, ethyl 2-(3-methoxyphenoxy)acetate. The reaction is a classic nucleophilic acyl substitution where hydrazine acts as the nitrogen nucleophile.

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-(3-methoxyphenoxy)acetate (0.1 mol).

  • Solvent: Add 100 mL of ethanol (95%) to dissolve the ester.

  • Reagent Addition: While stirring, add hydrazine hydrate (85% solution, 0.11 mol) dropwise to the solution.[2]

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation: Collect the resulting white solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol to yield pure, colorless crystals of 2-(3-methoxyphenoxy)acetohydrazide.[2]

Core Application: Synthesis of Five-Membered Heterocycles

The primary application of 2-(3-methoxyphenoxy)acetohydrazide is as a precursor for various heterocyclic systems. The following sections provide detailed workflows for synthesizing some of the most common and pharmacologically relevant scaffolds.

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, valued for its ability to enhance metabolic stability and modulate lipophilicity in drug candidates.[3] The synthesis typically involves the cyclization of a hydrazide precursor.

This pathway is a robust method for creating 5-substituted-1,3,4-oxadiazole-2-thiones. The reaction proceeds through a dithiocarbazate intermediate.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Product Hydrazide 2-(3-Methoxyphenoxy)acetohydrazide Intermediate Potassium Dithiocarbazate Salt Hydrazide->Intermediate Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->Intermediate Base KOH (Base) Base->Intermediate Deprotonation Product 5-((3-Methoxyphenoxy)methyl)- 1,3,4-oxadiazole-2-thione Intermediate->Product Intramolecular Cyclization (Loss of H₂S & H₂O)

Detailed Protocol:

  • Reaction Setup: In a 100 mL flask, dissolve 2-(3-methoxyphenoxy)acetohydrazide (10 mmol) and potassium hydroxide (10 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: Cool the mixture in an ice bath. Add carbon disulfide (12 mmol) dropwise over 15 minutes with continuous stirring. [4][5]3. Intermediate Formation: Allow the mixture to stir at room temperature for 12-16 hours. During this time, the potassium dithiocarbazate salt intermediate will form.

  • Cyclization: Heat the reaction mixture to reflux for 8-10 hours. The cyclization occurs with the elimination of hydrogen sulfide and water. [6]5. Work-up: Cool the mixture and reduce the solvent volume under reduced pressure. Acidify the residue carefully with dilute hydrochloric acid to a pH of ~5-6.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Purification: Recrystallize the crude product from an appropriate solvent like ethanol or an ethanol/water mixture.

This classic two-step approach allows for the introduction of a second, different substituent at the C2 position of the oxadiazole ring.

Detailed Protocol:

  • Step 1: N-Acylation:

    • Dissolve 2-(3-methoxyphenoxy)acetohydrazide (10 mmol) in a suitable solvent like pyridine or dichloromethane.

    • Cool the solution to 0°C and add an equimolar amount of the desired aromatic acid chloride (10 mmol) dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by pouring it into ice-cold water to precipitate the N,N'-diacylhydrazine intermediate. Filter, wash, and dry the solid.

  • Step 2: Cyclodehydration:

    • Take the dried diacylhydrazine intermediate (5 mmol) and add it to phosphorus oxychloride (POCl₃, 10 mL) carefully in an ice bath. [7] * Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization by converting the amide carbonyl oxygen into a good leaving group. [7] * Gently reflux the mixture for 2-4 hours.

    • After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Filter the solid, wash with water, and purify by recrystallization.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of heterocycles with a broad spectrum of biological activities, including antifungal and antimicrobial properties. [8][9][10]A common synthetic route proceeds through a thiosemicarbazide intermediate.

G cluster_step1 Step 1: Thiosemicarbazide Formation cluster_step2 Step 2: Base-Catalyzed Cyclization Hydrazide 2-(3-Methoxyphenoxy)acetohydrazide Thiosemicarbazide Thiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide Isothiocyanate Aryl Isothiocyanate (R-NCS) Isothiocyanate->Thiosemicarbazide Nucleophilic Addition Product 4-Aryl-5-((3-methoxyphenoxy)methyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione Thiosemicarbazide->Product Intramolecular Cyclization (Loss of H₂O) Base NaOH (Base) Base->Product Catalyst

Caption: Synthesis of 1,2,4-Triazole-3-thiones.

Detailed Protocol:

  • Step 1: Thiosemicarbazide Synthesis:

    • Reflux a mixture of 2-(3-methoxyphenoxy)acetohydrazide (10 mmol) and an appropriate aryl isothiocyanate (10 mmol) in 50 mL of absolute ethanol for 4-6 hours. [11] * Cool the reaction mixture. The thiosemicarbazide derivative often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry. [11]2. Step 2: Cyclization to 1,2,4-Triazole-3-thione:

    • Suspend the thiosemicarbazide intermediate (5 mmol) in an aqueous sodium hydroxide solution (e.g., 2M, 30 mL). [12] * Causality: The basic medium facilitates the deprotonation of the amide nitrogen, which then acts as an internal nucleophile, attacking the thiocarbonyl carbon to initiate cyclization and subsequent dehydration.

    • Reflux the mixture for 6-8 hours until a clear solution is obtained.

    • Cool the solution to room temperature and acidify with dilute hydrochloric acid.

    • The 1,2,4-triazole-3-thione product will precipitate. Collect it by filtration, wash with water, and purify by recrystallization.

Synthesis of Schiff Bases (Hydrazones)

The condensation of the terminal -NH₂ of the hydrazide with aldehydes or ketones is a fundamental reaction. The resulting hydrazones (Schiff bases) are not only crucial intermediates for further cyclizations but also exhibit significant biological activities themselves. [13][14][15] General Protocol:

  • Setup: Dissolve 2-(3-methoxyphenoxy)acetohydrazide (10 mmol) in 50 mL of absolute ethanol in a 100 mL flask.

  • Reagent Addition: Add an equimolar amount of the desired aromatic aldehyde (10 mmol).

  • Catalyst: Add 2-3 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazide's terminal nitrogen. [16]4. Reaction: Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid Schiff base product usually crystallizes out.

  • Purification: Collect the product by filtration and recrystallize from ethanol to obtain the pure compound.

Applications in Medicinal Chemistry

Derivatives synthesized from 2-(3-methoxyphenoxy)acetohydrazide are of significant interest to drug development professionals due to their wide range of pharmacological activities.

Derivative ClassBiological ActivityTarget Pathogens / ModelsKey Findings
Hydrazones (Schiff Bases) Antibacterial, AntifungalS. aureus, E. coli, C. albicansExhibit moderate to good antibacterial activity; antifungal activity is often weaker. [17][18]
1,3,4-Oxadiazoles Antimicrobial, Anti-inflammatory, Lipase InhibitionBacterial strains, Carrageenan-induced edemaThe oxadiazole scaffold is a key pharmacophore in many bioactive compounds. [7][12][19]
1,2,4-Triazoles Antimicrobial, Anticonvulsant, α-Glucosidase InhibitionS. aureus, MES Seizure TestTriazole derivatives are well-established agents, particularly in antifungal therapy. [12][20]
Hydrazide-Hydrazones AnticonvulsantMaximal Electroshock Seizure (MES) TestThe flexible hydrazone linker is explored in the design of novel CNS-active agents. [21][22]

This table summarizes general findings for these classes of compounds, highlighting the potential of derivatives from the title hydrazide.

Conclusion

2-(3-Methoxyphenoxy)acetohydrazide stands as a cornerstone intermediate for synthetic and medicinal chemists. Its straightforward synthesis and versatile reactivity provide access to a rich portfolio of heterocyclic compounds. The protocols and mechanistic insights detailed in this guide serve as a robust foundation for researchers aiming to explore new chemical space and develop novel therapeutic agents. The consistent emergence of antimicrobial and anticonvulsant activities from its derivatives underscores its importance and warrants its continued investigation in drug discovery programs.

References

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  • Generic Author. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Semantic Scholar. Available at: [Link]

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  • Yurttaş, L., Kaplancıklı, Z. A., et al. (2016). Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. PubMed. Available at: [Link]

  • Mousavi, S., Balalaie, S., et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]

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  • Zainab, A. K. (2022). Synthesis of Some New 1,2,4-Triazoles Derived from 2-Mercaptobenzimidazole. Digital Repository. Available at: [Link]

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  • Wang, Y., Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available at: [Link]

  • Wang, Y., Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., et al. (2021). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. PMC - NIH. Available at: [Link]

  • ResearchGate. (Various years). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available at: [Link]

  • Suksrichavalit, T., Prachayasittikul, S., et al. (2009). Antimicrobial Activity of Some Steroidal Hydrazones. MDPI. Available at: [Link]

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  • Abd-AL Hameed, W. M., Tomma, J. H., & Baker, R. K. (2020). Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology. Available at: [Link]

  • Reddy, G. N. R., Kondaiah, S., et al. (2019). Synthesis, Characterization, and Antibacterial Activity of the Schiff Base derived from P-Toluic hydrazide and 2-hydroxy-4-methoxy Acetophenone (HMAPPTH Ligand) and their Mn (II), Co (II), Ni (II) and Cu (II) Complexes. ResearchGate. Available at: [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Phenoxyacetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of the Phenoxyacetohydrazide Scaffold

The phenoxyacetohydrazide scaffold is a cornerstone in modern medicinal chemistry and drug development. This structural motif is prized for its versatile biological activity, with derivatives demonstrating potent anti-inflammatory, anti-angiogenic, antimicrobial, and anticancer properties.[1][2][3][4] The core structure, consisting of a phenyl ring linked to an acetohydrazide moiety via an ether bond, provides a robust framework that can be readily modified. These modifications allow for the fine-tuning of physicochemical properties and biological targets, making it a "privileged scaffold" for generating diverse compound libraries.

Phenoxyacetohydrazide derivatives have been shown to interact with critical biological targets, including enzymes like cyclooxygenases (COX-1 and COX-2) and vascular endothelial growth factor (VEGF), which are key players in inflammation and the development of new blood vessels that feed tumors.[2][5] This guide provides a comprehensive, field-proven protocol for the synthesis of these valuable compounds, grounded in fundamental chemical principles and supported by established analytical techniques for validation.

II. Overview of the Synthetic Pathway

The synthesis of phenoxyacetohydrazide compounds is typically achieved through a reliable and efficient two-step process. This pathway is widely adopted due to its high yields and the commercial availability of starting materials.

  • Step 1: Etherification/Esterification. A substituted phenol is reacted with an ethyl haloacetate (commonly ethyl chloroacetate) in the presence of a weak base to form the corresponding ethyl phenoxyacetate intermediate.

  • Step 2: Hydrazinolysis. The resulting ester intermediate is then reacted with hydrazine hydrate to yield the final phenoxyacetohydrazide product.

Synthetic_Pathway sub_phenol Substituted Phenol intermediate Ethyl Phenoxyacetate Intermediate sub_phenol->intermediate Step 1: K₂CO₃, Acetone, Reflux ethyl_chloro Ethyl Chloroacetate ethyl_chloro->intermediate final_product Phenoxyacetohydrazide Product intermediate->final_product Step 2: Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->final_product

Caption: General two-step synthesis of phenoxyacetohydrazide derivatives.

III. Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.

A. Step 1: Synthesis of the Ethyl Phenoxyacetate Intermediate

This reaction is a variation of the Williamson ether synthesis.

  • Deprotonation: Anhydrous potassium carbonate (K₂CO₃), a mild base, deprotonates the hydroxyl group (-OH) of the substituted phenol. This creates a highly nucleophilic phenoxide anion. The use of an anhydrous base and a dry solvent like acetone is crucial to prevent the hydrolysis of the ethyl chloroacetate starting material.

  • Nucleophilic Attack (Sₙ2 Reaction): The newly formed phenoxide anion attacks the electrophilic carbon atom bonded to the chlorine in ethyl chloroacetate. This Sₙ2 reaction displaces the chloride ion, forming the C-O ether linkage and yielding the ethyl phenoxyacetate intermediate.

B. Step 2: Hydrazinolysis of the Ester

This step is a classic nucleophilic acyl substitution reaction.

  • Nucleophilic Attack: Hydrazine (H₂NNH₂), being a potent nucleophile due to the alpha effect, attacks the electrophilic carbonyl carbon of the ethyl phenoxyacetate intermediate. This forms a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton is transferred, and the ethoxy group (-OCH₂CH₃) is eliminated as ethanol. The catalyst from the previous step is not needed here as hydrazine is a sufficiently strong nucleophile. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the mixture.[6]

IV. Detailed Experimental Protocol

Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is toxic and corrosive; handle with extreme care.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis s1_setup Combine Phenol, Ethyl Chloroacetate, K₂CO₃ in Acetone s1_reflux Reflux for 8-10h (Monitor by TLC) s1_setup->s1_reflux s1_workup Filter K₂CO₃, Evaporate Solvent, Extract with Ether s1_reflux->s1_workup s1_product Ethyl Phenoxyacetate (Crude Intermediate) s1_workup->s1_product s2_setup Dissolve Intermediate in Ethanol s1_product->s2_setup Proceed with crude product s2_add Add Hydrazine Hydrate s2_setup->s2_add s2_stir Stir at Room Temp or Reflux (7-8h) s2_add->s2_stir s2_workup Cool in Ice Bath, Filter Precipitate, Recrystallize s2_stir->s2_workup s2_product Pure Phenoxyacetohydrazide s2_workup->s2_product final_analysis FTIR, NMR, Mass Spec s2_product->final_analysis Characterization

Caption: Experimental workflow for phenoxyacetohydrazide synthesis.

Part 1: Synthesis of Ethyl 2-(4-chlorophenoxy)acetate (Intermediate)

Materials:

  • 4-Chlorophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Diethyl ether

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add substituted phenol (0.05 mol), dry acetone (40 mL), ethyl chloroacetate (0.075 mol), and anhydrous potassium carbonate (0.075 mol).[1][7]

  • Heat the reaction mixture to reflux and maintain for 8–10 hours with constant stirring.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol spot disappears.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the acetone solvent by distillation using a rotary evaporator.

  • Triturate the residual mass with cold water to dissolve the remaining potassium carbonate.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl phenoxyacetate derivative, which can often be used in the next step without further purification.

Part 2: Synthesis of 2-(4-Chlorophenoxy)acetohydrazide (Final Product)

Materials:

  • Ethyl 2-(4-chlorophenoxy)acetate (from Step 1)

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl phenoxyacetate intermediate (e.g., 0.04 mol) in ethanol (30 mL).

  • Add hydrazine hydrate (e.g., 0.08 mol, 2 equivalents) to the solution dropwise while stirring.

  • Stir the reaction mixture at room temperature for 7-8 hours or gently reflux for 4-6 hours.[5] The completion of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the flask in an ice bath to facilitate the precipitation of the solid product.

  • Filter the resulting solid precipitate using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

  • If necessary, recrystallize the product from ethanol to obtain pure phenoxyacetohydrazide crystals.

V. Data Summary & Expected Results

StepReagent/ComponentTypical Molar RatioSolventReaction TimeTypical YieldKey Observations
1 Substituted Phenol1.0 eqDry Acetone8-10 h (Reflux)>90%Formation of inorganic salts (K₂CO₃/KCl).
Ethyl Chloroacetate1.5 eq
Anhydrous K₂CO₃1.5 eq
2 Ester Intermediate1.0 eqEthanol7-8 h (RT)75-90%Formation of a white precipitate upon cooling.
Hydrazine Hydrate2.0 eq

VI. Product Characterization & Validation

Confirmation of the synthesized compound's structure and purity is essential.[8][9]

  • Melting Point (M.P.): A sharp melting point range indicates a high degree of purity. For example, (4-Chloro-phenoxy)-acetic acid hydrazide has a reported melting point of 116−118 °C.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the functional group conversion.

    • Disappearance: The characteristic ester carbonyl (C=O) stretch from the intermediate (around 1730-1750 cm⁻¹).

    • Appearance: An amide carbonyl (C=O) stretch for the hydrazide product (around 1650-1701 cm⁻¹).[7] Also, the appearance of N-H stretching bands (a doublet for -NH₂ and a singlet for the -NH) in the 3200–3400 cm⁻¹ region.[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information.

    • O-CH₂ Signal: A singlet corresponding to the two protons of the oxy-methylene group (O-CH₂-C=O) typically appears around 4.92 ppm.[7]

    • Aromatic Protons: Signals in the aromatic region (typically 6.8-7.5 ppm) corresponding to the substituted phenyl ring.

    • Hydrazide Protons: A broad singlet for the -NH₂ protons (around 3.57 ppm) and another for the -NH proton (can be downfield, e.g., 8.22 ppm), which are exchangeable with D₂O.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product. For 2-(4-Chlorophenoxy)acetohydrazide, expect to see a molecular ion peak [M]⁺ at m/z 201 and an [M+2]⁺ peak at m/z 203, characteristic of the chlorine isotope pattern.[7]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should be within ±0.4% of the calculated theoretical values.[7]

VII. References

  • Mohammed, Y. H. I., Shntaif, A. H., Al-Mokyna, A. A., Al-Mokyna, A. A., Al-Mokyna, A. A., Al-Mokyna, A. A., ... & Alghamdi, S. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One. [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Al-Mokyna, A. A., Al-Mokyna, A. A., Al-Mokyna, A. A., Al-Mokyna, A. A., ... & Alghamdi, S. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Al-Mokyna, A. A., Al-Mokyna, A. A., Al-Mokyna, A. A., Al-Mokyna, A. A., ... & Alghamdi, S. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Ali, M., Rahim, F., & Khan, K. M. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules. [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., & Alghamdi, S. (2025). Synthesis of novel phenoxyacetohydrazide derivatives (6e-h). ResearchGate. [Link]

  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Ali, M. F., & El-Gaby, M. S. A. (2014). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). ResearchGate. [Link]

  • Hindu Online. (2025). Spectroscopic characterization: Significance and symbolism. [Link]

  • Alam, A., Gul, S., Zainab, Khan, M., Shah, S. A. A., Elhenawy, A. A., ... & Ali, M. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. MDPI. [Link]

  • National Institutes of Health (NIH). (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. [Link]

  • Clark, J. (n.d.). THE MECHANISM FOR THE ESTERIFICATION REACTION. Chemguide. [Link]

  • Khan, M. M. (2025). Spectroscopic characterization techniques. ResearchGate. [Link]

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The Versatility of 2-(3-Methoxyphenoxy)acetohydrazide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. 2-(3-Methoxyphenoxy)acetohydrazide emerges as a significant building block, embodying the characteristics of a "privileged structure" due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The core structure, featuring a methoxy-substituted phenyl ring linked to an acetohydrazide moiety via an ether bond, provides a synthetically accessible platform for generating a wide array of more complex molecules. The hydrazide group (-CONHNH₂) is a particularly reactive and useful functional group in medicinal chemistry, serving as a linchpin for the construction of numerous heterocyclic systems.[1][2] This guide provides an in-depth exploration of the applications of 2-(3-Methoxyphenoxy)acetohydrazide, complete with detailed protocols and insights into the rationale behind its use as a precursor to biologically active compounds.

I. The Strategic Synthesis of the Core Scaffold

The synthesis of 2-(3-Methoxyphenoxy)acetohydrazide is a straightforward yet critical process that lays the foundation for all subsequent derivatization. The most common and efficient method is a two-step procedure commencing with the readily available 3-methoxyphenol. This approach ensures a high yield of the desired product with good purity. A similar methodology has been successfully employed for the synthesis of related phenoxyacetohydrazides.[3][4]

Protocol 1: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

Step 1: Synthesis of Ethyl 2-(3-methoxyphenoxy)acetate

This initial step involves the esterification of 3-methoxyphenol with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, via a Williamson ether synthesis.

  • Materials: 3-methoxyphenol, ethyl chloroacetate, anhydrous potassium carbonate (K₂CO₃), acetone, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.

  • Procedure:

    • To a solution of 3-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove the inorganic salts and wash the residue with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3-methoxyphenoxy)acetate. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

The second step is the hydrazinolysis of the synthesized ester using hydrazine hydrate.[3]

  • Materials: Ethyl 2-(3-methoxyphenoxy)acetate, hydrazine hydrate (80% or 99%), ethanol, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve the crude ethyl 2-(3-methoxyphenoxy)acetate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.5-2.0 eq) to the solution.

    • Reflux the mixture for 6-10 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 2-(3-Methoxyphenoxy)acetohydrazide, will often precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.

    • Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.

Synthesis A 3-Methoxyphenol B Ethyl 2-(3-methoxyphenoxy)acetate A->B Ethyl chloroacetate, K₂CO₃, Acetone, Reflux C 2-(3-Methoxyphenoxy)acetohydrazide B->C Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic pathway for 2-(3-Methoxyphenoxy)acetohydrazide.

II. Application as a Precursor to Bioactive Heterocycles

The true utility of 2-(3-Methoxyphenoxy)acetohydrazide in medicinal chemistry lies in its role as a versatile starting material for the synthesis of a variety of heterocyclic compounds. The terminal -NH₂ group of the hydrazide is a potent nucleophile, readily reacting with electrophiles to form new carbon-nitrogen bonds.

A. Synthesis of Schiff Bases (Hydrazones)

One of the most fundamental transformations of acetohydrazides is their condensation with aldehydes or ketones to form Schiff bases, also known as hydrazones. This reaction is typically acid-catalyzed and proceeds with high efficiency. Hydrazones derived from phenoxyacetohydrazides have demonstrated a wide range of biological activities, including enzyme inhibition.[5]

  • Materials: 2-(3-Methoxyphenoxy)acetohydrazide, substituted aromatic aldehyde (1.0 eq), ethanol or methanol, glacial acetic acid (catalytic amount), reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve 2-(3-Methoxyphenoxy)acetohydrazide in ethanol in a round-bottom flask.

    • Add the substituted aromatic aldehyde to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The Schiff base product usually precipitates.

    • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

SchiffBase cluster_0 Reaction Conditions Hydrazide 2-(3-Methoxyphenoxy)acetohydrazide Product Schiff Base Derivative Hydrazide->Product Aldehyde Ar-CHO (Substituted Aldehyde) Aldehyde->Product Ethanol, cat. Acetic Acid, Reflux Ethanol, cat. Acetic Acid, Reflux Workflow Start 2-(3-Methoxyphenoxy)acetohydrazide Synthesis Library Library Synthesis (e.g., Schiff Bases, Triazoles) Start->Library Derivatization Screening Primary Biological Screening (e.g., Antimicrobial, Enzyme Inhibition) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Active Compounds SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Optimization Lead Optimization SAR->Optimization Iterative Design Preclinical Preclinical Studies Optimization->Preclinical

Caption: Drug discovery workflow using the target scaffold.

Conclusion: A Scaffold with Enduring Promise

2-(3-Methoxyphenoxy)acetohydrazide stands as a testament to the power of scaffold-based drug discovery. Its ease of synthesis and the chemical versatility of the hydrazide functional group make it an invaluable tool for medicinal chemists. The diverse biological activities demonstrated by its close analogs in antimicrobial, enzyme inhibition, anti-inflammatory, and anticancer assays underscore the vast potential held within this molecular framework. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers looking to harness the power of this scaffold in their quest for novel and effective therapeutic agents. Further exploration and derivatization of 2-(3-Methoxyphenoxy)acetohydrazide are highly encouraged and are likely to yield compounds of significant medicinal value.

References

  • Synthesis and antimicrobial activity of substituted acetohydrazide deriv
  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. (n.d.). MDPI.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)
  • Synthesis, Reactions and Antimicrobial Activity of 2-Cyano-N'-(4-(2-oxo-2-phenylethoxy)benzylidene)acetohydrazide Derivative. (2020). Journal of Heterocyclic Chemistry.
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PubMed Central.
  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. (2023). PubMed.
  • 2-(4-Methoxyphenoxy)acetohydrazide. (n.d.). PMC.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • 2-(4-Methoxyphenoxy)acetohydrazide. (n.d.). Semantic Scholar.
  • A Comparative Analysis of the Biological Activities of 2-(4-Ethylphenoxy)acetohydrazide Analogs. (n.d.). BenchChem.
  • Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. (2025).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020). PubMed.
  • Anticancer activity of RM-3-22: a TAZQ-based hydroxamic acid derivative targeting NSCLC in vitro and in vivo. (n.d.). Frontiers.
  • 3-methoxy aroylhydrazones - free radicals scavenging, anticancer and cytoprotective potency. (2017). PubMed.
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
  • 2-(4-Methoxyphenoxy)acetohydrazide. (n.d.). Sci-Hub.
  • α-(2-Methoxy- phenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound. (n.d.).
  • Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases P
  • Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride. (n.d.).

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Application Notes and Protocols: 2-(3-Methoxyphenoxy)acetohydrazide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(3-Methoxyphenoxy)acetohydrazide in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount. 2-(3-Methoxyphenoxy)acetohydrazide has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds.[1] Its utility lies in the inherent reactivity of the acetohydrazide functional group, which provides a robust platform for various cyclization and condensation reactions. The presence of the 3-methoxyphenoxy moiety also offers opportunities for further structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthetic pathways accessible from 2-(3-methoxyphenoxy)acetohydrazide, with detailed protocols for the preparation of key heterocyclic scaffolds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The resulting compounds are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7][8]

Synthesis of the Precursor: 2-(3-Methoxyphenoxy)acetohydrazide

The journey begins with the synthesis of the title precursor. This is typically achieved through a straightforward nucleophilic substitution reaction between the corresponding ester, ethyl 2-(3-methoxyphenoxy)acetate, and hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired acetohydrazide.

Protocol 1: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

Materials:

  • Ethyl 2-(3-methoxyphenoxy)acetate

  • Hydrazine hydrate (99%)[9]

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • To a solution of ethyl 2-(3-methoxyphenoxy)acetate (0.1 mol) in ethanol (150 mL) in a 250 mL round-bottom flask, add hydrazine hydrate (0.15 mol, 99%) dropwise with continuous stirring.[2]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction, reduce the volume of ethanol by distillation under reduced pressure.

  • Cool the concentrated reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the white crystalline solid by filtration using a Buchner funnel, wash with a small amount of ice-cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-(3-methoxyphenoxy)acetohydrazide.

Expected Yield: 85-95% Physical Appearance: White crystalline solid

Application in the Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are recognized for their broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 2-(3-methoxyphenoxy)acetohydrazide can be achieved through several methods, with one of the most common being the cyclization with carbon disulfide in an alkaline medium.[10]

Protocol 2: Synthesis of 5-((3-Methoxyphenoxy)methyl)-1,3,4-oxadiazole-2-thiol

Causality of Experimental Choices: The use of potassium hydroxide provides the necessary basic conditions to deprotonate the hydrazide and the intermediate dithiocarbazate, facilitating the intramolecular cyclization. Carbon disulfide serves as the source of the C=S group and the second carbon atom of the oxadiazole ring. Refluxing in ethanol provides the thermal energy required for the reaction to proceed to completion.

Materials:

  • 2-(3-Methoxyphenoxy)acetohydrazide

  • Carbon disulfide (CS₂)[10]

  • Potassium hydroxide (KOH)[10]

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Dilute hydrochloric acid (HCl)

  • pH paper

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 2-(3-methoxyphenoxy)acetohydrazide (0.01 mol) and potassium hydroxide (0.015 mol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.[10]

  • To this solution, add carbon disulfide (0.015 mol) dropwise with constant stirring.[10]

  • Reflux the reaction mixture for 12-16 hours. The reaction can be monitored by TLC.[10]

  • After completion, concentrate the reaction mixture by evaporating the solvent under reduced pressure.

  • Dissolve the residue in a small amount of water and acidify with dilute hydrochloric acid to pH 5-6.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol) to afford the pure 5-((3-methoxyphenoxy)methyl)-1,3,4-oxadiazole-2-thiol.

Data Presentation: Representative 1,3,4-Oxadiazole Derivatives

Compound NameStarting MaterialsKey ReagentsSolventReflux Time (h)
5-((3-Methoxyphenoxy)methyl)-1,3,4-oxadiazole-2-thiol2-(3-Methoxyphenoxy)acetohydrazide, Carbon disulfideKOHEthanol12-16
2-Aryl-5-((3-methoxyphenoxy)methyl)-1,3,4-oxadiazole2-(3-Methoxyphenoxy)acetohydrazide, Aromatic carboxylic acidPOCl₃--
2-((3-Methoxyphenoxy)methyl)-5-(substituted)-1,3,4-oxadiazoleN'-substituted-2-(3-methoxyphenoxy)acetohydrazideOxidizing agentDMF-

Note: The synthesis of other 1,3,4-oxadiazole derivatives often involves the initial formation of a hydrazone, followed by oxidative cyclization.[2]

Mandatory Visualization: Workflow for 1,3,4-Oxadiazole Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_workup Workup cluster_product Product start 2-(3-Methoxyphenoxy)acetohydrazide reagents CS₂, KOH, Ethanol start->reagents process Reflux reagents->process workup Acidification process->workup product 5-((3-Methoxyphenoxy)methyl)- 1,3,4-oxadiazole-2-thiol workup->product caption Synthesis of 1,3,4-Oxadiazole Derivative

Caption: Workflow for the synthesis of a 1,3,4-oxadiazole derivative.

Gateway to 1,2,4-Triazoles: A Two-Step Approach

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with diverse biological activities, including antifungal and antimicrobial properties.[11][12][13][14] A common route to synthesize 4-substituted-3-((3-methoxyphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thiones involves a two-step process starting from 2-(3-methoxyphenoxy)acetohydrazide. The first step is the formation of a thiosemicarbazide intermediate by reacting the acetohydrazide with an isothiocyanate. This is followed by a base-catalyzed intramolecular cyclization to yield the desired triazole.

Protocol 3: Synthesis of 4-Aryl-3-((3-methoxyphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione

Step 1: Synthesis of 2-(2-(3-Methoxyphenoxy)acetyl)hydrazine-1-carbothioamide intermediate

Materials:

  • 2-(3-Methoxyphenoxy)acetohydrazide

  • Aryl isothiocyanate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • A mixture of 2-(3-methoxyphenoxy)acetohydrazide (0.01 mol) and the appropriate aryl isothiocyanate (0.01 mol) in ethanol (30 mL) is stirred at room temperature for 1-2 hours.

  • The resulting solid thiosemicarbazide is filtered, washed with ethanol, and dried. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to the 1,2,4-Triazole

Causality of Experimental Choices: Sodium hydroxide acts as a base to facilitate the deprotonation of the thiosemicarbazide, which then undergoes an intramolecular nucleophilic attack of a nitrogen atom on the carbonyl carbon, followed by dehydration to form the triazole ring. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization reaction.

Materials:

  • 2-(2-(3-Methoxyphenoxy)acetyl)hydrazine-1-carbothioamide intermediate

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker

  • Dilute hydrochloric acid (HCl)

  • pH paper

  • Buchner funnel and filter paper

Procedure:

  • The thiosemicarbazide intermediate (0.01 mol) is dissolved in an aqueous solution of sodium hydroxide (2M, 25 mL).

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling to room temperature, the solution is acidified with dilute hydrochloric acid to pH 5-6.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 4-aryl-3-((3-methoxyphenoxy)methyl)-1H-1,2,4-triazole-5(4H)-thione.

Mandatory Visualization: Logical Relationship in 1,2,4-Triazole Synthesis

G cluster_start Precursor cluster_intermediate Intermediate cluster_product Product start 2-(3-Methoxyphenoxy)acetohydrazide intermediate Thiosemicarbazide start->intermediate + Aryl isothiocyanate product 1,2,4-Triazole intermediate->product + NaOH, Reflux caption Two-step synthesis of 1,2,4-Triazoles

Caption: Two-step synthesis of 1,2,4-Triazoles from the precursor.

Accessing Pyrazoles via a Chalcone Intermediate

Pyrazoles and their partially saturated analogs, pyrazolines, are well-known for their diverse pharmacological activities.[8][15] The synthesis of pyrazolines often involves the reaction of α,β-unsaturated ketones (chalcones) with a hydrazine derivative.[16][17][18] In this context, 2-(3-methoxyphenoxy)acetohydrazide can act as the hydrazine source. This protocol first describes the synthesis of a chalcone, followed by its cyclization with the precursor.

Protocol 4: Synthesis of 1-(5-Aryl-4,5-dihydro-1H-pyrazol-1-yl)-2-(3-methoxyphenoxy)ethan-1-one

Step 1: Synthesis of a Chalcone (e.g., 1-Aryl-3-(4-hydroxyphenyl)prop-2-en-1-one)

Materials:

  • Substituted acetophenone

  • 4-Hydroxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Beaker

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the substituted acetophenone (0.1 mol) and 4-hydroxybenzaldehyde (0.1 mol) in ethanol (100 mL) in a beaker.

  • Cool the mixture in an ice bath and add a solution of sodium hydroxide (e.g., 40% aqueous solution) dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 2: Cyclization to the Pyrazoline

Causality of Experimental Choices: Glacial acetic acid acts as a catalyst for the condensation reaction between the chalcone and the acetohydrazide. The initial step is a Michael addition of the terminal nitrogen of the hydrazide to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring.

Materials:

  • Chalcone (from Step 1)

  • 2-(3-Methoxyphenoxy)acetohydrazide

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • A mixture of the chalcone (0.01 mol) and 2-(3-methoxyphenoxy)acetohydrazide (0.01 mol) in ethanol (50 mL) is taken in a round-bottom flask.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 8-10 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a small amount of cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazoline derivative.

Conclusion and Future Perspectives

2-(3-Methoxyphenoxy)acetohydrazide has been demonstrated to be a highly effective and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug development to explore the synthesis of novel 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. The straightforward nature of these reactions, coupled with the potential for diverse biological activities of the products, makes this precursor an attractive starting point for the development of new therapeutic agents. Further exploration of different reaction conditions and the introduction of a wider range of substituents will undoubtedly lead to the discovery of new compounds with enhanced pharmacological profiles.

References

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  • Wang, Y., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9537–9549. [Link]

  • Fun, H.-K., et al. (2008). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1996. [Link]

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Application Notes and Protocols: Experimental Reaction Conditions for Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hydrazides are a pivotal class of organic compounds characterized by the functional group R-C(=O)NHNH₂. Their unique structural motif, featuring a nucleophilic terminal nitrogen and a carbonyl group, makes them exceptionally versatile intermediates in synthetic organic chemistry and medicinal chemistry. They serve as key precursors for the synthesis of a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, many of which exhibit significant pharmacological properties.[1] Furthermore, the hydrazide moiety itself is a structural alert in numerous bioactive molecules and is utilized as a linker in antibody-drug conjugates.

This guide provides an in-depth exploration of the primary experimental methods for synthesizing hydrazides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and practical insights to enable robust and efficient synthesis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of hydrazides can be approached from several common starting materials. The choice of method depends on factors such as the stability of the substrate, the availability of starting materials, desired scale, and the potential for side reactions. The three most prevalent routes start from esters, carboxylic acids, or acyl chlorides.

G cluster_0 Starting Materials Carboxylic Ester Carboxylic Ester Target Hydrazide Target Hydrazide Carboxylic Ester->Target Hydrazide Hydrazinolysis (Reflux in Alcohol) Carboxylic Acid Carboxylic Acid Carboxylic Acid->Target Hydrazide Coupling Reaction (e.g., EDC, DCC) Acyl Chloride Acyl Chloride Acyl Chloride->Target Hydrazide Acylation (Base, Low Temp)

Caption: Primary synthetic routes to hydrazides.

Method 1: Hydrazinolysis of Esters

This is arguably the most common and straightforward method for preparing hydrazides.[2] It involves the nucleophilic acyl substitution of an ester's alkoxy group (-OR') with hydrazine (typically in the form of hydrazine hydrate, NH₂NH₂·H₂O). The reaction is generally clean and driven by the high nucleophilicity of hydrazine.

Mechanism Insight: The reaction proceeds via a classic nucleophilic acyl substitution pathway. The nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alcohol (R'OH) as a leaving group to yield the stable hydrazide product. For optimal results, methyl or ethyl esters are preferred due to their higher reactivity and the volatility of the resulting alcohol byproduct (methanol or ethanol).[3]

Detailed Protocol: General Hydrazinolysis of an Ethyl Ester
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ethyl ester (1.0 eq) in a minimal amount of a suitable alcohol solvent, such as ethanol or methanol, to ensure a clear solution.[2][3]

  • Reagent Addition: Add hydrazine hydrate (95-100%, 1.2–1.5 eq) to the solution.[4][5] A slight excess of hydrazine is used to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (typically 75-85 °C for ethanol).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is consumed. Reaction times can vary from 2 to 9 hours depending on the substrate.[2][4]

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product crystallizes out of the solution upon cooling, it can be isolated by filtration, washed with cold ethanol, and dried.

    • If the product remains in solution, remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude hydrazide can be further purified by recrystallization from a suitable solvent, commonly ethanol or methanol.[2][6]

Data Summary: Hydrazinolysis of Esters
ParameterTypical ConditionRationale / Notes
Substrate Methyl or Ethyl EsterMore reactive; alcohol byproduct is volatile and easy to remove.[3]
Reagent Hydrazine Hydrate (95-100%)Standard, commercially available source of hydrazine.
Stoichiometry 1.2–1.5 eq Hydrazine HydrateExcess ensures complete conversion of the ester.[5]
Solvent Ethanol, MethanolDissolves both reactants; suitable for reflux temperatures.[3][4]
Temperature Reflux (75-100 °C)Provides sufficient energy to overcome the activation barrier.[4]
Time 2–9 hoursSubstrate-dependent; monitor by TLC.[2]
Typical Yield 60–95%Generally high for unhindered esters.
Method 2: Direct Coupling of Carboxylic Acids

This method avoids the pre-formation of an ester or acyl chloride by activating the carboxylic acid in situ using a coupling reagent. This is particularly useful for complex substrates or in peptide chemistry where mild conditions are paramount to avoid racemization.[7] Carbodiimides like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are the most common coupling agents.[8][9][10]

Mechanism Insight: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is susceptible to nucleophilic attack by hydrazine. The reaction forms the desired amide (hydrazide) bond, and the carbodiimide is converted into a urea byproduct (e.g., dicyclohexylurea, DCU). To increase efficiency and suppress side reactions like the formation of a stable N-acylurea, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[7][11] HOBt reacts with the O-acylisourea to form an activated HOBt ester, which is more stable and reacts cleanly with the amine (hydrazine).

G Carboxylic Acid Carboxylic Acid O-Acylisourea (Active Intermediate) O-Acylisourea (Active Intermediate) Carboxylic Acid->O-Acylisourea (Active Intermediate) + Carbodiimide (EDC/DCC) Carbodiimide (EDC/DCC) Carbodiimide (EDC/DCC)->O-Acylisourea (Active Intermediate) Hydrazide Product Hydrazide Product O-Acylisourea (Active Intermediate)->Hydrazide Product + Hydrazine Urea Byproduct Urea Byproduct O-Acylisourea (Active Intermediate)->Urea Byproduct Hydrazine Hydrazine

Caption: Carbodiimide-mediated hydrazide synthesis.

Detailed Protocol: EDC/HOBt Coupling for Hydrazide Synthesis
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.1 eq) portion-wise while stirring. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Reagent Addition: Add a solution of hydrazine hydrate (1.2 eq) in the same solvent dropwise to the activated mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Isolation:

    • If using DCM, dilute the reaction mixture with more DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization.

Data Summary: Carboxylic Acid Coupling
ParameterTypical ConditionRationale / Notes
Substrate Carboxylic AcidDirect method, avoids intermediate steps.
Reagents EDC or DCC (1.1 eq), HOBt (1.1 eq), Hydrazine (1.2 eq)EDC is water-soluble, DCC byproduct is insoluble.[8][10] HOBt minimizes side reactions.[7]
Solvent Anhydrous DCM, DMFAprotic solvents prevent hydrolysis of the active intermediate.
Temperature 0 °C to Room TempInitial cooling controls the exothermic activation step.
Time 12–24 hoursSlower than other methods but generally cleaner.
Typical Yield 50–85%Yields can be variable depending on substrate purity and conditions.
Method 3: Acylation using Acyl Chlorides

Acyl chlorides are highly reactive electrophiles that react rapidly with hydrazine to form hydrazides.[2] This method is fast but requires careful control to prevent the primary side reaction: the formation of the symmetrical 1,2-diacylhydrazine, where a second molecule of the acyl chloride reacts with the newly formed hydrazide.

Mechanism Insight: The reaction is a direct and rapid nucleophilic acyl substitution. The high reactivity of the acyl chloride makes the reaction highly exothermic. To achieve selectivity for the desired monohydrazide, the reaction is typically run at low temperatures with slow, continuous addition of the acyl chloride to a solution containing an excess of hydrazine.[12] This ensures that the acyl chloride is more likely to encounter a molecule of hydrazine rather than the product hydrazide.

Detailed Protocol: Synthesis from an Acyl Chloride
  • Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, prepare a stirred slurry or solution of hydrazine (2-4 eq) in an inert solvent like Tetrahydrofuran (THF) or DCM.[12]

  • Cooling: Cool the hydrazine slurry to a low temperature, typically between -10 °C and -78 °C, using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).[12][13]

  • Reagent Addition: Dissolve the acyl chloride (1.0 eq) in the same inert solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cold hydrazine slurry at a rate that maintains the desired low temperature.[12]

  • Reaction: After the addition is complete, allow the mixture to stir at the low temperature for an additional 1-2 hours before warming to room temperature.

  • Work-up & Isolation:

    • Quench the reaction by adding water.

    • Separate the organic layer. If the product is in the aqueous layer, extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Summary: Acylation of Acyl Chlorides
ParameterTypical ConditionRationale / Notes
Substrate Acyl ChlorideHighly reactive, reaction is very fast.
Reagent Hydrazine or Hydrazine HydrateA significant excess (2-4 eq) is crucial to prevent diacylation.
Solvent Inert aprotic (DCM, THF)Must not react with the acyl chloride.
Temperature Low (-10 °C to -78 °C)Controls reactivity and minimizes side products.[12][13]
Time 1–3 hoursReaction is typically rapid upon addition.
Typical Yield 70–98%Can be very high if conditions are carefully controlled.[13]
Method 4: Alternative and Green Synthetic Approaches

In response to the growing need for sustainable chemistry, several alternative methods for hydrazide synthesis have been developed.

  • Microwave-Assisted Synthesis: Direct irradiation of a mixture of a carboxylic acid and hydrazine hydrate under solvent-free conditions can dramatically reduce reaction times from hours to mere seconds or minutes, often with improved yields.[2]

  • Solvent-Free Grinding: A highly efficient and eco-friendly method involves simply grinding a carboxylic acid with hydrazine hydrate in a mortar and pestle at room temperature.[1] The reaction mixture often sets into a solid mass which can be directly crystallized, simplifying the work-up procedure significantly.[1]

Purification of Synthetic Hydrazides: Protocols and Considerations

Purification is a critical step to ensure the quality of the final hydrazide compound. The choice of technique depends on the physicochemical properties of the target molecule and its impurities.[6]

Common Impurities:

  • Unreacted starting materials (ester, acid, acyl chloride).

  • Symmetrically di-substituted hydrazides (especially from acyl chloride routes).[6]

  • Hydrazones, which can form if the hydrazide reacts with any carbonyl-containing compounds.[6]

G Start Crude Hydrazide Product IsSolid Is the crude product a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes CheckStability Check stability on silica (TLC) IsSolid->CheckStability No (Oil) IsPure Is the product pure by TLC/NMR? Recrystallize->IsPure Done Pure Hydrazide IsPure->Done Yes IsPure->CheckStability No Column Column Chromatography Column->Done CheckStability->Column Stable

Caption: Decision workflow for hydrazide purification.

Protocol 1: Recrystallization

Recrystallization is the most effective method for purifying solid hydrazides. It leverages differences in solubility between the desired compound and impurities in a given solvent.[6]

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures) to find a system where the hydrazide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 2: Column Chromatography

When recrystallization is ineffective or the product is an oil, column chromatography is the next option. However, caution is advised as some hydrazides and related compounds like hydrazones can be unstable on silica gel.[14]

  • Stability Check: Before committing to a large-scale column, spot the crude material on a TLC plate and let it sit for 30-60 minutes. Re-run the plate to see if any new spots (decomposition) have appeared.

  • Solvent System: Determine an appropriate eluent system using TLC that provides good separation between the product and impurities (target R_f ~0.3).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading and Elution: Load the crude product onto the column and elute with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

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Application Notes and Protocols for the Evaluation of Phenoxyacetohydrazide as a Dual Anti-inflammatory and Anti-angiogenic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Dual-Pronged Therapeutic Strategy

Phenoxyacetohydrazide and its derivatives represent a promising class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities.[1][2][3] The inherent structural features of the phenoxyacetyl and hydrazide moieties make them valuable scaffolds in medicinal chemistry, with demonstrated efficacy in modulating key signaling pathways related to inflammation and cancer.[1][2][4][5]

A critical insight in modern pathology is the intricate and synergistic relationship between chronic inflammation and pathological angiogenesis—the formation of new blood vessels.[1][2] In numerous diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis, a persistent inflammatory microenvironment actively promotes aberrant vascular growth, which in turn sustains the inflammatory state.[1][2] Inflammatory mediators, such as prostaglandins derived from cyclooxygenase-2 (COX-2) activity, can directly upregulate pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1][2] This crosstalk establishes a vicious cycle that drives disease progression.

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate phenoxyacetohydrazide-based compounds as dual-action therapeutic candidates. We will detail the mechanistic rationale, present validated protocols for both in vitro and in vivo evaluation, and offer insights into data interpretation, focusing on the core pathways of inflammation (COX, NF-κB) and angiogenesis (VEGF).

Section 1: Mechanistic Rationale and Core Signaling Pathways

A successful evaluation hinges on understanding the molecular targets. Phenoxyacetohydrazide derivatives have been shown to interact with key enzymes and transcription factors that govern inflammation and angiogenesis.[1][2][6]

The Inflammatory Cascade: Targeting NF-κB and COX Enzymes

The transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli (e.g., cytokines like TNF-α, IL-1β) trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[9][10] There, it orchestrates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and the COX-2 enzyme, amplifying the inflammatory response.[7][9] By inhibiting this pathway, a compound can effectively suppress the production of a wide array of inflammatory mediators.

NF_kB_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor 1. Binding IKK IKK Complex Receptor->IKK 2. Activation IkB_NFkB IκB-NF-κB Complex (Inactive, Cytoplasmic) IKK->IkB_NFkB 3. Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB 5. Release of NF-κB Proteasome Proteasomal Degradation IkB_NFkB->Proteasome 4. Ubiquitination of IκB NFkB_nuc NF-κB Proteasome->IkB_NFkB IκB is degraded Nucleus Nucleus Gene Inflammatory Gene Transcription (COX-2, Cytokines) NFkB_nuc->Gene 6. Nuclear Translocation & DNA Binding

Caption: Canonical NF-κB signaling pathway leading to inflammatory gene expression.

The Angiogenic Switch: Targeting the VEGF Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central to the process of angiogenesis.[11][12] VEGF-A, a key isoform, binds primarily to VEGFR-2 on endothelial cells.[11] This binding event triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[11][13] These pathways collectively promote endothelial cell survival, proliferation, migration, and ultimately, the formation of new blood vessels.[13][14] Therefore, inhibiting VEGF signaling is a cornerstone of anti-angiogenic therapy.[11][15]

VEGF_Pathway VEGF Signaling Pathway in Endothelial Cells cluster_membrane Cell Membrane VEGF VEGF-A Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 1. Binding & Dimerization PLCg PLCγ VEGFR2->PLCg 2a. Activation PI3K PI3K VEGFR2->PI3K 2b. Activation Permeability Vascular Permeability VEGFR2->Permeability Other Pathways PKC PKC PLCg->PKC 3a. Akt Akt PI3K->Akt 3b. MAPK MAPK (ERK) PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration MAPK->Proliferation

Caption: Simplified VEGF signaling cascade in endothelial cells driving angiogenesis.

Section 2: Protocols for Anti-Inflammatory Evaluation

In Vitro Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
  • Causality and Rationale: This assay serves as a reliable preliminary screen for anti-inflammatory activity. The erythrocyte membrane is analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage. Stabilizing these membranes is a key mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This protocol assesses the ability of phenoxyacetohydrazide to protect HRBCs from hypotonicity-induced hemolysis.

  • Step-by-Step Methodology:

    • Blood Collection: Obtain fresh whole blood from a healthy human volunteer (with informed consent) and transfer it to heparinized tubes.

    • Cell Preparation: Centrifuge the blood at 3000 rpm for 10 minutes. Discard the plasma and buffy coat. Wash the packed red blood cells three times with an equal volume of normal saline (0.9% NaCl).

    • Preparation of HRBC Suspension: Prepare a 10% (v/v) suspension of the washed HRBCs in normal saline.

    • Assay Setup:

      • Test: 1.0 mL of test compound solution (various concentrations) + 1.0 mL of phosphate buffer (0.15 M, pH 7.4) + 0.5 mL of 10% HRBC suspension.

      • Control (Hypotonicity): 1.0 mL of distilled water + 1.0 mL of phosphate buffer + 0.5 mL of 10% HRBC suspension.

      • Standard: 1.0 mL of a standard drug (e.g., Indomethacin, Diclofenac Sodium) + 1.0 mL of phosphate buffer + 0.5 mL of 10% HRBC suspension.

    • Incubation: Incubate all tubes at 37°C for 30 minutes.

    • Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

    • Measurement: Collect the supernatant and measure the absorbance (hemoglobin content) at 560 nm using a spectrophotometer.

    • Calculation: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) * 100]

  • Data Presentation:

CompoundConcentration (µg/mL)% Membrane StabilizationIC₅₀ (µg/mL)
Phenoxyacetohydrazide 6e 5028.5 ± 2.1155[1][2][6]
10041.2 ± 3.5
20058.9 ± 4.2
Indomethacin (Standard) 5045.1 ± 2.985
10065.7 ± 3.8
20082.4 ± 4.5
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
  • Causality and Rationale: This is the quintessential model for evaluating acute inflammation in vivo.[16][17] Carrageenan injection induces a biphasic inflammatory response. The initial phase (0-2 hours) is mediated by histamine and serotonin. The late phase (3-5 hours) is primarily driven by the production of prostaglandins through the induction of COX-2.[4] A compound's efficacy in the late phase suggests potential COX inhibition.[4][18]

Carrageenan_Workflow Carrageenan-Induced Paw Edema Workflow Start Start: Acclimatize Rats Measure0 Measure Initial Paw Volume (t=0) Start->Measure0 Group Group Animals: - Vehicle Control - Standard Drug - Test Compound Measure0->Group Admin Administer Treatments (i.p. or oral) Group->Admin Induce Induce Edema: Inject Carrageenan (sub-plantar) Admin->Induce 30-60 min post-treatment MeasureX Measure Paw Volume (t = 1, 2, 3, 4, 5 hr) Induce->MeasureX Analyze Calculate % Inhibition & Analyze Data MeasureX->Analyze

Caption: Experimental workflow for the rat paw edema anti-inflammatory assay.

  • Step-by-Step Methodology:

    • Animals: Use healthy Wistar rats (150-200g), acclimatized for at least one week. Fast the animals overnight before the experiment with free access to water.

    • Grouping: Divide animals into groups (n=6 per group): Vehicle control, Standard (e.g., Indomethacin, 10 mg/kg), and Test compound (e.g., Phenoxyacetohydrazide derivative at various doses).

    • Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the baseline (t=0).

    • Drug Administration: Administer the vehicle, standard, or test compound orally or intraperitoneally.

    • Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculation:

      • Edema Volume = Paw volume at time 't' - Paw volume at time '0'

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100

  • Data Presentation:

Treatment Group (Dose)Mean Paw Volume Increase (mL) at 3 hr% Inhibition at 3 hr
Vehicle Control 0.75 ± 0.06-
Phenoxyacetohydrazide 6e (20 mg/kg)0.41 ± 0.0445.3
Phenoxyacetohydrazide 6e (40 mg/kg)0.29 ± 0.0561.3
Indomethacin (10 mg/kg)0.25 ± 0.0366.7

Section 3: Protocols for Anti-Angiogenic Evaluation

In Vitro Protocol: Endothelial Cell Tube Formation Assay
  • Causality and Rationale: This assay models the later stages of angiogenesis, where endothelial cells differentiate and organize into three-dimensional capillary-like structures.[19] Cells are plated on a basement membrane extract (BME), such as Matrigel®, which provides the necessary extracellular matrix cues. Anti-angiogenic compounds will disrupt or prevent the formation of these tubular networks.[20]

  • Step-by-Step Methodology:

    • Plate Coating: Thaw BME (e.g., Matrigel®) on ice overnight. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.

    • Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.

    • Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to ~80-90% confluency. Harvest the cells using trypsin and resuspend them in basal medium containing a low serum concentration (e.g., 0.5-1% FBS).

    • Cell Seeding: Prepare cell suspensions containing the vehicle control, a positive control (e.g., VEGF), and various concentrations of the test phenoxyacetohydrazide compound.

    • Plating: Add 100 µL of the cell suspension (1-2 x 10⁴ cells) to each BME-coated well.[21]

    • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

    • Visualization and Quantification:

      • Visualize the tube network using an inverted phase-contrast microscope.

      • Capture images from several representative fields for each well.

      • Quantify angiogenesis using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure parameters like total tube length, number of nodes, and number of meshes.

    • Calculation: Express the results as a percentage of the control (VEGF-stimulated) response.

  • Data Presentation:

TreatmentConcentrationTotal Tube Length (% of VEGF Control)Number of Nodes (% of VEGF Control)
Vehicle Control -15.2 ± 3.112.5 ± 2.8
VEGF (20 ng/mL) -100100
Phenoxyacetohydrazide 6e 10 µM65.4 ± 5.558.1 ± 6.2
50 µM28.9 ± 4.121.7 ± 3.9
Sunitinib (Standard) 1 µM35.1 ± 4.829.3 ± 4.4
Ex Vivo Protocol: Chick Chorioallantoic Membrane (CAM) Assay
  • Causality and Rationale: The CAM is a highly vascularized extra-embryonic membrane that serves as an excellent in vivo platform to study angiogenesis.[22][23] It contains all the necessary cellular and matrix components for vessel formation, making it more physiologically relevant than in vitro assays. Its accessibility and cost-effectiveness make it ideal for screening compounds.[24][25]

CAM_Workflow Chick Chorioallantoic Membrane (CAM) Assay Workflow Incubate1 1. Incubate Fertilized Eggs (3 days, 37°C) Window 2. Create Window in Eggshell (Day 3) Incubate1->Window Incubate2 3. Continue Incubation (until Day 7-9) Window->Incubate2 Apply 4. Apply Test Sample (on sterile disc/coverslip) to CAM Incubate2->Apply Incubate3 5. Incubate for 48-72 hours Apply->Incubate3 Image 6. Image the CAM (in situ or after excision) Incubate3->Image Quantify 7. Quantify Angiogenesis (count vessel branch points) Image->Quantify

Caption: General experimental workflow for the in ovo CAM anti-angiogenesis assay.

  • Step-by-Step Methodology:

    • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.

    • Windowing: On embryonic day 3 (ED3), sterilize the eggshell with 70% ethanol. Create a small hole at the blunt end over the air sac. Create a second, larger window (approx. 1 cm²) on the side of the egg. Remove a few milliliters of albumen through the air sac hole to allow the CAM to drop away from the shell.

    • Sealing and Incubation: Seal the window with sterile adhesive tape and return the eggs to a stationary incubator.

    • Sample Application: On ED7-9, open the window under sterile conditions. Place a sterile, inert carrier (e.g., a small filter paper disc or a plastic coverslip) soaked with the test compound, vehicle, or a positive control (e.g., VEGF) directly onto the CAM, avoiding large pre-existing vessels.[22][26]

    • Incubation: Reseal the window and incubate for another 48-72 hours.

    • Observation and Quantification:

      • On ED10-12, reopen the window. Add a fixative solution (e.g., methanol:acetone 1:1) to the CAM.[25][26]

      • Carefully excise the CAM around the application area.

      • Place the excised CAM on a glass slide, capture images using a stereomicroscope.

      • Quantify the angiogenic response by counting the number of blood vessel branch points within a defined radius around the carrier disc.

    • Calculation: Express the results as the number of branch points or as a percentage inhibition compared to the vehicle control.

  • Data Presentation:

Treatment GroupDose per DiscMean Number of Blood Vessel Branch Points% Inhibition
Vehicle Control -45.6 ± 4.1-
Phenoxyacetohydrazide 6e 10 µg28.3 ± 3.537.9
20 µg19.1 ± 2.958.1
Indomethacin (Standard) 20 µg22.5 ± 3.250.7

Conclusion and Future Directions

The protocols outlined in this guide provide a robust, multi-tiered approach to characterizing the dual anti-inflammatory and anti-angiogenic properties of phenoxyacetohydrazide derivatives. Evidence of efficacy in both the HRBC stabilization and carrageenan-induced paw edema assays suggests a potent anti-inflammatory mechanism, potentially through the modulation of the NF-κB and/or COX pathways.[1][2] Concurrently, inhibitory activity in the endothelial tube formation and CAM assays points to a direct anti-angiogenic effect, likely mediated by the inhibition of the VEGF signaling cascade.[1][6]

A compound demonstrating strong activity across these assays, such as the reported derivative '6e', is positioned as a highly promising therapeutic candidate for diseases where inflammation and angiogenesis are pathologically intertwined.[1][2][3] Subsequent investigations should focus on elucidating the precise molecular targets through Western blot analysis of key signaling proteins (e.g., p-NF-κB, p-Akt, COX-2), comprehensive pharmacokinetic profiling, and long-term efficacy and safety studies in relevant disease models.

References

  • A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. (n.d.). Bio-protocol. Retrieved from [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Biochemistry, 150(2), 139-147. Retrieved from [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 20(9), e0330731. Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]

  • VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved from [Link]

  • Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. (2025). STAR Protocols. Retrieved from [Link]

  • Endothelial Cell Tube Formation Assay CLS-DL-CC-030. (n.d.). Corning. Retrieved from [Link]

  • Modulating Inflammation through the Negative Regulation of NF-κB Signaling. (2021). Cells, 10(3), 533. Retrieved from [Link]

  • The Chick Chorioallantoic Membrane (CAM) Assay as a Three-dimensional Model to Study Autophagy in Cancer Cells. (2019). Bio-protocol, 9(13), e3289. Retrieved from [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. Retrieved from [Link]

  • Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Bishop, E., Gliga, F., & Gagin, G. (2016). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (110), 53952. Retrieved from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • VEGF Signaling Pathway. (n.d.). ClinPGx. Retrieved from [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Retrieved from [Link]

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed. Retrieved from [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2025). PubMed Central. Retrieved from [Link]

  • In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. (2013). Bio-protocol, 3(16), e855. Retrieved from [Link]

  • (PDF) Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (n.d.). Read by QxMD. Retrieved from [Link]

  • Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. (2025). PubMed Central. Retrieved from [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2013). PubMed Central. Retrieved from [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2025). ResearchGate. Retrieved from [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2025). PubMed. Retrieved from [Link]

  • Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). Research Journal of Pharmacy and Technology. Retrieved from [Link]

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Sources

The Hydrazide Bridge: A Practical Guide to Leveraging 2-(3-Methoxyphenoxy)acetohydrazide for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. In this context, hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including notable antibacterial and antifungal properties.[1] Central to the synthesis of a diverse library of these derivatives is the versatile intermediate, 2-(3-Methoxyphenoxy)acetohydrazide. Its unique structural features, comprising a methoxyphenoxy moiety and a reactive hydrazide group, provide a foundational scaffold for chemical modification to explore and optimize antimicrobial efficacy.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It outlines the synthesis of the core intermediate, 2-(3-Methoxyphenoxy)acetohydrazide, the subsequent generation of hydrazone derivatives, and robust methodologies for evaluating their antimicrobial and cytotoxic profiles. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scientific rigor.

PART 1: Synthesis of the Core Intermediate and Derivatives

The synthetic strategy is a two-step process commencing with the synthesis of an ester, followed by its conversion to the desired acetohydrazide. This core compound then serves as a versatile building block for the synthesis of a diverse library of hydrazone derivatives.

Protocol 1: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

This protocol is adapted from a similar synthesis of 2-(3-methoxyphenyl)acetohydrazide.[2]

Step 1a: Synthesis of Methyl 2-(3-methoxyphenoxy)acetate

The initial step involves the esterification of 3-methoxyphenol. This reaction proceeds via a nucleophilic substitution where the phenoxide ion of 3-methoxyphenol attacks the electrophilic carbon of an appropriate ethyl acetate derivative.

  • Materials: 3-methoxyphenol, methyl chloroacetate, potassium carbonate, acetone, ether.

  • Procedure:

    • To a solution of 3-methoxyphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Add methyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ether and wash with a 10% sodium hydroxide solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 2-(3-methoxyphenoxy)acetate.

    • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient).

Step 1b: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

The synthesized ester is then converted to the corresponding hydrazide through hydrazinolysis.

  • Materials: Methyl 2-(3-methoxyphenoxy)acetate, hydrazine hydrate (80%), absolute ethanol.

  • Procedure:

    • Dissolve methyl 2-(3-methoxyphenoxy)acetate (1 equivalent) in absolute ethanol.

    • Add hydrazine hydrate (1.5 equivalents) to the solution.

    • Reflux the reaction mixture for 5 hours at 140-150°C.[2]

    • Monitor the reaction completion using TLC.

    • Remove the excess solvent by distillation.

    • Cool the reaction mixture in an ice bath to precipitate the solid product.

    • Filter the solid residue, wash with cold ethanol, and dry under vacuum to yield 2-(3-Methoxyphenoxy)acetohydrazide.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives

The reactive hydrazide moiety of 2-(3-Methoxyphenoxy)acetohydrazide readily undergoes condensation with various aldehydes and ketones to form a diverse library of hydrazone derivatives.[1]

  • Materials: 2-(3-Methoxyphenoxy)acetohydrazide, various substituted aromatic/heterocyclic aldehydes or ketones, absolute ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve 2-(3-Methoxyphenoxy)acetohydrazide (1 equivalent) in absolute ethanol.

    • Add the desired aldehyde or ketone (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.[1]

    • Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.[1]

    • Collect the precipitate by filtration.

    • Wash the solid with a small amount of cold ethanol and dry under reduced pressure.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) for further purification.

Synthesis_Workflow cluster_0 Synthesis of Core Intermediate cluster_1 Synthesis of Derivatives 3-Methoxyphenol 3-Methoxyphenol Esterification Esterification 3-Methoxyphenol->Esterification Methyl_Chloroacetate Methyl Chloroacetate Methyl_Chloroacetate->Esterification Methyl_Ester Methyl 2-(3-methoxyphenoxy)acetate Esterification->Methyl_Ester Hydrazinolysis Hydrazinolysis Methyl_Ester->Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazinolysis Core_Intermediate 2-(3-Methoxyphenoxy)acetohydrazide Hydrazinolysis->Core_Intermediate Condensation Condensation Core_Intermediate->Condensation Aldehyde_Ketone Aldehydes/Ketones Aldehyde_Ketone->Condensation Hydrazone_Derivatives Hydrazone Derivatives Library Condensation->Hydrazone_Derivatives

Figure 1: General workflow for the synthesis of hydrazone derivatives.

PART 2: Antimicrobial Activity Evaluation

A systematic evaluation of the antimicrobial properties of the newly synthesized hydrazone derivatives is crucial. This involves a preliminary screening followed by quantitative determination of the minimum inhibitory and bactericidal concentrations.

Protocol 3: Preliminary Antimicrobial Screening - Agar Disk Diffusion Method

The disk diffusion method is a qualitative and cost-effective initial screening assay to identify compounds with potential antimicrobial activity.[3]

  • Materials: Sterile 6 mm paper discs, Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi, standardized microbial inoculum (0.5 McFarland), test compound solutions (e.g., 1 mg/mL in DMSO), positive control antibiotic discs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), negative control (DMSO).

  • Procedure:

    • Prepare MHA or SDA plates.

    • Evenly spread the standardized microbial suspension over the agar surface using a sterile swab.

    • Aseptically place sterile paper discs on the inoculated agar.

    • Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a disc.

    • Apply the solvent to the negative control disc and place the positive control disc.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone indicates greater antimicrobial activity.[3]

Protocol 4: Quantitative Antimicrobial Susceptibility Testing

Step 4a: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

  • Materials: Sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi, standardized microbial inoculum, test compound stock solution, positive and negative controls.

  • Procedure:

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.[4]

    • Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[6]

    • Add 10 µL of the prepared microbial suspension to each well (except the sterility control).[1]

    • Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a standard antibiotic.

    • Incubate the plate at 37°C for 16-20 hours for bacteria.[4]

    • The MIC is the lowest concentration of the compound with no visible turbidity.[5]

Step 4b: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8]

  • Materials: MHA plates, MIC test plates.

  • Procedure:

    • From the wells of the MIC assay showing no visible growth, take a 10 µL aliquot.[7]

    • Spot-inoculate the aliquot onto a sterile MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[9]

Antimicrobial_Screening_Workflow Start Start: Hydrazone Library Disk_Diffusion Agar Disk Diffusion (Qualitative Screening) Start->Disk_Diffusion Active_Compounds Active Compounds? Disk_Diffusion->Active_Compounds Broth_Microdilution Broth Microdilution (MIC Determination) Active_Compounds->Broth_Microdilution Yes End End: Antimicrobial Profile Active_Compounds->End No MIC_Value Determine MIC Value Broth_Microdilution->MIC_Value Subculture Subculture from MIC wells with no growth MIC_Value->Subculture MBC_Determination MBC Determination Subculture->MBC_Determination MBC_Value Determine MBC Value MBC_Determination->MBC_Value MBC_Value->End

Figure 2: Workflow for antimicrobial activity evaluation.

PART 3: Cytotoxicity Assessment

It is imperative to evaluate the toxicity of promising antimicrobial compounds against mammalian cells to ensure their potential for therapeutic use.[10]

Protocol 5: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

  • Materials: 96-well plates, mammalian cell line (e.g., HEK293, HepG2), cell culture medium, test compound solutions, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation

Quantitative data from the antimicrobial and cytotoxicity assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Representative Antimicrobial Activity Data (MIC/MBC in µg/mL)

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
Control (Ciprofloxacin) 0.5 / 10.25 / 0.51 / 2-
Control (Fluconazole) ---2 / 4
HDZ-1 8 / 1616 / 3264 / >6432 / 64
HDZ-2 4 / 88 / 1632 / 6416 / 32
HDZ-3 16 / 3232 / 64>64 / >6464 / >64

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Representative Cytotoxicity Data (IC₅₀ in µM)

Compound IDHEK293HepG2
HDZ-1 >10085.2
HDZ-2 >100>100
HDZ-3 55.642.1

Note: IC₅₀ is the concentration of the compound that inhibits 50% of cell growth. Data are hypothetical.

Conclusion

2-(3-Methoxyphenoxy)acetohydrazide is a highly valuable and versatile starting material for the synthesis of novel hydrazone derivatives with potential antimicrobial activity. The protocols detailed in this guide provide a robust framework for the synthesis, screening, and evaluation of these compounds. By systematically applying these methodologies, researchers can efficiently identify and characterize new antimicrobial agents, contributing to the critical pipeline of novel therapeutics to combat infectious diseases.

References

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Application Notes & Protocols: A Guide to the Characterization of Substituted Hemihexaphyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Substituted hemihexaphyrazines represent a unique class of expanded porphyrinoids, distinguished by their large, nitrogen-rich coordination cavity and extensive π-conjugated system.[1] These structural features endow them with tunable electronic, optical, and redox properties, making them promising candidates for applications in materials science, catalysis, and drug development.[2] However, the very complexity that makes them fascinating also presents significant analytical challenges. Unsubstituted hemihexaphyrazines are often plagued by poor solubility, leading to aggregation that complicates characterization.[3] The strategic introduction of bulky peripheral substituents is a field-proven method to overcome this, enhancing solubility and enabling detailed structural and functional analysis.[2][4] This guide provides an in-depth overview and detailed protocols for the essential techniques required to comprehensively characterize these complex macrocycles.

Primary Structural Elucidation: Confirming Identity and Purity

The first step in any analysis is to confirm that the target molecule has been synthesized successfully and is pure. For large macrocycles like hemihexaphyrazines, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy is indispensable.

Mass Spectrometry (MS)

Principle and Purpose: Mass spectrometry is used to determine the molecular weight of the synthesized hemihexaphyrazine. This provides direct evidence of the macrocycle's formation and allows for confirmation of its elemental composition through isotopic pattern analysis. Due to the large size and potential fragility of these molecules, a soft ionization technique is required to prevent fragmentation.[5][6] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is the technique of choice for this application.[2][7]

Protocol: MALDI-TOF MS Analysis

  • Materials:

    • Hemihexaphyrazine sample

    • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)

    • High-purity solvent (e.g., Tetrahydrofuran (THF) or Chloroform (CHCl₃))

    • MALDI target plate

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the hemihexaphyrazine sample in THF.

    • Prepare a saturated solution of the CHCA matrix in THF.

    • On the MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the sample solution to the matrix spot.

    • Allow the spot to air-dry completely (co-crystallization).

  • Instrument Parameters (Typical):

    • Instrument: Bruker Daltonics flexAnalyser or similar

    • Mode: Positive-ion reflectron mode

    • Laser: Nitrogen laser (337 nm)

    • Acceleration Voltage: 20-25 kV

    • Data Acquisition: Average of 100-200 laser shots per spectrum.

  • Data Analysis & Interpretation:

    • The primary signal of interest is the molecular ion peak, typically observed as the protonated species [M+H]⁺.[2]

    • Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present.[2]

    • Causality: The high resolution of the TOF analyzer allows for the experimental isotopic distribution of the molecular ion peak to be compared with the theoretically calculated pattern. A close match provides strong confirmation of the elemental formula.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Purpose: NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of substituted hemihexaphyrazines in solution.[8] One-dimensional (¹H, ¹³C) spectra confirm the presence of different chemical environments, while two-dimensional (COSY, HSQC, HMBC) experiments are used to establish the connectivity of atoms within the molecule.[9] The aromatic nature of the macrocycle induces a significant ring current effect, which is a key diagnostic feature in the ¹H NMR spectrum.[10][11]

Protocol: 1D and 2D NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the hemihexaphyrazine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, THF-d₈). High solubility is crucial for obtaining high-quality spectra.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30)

      • Spectral Width: -2 to 15 ppm

      • Number of Scans: 16-64

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30)

      • Spectral Width: 0 to 200 ppm

      • Number of Scans: 1024 or more (requires longer acquisition time)

    • 2D Experiments (COSY, HSQC, HMBC):

      • Utilize standard library pulse programs. Optimize parameters according to instrument software recommendations.

  • Data Analysis & Interpretation:

    • ¹H NMR: The spectrum is typically divided into three distinct regions:

      • Upfield Region (e.g., 0.5–3.5 ppm): Signals from the aliphatic protons of the peripheral substituents.[4]

      • Aromatic Region (e.g., 6.5–8.5 ppm): Protons on the aromatic frameworks of the macrocycle and substituents.[4]

      • Downfield Region (e.g., 12.0–12.5 ppm): Highly deshielded signals corresponding to the inner N-H protons, a hallmark of an aromatic macrocyclic ring current.[2][4]

    • 2D NMR:

      • COSY (¹H-¹H): Identifies protons that are coupled (typically 2-3 bonds apart), helping to map out the spin systems within the substituents.

      • HSQC (¹H-¹³C): Correlates protons directly to the carbons they are attached to.

      • HMBC (¹H-¹³C): Shows longer-range correlations (2-3 bonds) between protons and carbons, which is critical for piecing together the different fragments of the macrocycle.[9]

Technique Information Yielded Expert Insight
MALDI-TOF MS Molecular Weight, Isotopic PatternConfirms successful macrocyclization and elemental formula. Crucial first pass.
¹H NMR Proton environments, Ring CurrentInner N-H protons are a key diagnostic for aromaticity.
¹³C NMR Carbon skeletonConfirms the number of unique carbon environments.
2D NMR Atom Connectivity (Structure)Unambiguously establishes the bonding framework of the molecule.

Electronic and Optical Properties

The extensive π-conjugation in hemihexaphyrazines gives rise to strong absorption and emission properties, which are fundamental to their potential applications.

UV-Vis-NIR Absorption Spectroscopy

Principle and Purpose: This technique measures the absorption of light from the ultraviolet to the near-infrared region. For large aromatic macrocycles, the electronic transitions between π-orbitals result in a characteristic spectrum.[12] The spectrum provides insights into the extent of conjugation and the electronic structure of the molecule, often exhibiting intense Soret-like and weaker Q-like bands, analogous to porphyrins but typically red-shifted.[2][13]

Protocol: UV-Vis-NIR Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the hemihexaphyrazine in a spectroscopic-grade solvent (e.g., CHCl₃, DCM, or THF) with a known concentration (~10⁻⁴ M).

    • Perform serial dilutions to obtain a final concentration in the micromolar range (~10⁻⁶ M) that gives a maximum absorbance below 1.5 AU.

  • Instrument Parameters:

    • Spectrophotometer: PerkinElmer Lambda 950 or similar.[14]

    • Scan Range: 300 nm to 1200 nm.

    • Blank: Use the same solvent as the sample for baseline correction.

    • Cuvette: 1 cm path length quartz cuvette.

  • Data Analysis & Interpretation:

    • Identify the wavelengths of maximum absorption (λ_max).

    • Calculate the molar extinction coefficient (ε) for each major band using the Beer-Lambert law (A = εcl).

    • The spectrum provides a unique electronic fingerprint. Changes in the position and intensity of the bands upon protonation or metallation can be used to monitor chemical reactions.[14]

Fluorescence Spectroscopy

Principle and Purpose: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This provides information about the excited-state dynamics. The fluorescence quantum yield (Φ_F) and Stokes shift are key parameters. A large Stokes shift (the difference in wavelength between the absorption and emission maxima) can indicate a significant structural rearrangement in the excited state.[4]

Protocol: Fluorescence Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a spectroscopic-grade solvent, ensuring the absorbance at the excitation wavelength is low (< 0.1 AU) to avoid inner filter effects.

  • Instrument Parameters:

    • Fluorometer: Standard fluorescence spectrophotometer.

    • Excitation: Excite the sample at a wavelength corresponding to a major absorption band identified by UV-Vis.

    • Emission Scan: Record the emission spectrum over a range red-shifted from the excitation wavelength.

  • Data Analysis & Interpretation:

    • Determine the wavelength of maximum emission.

    • Calculate the Stokes shift. For example, Stokes shifts of ~160 nm have been reported for some substituted hemihexaphyrazines, indicating substantial excited-state structural changes.[4]

    • The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate). Low quantum yields suggest that non-radiative decay pathways are significant.[4]

Definitive 3D Structure: Single-Crystal X-ray Diffraction

Principle and Purpose: While NMR provides the solution-state structure, single-crystal X-ray diffraction (SC-XRD) provides the unambiguous, solid-state three-dimensional arrangement of atoms in a molecule.[15][16] It is the gold standard for structural determination, revealing precise bond lengths, bond angles, and the overall conformation (e.g., planarity or distortion) of the macrocycle.[17][18] Obtaining suitable crystals can be a major bottleneck.[5]

Protocol: Single-Crystal X-ray Diffraction

  • Crystallization (The Critical Step):

    • Method: Slow evaporation or vapor diffusion are common techniques.

    • Solvent System: A binary solvent system is often effective. Dissolve the compound in a good solvent (e.g., CHCl₃ or DCM) and layer it with a poor solvent (e.g., hexane or methanol) in which the compound is less soluble.

    • Procedure: Place the layered solution in a vibration-free environment and allow the solvents to slowly mix or evaporate over days to weeks.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.[19]

    • The crystal is cooled (typically to ~100-150 K) in a stream of nitrogen gas to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[16]

  • Structure Solution and Refinement:

    • The diffraction spots are indexed to determine the unit cell parameters and space group.

    • The intensities of the spots are used to calculate an electron density map.[16]

    • An atomic model is built into the electron density map and refined using least-squares methods to achieve the best fit with the experimental data.[14]

Redox Behavior: Cyclic Voltammetry

Principle and Purpose: Hemihexaphyrazines have a rich redox chemistry due to their extended π-system. Cyclic voltammetry (CV) is an electrochemical technique used to probe the oxidation and reduction potentials of a molecule.[20] It provides valuable information on the energies of the frontier molecular orbitals (HOMO and LUMO) and the stability of the generated radical ions, which is crucial for applications in electrochemical sensors or energy storage.[2][21]

Protocol: Cyclic Voltammetry

  • Materials & Setup:

    • Working Electrode: Glassy carbon or platinum disk electrode.

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).[14]

    • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in an anhydrous, deoxygenated solvent (e.g., DCM, THF).

    • Analyte: Dissolve the hemihexaphyrazine sample in the electrolyte solution to a concentration of ~1 mM.

    • Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple for potential referencing.[14]

  • Procedure:

    • Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon) for 10-15 minutes to remove oxygen.

    • Scan the potential from an initial value where no reaction occurs towards positive potentials (oxidation) and then reverse the scan towards negative potentials (reduction).

    • Record several cycles until a stable voltammogram is obtained.

    • After the measurement, add a small amount of ferrocene and record the voltammogram of the Fc/Fc⁺ couple for calibration.

  • Data Analysis & Interpretation:

    • The voltammogram plots current versus potential. Peaks indicate redox events.

    • Determine the half-wave potentials (E₁/₂) for each reversible or quasi-reversible redox couple. These potentials are related to the HOMO and LUMO energy levels of the molecule.

    • The reversibility of a redox event can be assessed by the peak separation (ΔE_p) and the ratio of the anodic and cathodic peak currents.

Integrated Characterization Workflow

No single technique can fully describe a complex molecule. The power of modern analytical science lies in the synergistic integration of multiple techniques, including computational modeling, to build a comprehensive picture.

Diagram: Synergistic Characterization Approach This diagram illustrates how different experimental and theoretical techniques are interconnected to provide a complete understanding of a substituted hemihexaphyrazine.

G cluster_synthesis Synthesis & Purification cluster_computational Theoretical Validation Synthesis Synthesis of Substituted Hemihexaphyrazine MS Mass Spectrometry (MALDI-TOF) Synthesis->MS Initial Confirmation NMR NMR Spectroscopy (1D & 2D) MS->NMR UVVis UV-Vis-NIR & Fluorescence Spectroscopy NMR->UVVis Informs Spectroscopic & Electrochemical Studies CV Cyclic Voltammetry NMR->CV XRD Single Crystal X-ray Diffraction NMR->XRD Provides Structure for Crystallization Trials DFT Computational Modeling (DFT) UVVis->DFT Correlates Electronic Transitions CV->DFT Correlates Redox Potentials XRD->DFT Validates Geometry

Caption: Integrated workflow for hemihexaphyrazine characterization.

Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful computational tool used to complement experimental findings.[4][22] It can predict molecular geometries, electronic structures (HOMO/LUMO energies), and simulate UV-Vis spectra (using Time-Dependent DFT).[23][24] Comparing experimental data from CV and UV-Vis with DFT calculations provides deeper insight into the electronic nature of the macrocycle and validates the experimental results.[4]

References

  • Title: Synthesis and Characterization of a Soluble Hemihexaphyrazine Derivative Source: Request PDF URL: [Link]

  • Title: Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups Source: PubMed URL: [Link]

  • Title: The photophysical properties of expanded porphyrins: relationships between aromaticity, molecular geometry and non-linear optical properties Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups Source: MDPI URL: [Link]

  • Title: Electrochemical and Electrocatalytic Properties of Hemihexaphyrazine and its Trinuclear Cobalt Complex Source: Request PDF on ResearchGate URL: [Link]

  • Title: Aromatic Fused Heterocyclic[11] Macrocycles with NIR Absorption Source: Supporting Information, RSC URL: [Link]

  • Title: The synthesis of a hexameric expanded hemiporphyrazine Source: Journal of Porphyrins and Phthalocyanines URL: [Link]

  • Title: Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques Source: MDPI URL: [Link]

  • Title: SYNTHESIS AND CHARACTERIZATION OF A SOLUBLE HEMIHEXAPHYRAZINE DERIVATIVE Source: CyberLeninka URL: [Link]

  • Title: Theoretical investigation of the structural and spectroscopic properties of expanded metalloporphyrin complexes Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups Source: PMC - PubMed Central URL: [Link]

  • Title: Spectroscopic characterization of porphyrin monolayer assemblies Source: ACS Publications URL: [Link]

  • Title: Computational and Experimental Studies on the Mechanism of Formation of Poly(hexahydrotriazine)s and Poly(hemiaminal)s from the Reactions of Amines with Formaldehyde Source: Request PDF on ResearchGate URL: [Link]

  • Title: Computational and experimental studies on the mechanism of formation of poly(hexahydrotriazine)s and poly(hemiaminal)s from the reactions of amines with formaldehyde Source: PubMed URL: [Link]

  • Title: Structural Diversity in Expanded Porphyrins Source: Accounts of Chemical Research - ACS Publications URL: [Link]

  • Title: NMR Spectroscopy of Porphyrins Source: Request PDF on ResearchGate URL: [Link]

  • Title: The nuclear magnetic resonance spectra of porphyrins. Part X. Carbon-13 nuclear magnetic resonance spectra of some meso-tetraarylporphyrins and their metal chelates Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Unraveling Coordination Features of Hemihexaphyrazines - New Approach to Perspective Materials for Nanoelectronics Source: Request PDF on ResearchGate URL: [Link]

  • Title: On NH NMR Chemical Shifts, Part II: Porphyrins, Porphyrinoids, and Related Comounds Source: eGrove, University of Mississippi URL: [Link]

  • Title: Nuclear magnetic resonance spectroscopy of porphyrins and metalloporphyrins Source: Open Access LMU URL: [Link]

  • Title: UV/Vis‐NIR absorption spectra of the macrocycles Source: ResearchGate URL: [Link]

  • Title: From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra Source: PMC - PubMed Central URL: [Link]

  • Title: From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Free Full-Text | Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups | Notes Source: MDPI URL: [Link]

  • Title: Aromatic fused heterocyclic[11] macrocycles with NIR absorption Source: RSC Publishing URL: [Link]

  • Title: Expanded porphyrins: intriguing structures, electronic properties, and reactivities Source: PubMed URL: [Link]

  • Title: Quantitative proteomics Source: Wikipedia URL: [Link]

  • Title: X-ray crystallography Source: Wikipedia URL: [Link]

  • Title: Design and Synthesis of Marine Sarocladione Derivatives with Potential Anticancer Activity Source: MDPI URL: [Link]

  • Title: Overcome a "Big" Challenge: Progress on Mass Spectrometric Analysis of Large Molecules Source: Association for Diagnostics & Laboratory Medicine URL: [Link]

  • Title: Computational Studies of Reactions of 1,2,4,5-Tetrazines with Enamines in MeOH and HFIP Source: ResearchGate URL: [Link]

  • Title: x Ray crystallography Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Crystallography and Its Impact on Carbonic Anhydrase Research Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Electrochemical and Photochemical Properties of Sulfanyl Porphyrazine with Ferrocenyl Substituents Source: MDPI URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenoxy)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-(3-Methoxyphenoxy)acetohydrazide.

Issue 1: Low Yield in the First Step (Williamson Ether Synthesis)

The initial step, the reaction of 3-methoxyphenol with an ethyl haloacetate (typically ethyl chloroacetate), is a Williamson ether synthesis. Low yields in this step are a frequent challenge.

Question: My yield of ethyl 2-(3-methoxyphenoxy)acetate is consistently low. What are the likely causes and how can I improve it?

Answer: A low yield in this SN2 reaction is often due to competing side reactions or incomplete reaction. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Deprotonation of 3-Methoxyphenol: For the SN2 reaction to proceed, the phenolic proton must be removed to form the more nucleophilic phenoxide ion.

    • Solution: Ensure you are using a sufficiently strong base. For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and can be preferable to stronger bases like sodium hydride (NaH) which can sometimes lead to more side reactions with sensitive substrates. The choice of base is critical for efficient phenoxide formation.

  • Competition from E2 Elimination: A major competing side reaction is the E2 elimination of the ethyl haloacetate, which is promoted by the basicity of the phenoxide. This is particularly problematic with secondary and tertiary alkyl halides, but can also occur with primary halides under forcing conditions.

    • Solution:

      • Control the Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2 elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures. A typical temperature range for this synthesis is 50-100°C. If you observe significant byproduct formation, consider reducing the temperature.

      • Choice of Alkyl Halide: Use a primary alkyl halide like ethyl chloroacetate or ethyl bromoacetate. Bromo- and iodoacetates are more reactive than chloroacetate, which can allow for lower reaction temperatures and shorter reaction times, further minimizing the E2 side reaction.

  • C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).

    • Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred for Williamson ether synthesis as they can accelerate SN2 reactions and often favor O-alkylation.

  • Poor Solvent Choice: The solvent plays a crucial role in SN2 reactions.

    • Solution: As mentioned, polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices. They effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Protic solvents like ethanol can solvate the nucleophile, reducing its reactivity.

Summary of Recommended Conditions for Williamson Ether Synthesis:

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)Sufficiently strong for phenol deprotonation while minimizing side reactions.
Alkyl Halide Ethyl Chloroacetate or Ethyl BromoacetatePrimary halides are less prone to E2 elimination. Bromoacetate is more reactive.
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents enhance SN2 reaction rates.
Temperature 50-100°CBalance between reaction rate and minimizing E2 elimination.
Issue 2: Incomplete Hydrazinolysis or Side Reactions in the Second Step

The second step involves the conversion of the intermediate ester, ethyl 2-(3-methoxyphenoxy)acetate, to the desired hydrazide using hydrazine hydrate.

Question: The conversion of my ester to the hydrazide is incomplete, or I am observing unknown byproducts. How can I optimize this step?

Answer: Incomplete reaction or the formation of byproducts during hydrazinolysis can usually be addressed by optimizing the reaction conditions.

  • Incomplete Reaction:

    • Solution:

      • Reaction Time and Temperature: Hydrazinolysis of esters can be slow at room temperature. Refluxing the reaction mixture is a common practice to drive the reaction to completion. The optimal time and temperature will depend on the specific substrate and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

      • Excess Hydrazine Hydrate: Using a molar excess of hydrazine hydrate can help to ensure the complete consumption of the ester. A common ratio is 1.5 to 2 equivalents of hydrazine hydrate per equivalent of ester.

  • Side Reactions:

    • Solution:

      • Control of Reaction Temperature: While heating is necessary, excessive temperatures for prolonged periods can lead to the degradation of the product or the formation of side products. The stability of the desired hydrazide at the reflux temperature of the chosen solvent should be considered.

      • Purity of the Intermediate Ester: Impurities in the ethyl 2-(3-methoxyphenoxy)acetate from the first step can carry over and react with hydrazine to form undesired byproducts. Ensure the ester is sufficiently pure before proceeding to the hydrazinolysis step.

Recommended Conditions for Hydrazinolysis:

ParameterRecommendationRationale
Reagent Hydrazine Hydrate (excess)Drives the reaction to completion.
Solvent Ethanol or MethanolGood solvents for both the ester and hydrazine hydrate.
Temperature RefluxIncreases the reaction rate to ensure complete conversion.
Monitoring Thin Layer Chromatography (TLC)To determine the endpoint of the reaction and avoid unnecessary heating.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my final product?

A1: The most common impurities in 2-(3-Methoxyphenoxy)acetohydrazide synthesis are typically unreacted starting materials or byproducts from the two main reaction steps. These can include:

  • 3-Methoxyphenol: Unreacted starting material from the first step.

  • Ethyl 2-(3-methoxyphenoxy)acetate: The intermediate ester, indicating incomplete hydrazinolysis.

  • C-alkylated 3-methoxyphenol derivatives: Formed as a side product in the Williamson ether synthesis.

  • Products of hydrazine reaction with impurities: If the intermediate ester is not pure, any reactive impurities may react with hydrazine to form additional byproducts.

Q2: How can I best purify the final product, 2-(3-Methoxyphenoxy)acetohydrazide?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like 2-(3-Methoxyphenoxy)acetohydrazide.

  • Solvent Selection: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For phenoxyacetohydrazides, ethanol or a mixture of ethanol and water is often a good choice.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The pure product will crystallize out, leaving the impurities dissolved in the mother liquor. The crystals can then be collected by vacuum filtration.

Q3: Can I use a different base for the Williamson ether synthesis, such as sodium hydride (NaH)?

A3: While NaH is a strong base that will effectively deprotonate the phenol, it is often more reactive and less selective than bases like K₂CO₃ or NaOH for this type of reaction. The use of a very strong base can sometimes lead to an increase in side reactions, particularly elimination. For the synthesis of aryl ethers, milder bases are generally preferred.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4:

  • Thin Layer Chromatography (TLC): An indispensable technique for monitoring the progress of both reaction steps. It allows you to visualize the consumption of starting materials and the formation of the product in near real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is one of the best methods for confirming the identity and purity of the intermediate and final products.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups. For example, the disappearance of the broad O-H stretch of the phenol and the appearance of the ester carbonyl stretch in the first step, followed by the appearance of the N-H stretches and the amide carbonyl in the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(3-methoxyphenoxy)acetate
  • To a stirred solution of 3-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 10 volumes), add potassium carbonate (1.5 eq).

  • Heat the mixture to 80°C and stir for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Maintain the reaction at 80°C and monitor its progress by TLC until the 3-methoxyphenoxy)acetate is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)acetate.

Protocol 2: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide
  • Dissolve the crude ethyl 2-(3-methoxyphenoxy)acetate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(3-Methoxyphenoxy)acetohydrazide.

Visualizing the Process

Reaction Workflow

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrazinolysis cluster_purification Purification A 3-Methoxyphenol D Ethyl 2-(3-methoxyphenoxy)acetate A->D B Ethyl Chloroacetate B->D C Base (K2CO3) in DMF C->D F 2-(3-Methoxyphenoxy)acetohydrazide D->F E Hydrazine Hydrate in Ethanol E->F G Recrystallization F->G H Pure Product G->H

Caption: A flowchart of the two-step synthesis of 2-(3-Methoxyphenoxy)acetohydrazide.

Troubleshooting Logic for Low Yield in Step 1

TroubleshootingStep1 Start Low Yield of Ethyl 2-(3-methoxyphenoxy)acetate Q1 Is unreacted 3-methoxyphenol present? Start->Q1 A1 Increase base strength or reaction time/temperature. Q1->A1 Yes Q2 Is an alkene byproduct (from E2) detected? Q1->Q2 No End Yield Improved A1->End A2 Lower reaction temperature. Use a less hindered base. Q2->A2 Yes Q3 Are there other significant byproducts (e.g., C-alkylation)? Q2->Q3 No A2->End A3 Optimize solvent (use polar aprotic like DMF/DMSO). Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for troubleshooting low yield in the Williamson ether synthesis step.

References

  • Williamson Ether Synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed Central. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. [Link]

  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis - ResearchGate. [Link]

  • 2-(3-Methoxyphenyl)acetohydrazide - Sci-Hub. [Link]

Technical Support Center: Purification of Crude 2-(3-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from the BenchChem Applications Team.

Welcome to the technical support guide for the purification of 2-(3-Methoxyphenoxy)acetohydrazide (CAS No. 436155-36-1). This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide robust, field-tested protocols to help you achieve the desired purity for your compound.

Section 1: Critical Safety & Handling

Before beginning any purification protocol, it is imperative to consult the Safety Data Sheet (SDS). Hydrazide derivatives can be hazardous.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1]

  • Ventilation: Use this material only with adequate ventilation to minimize exposure to fumes or dust.[1]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[1][2]

  • Fire Safety: Keep away from sources of ignition. Use appropriate extinguishing media such as water spray, carbon dioxide, or dry chemical foam in case of a fire.[2]

  • Disposal: Dispose of waste materials in accordance with approved waste disposal plant procedures.[2]

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the common issues encountered during the purification of 2-(3-Methoxyphenoxy)acetohydrazide in a direct question-and-answer format.

Q1: What are the most likely impurities in my crude sample?

The impurity profile of your crude 2-(3-Methoxyphenoxy)acetohydrazide is largely dependent on the synthetic route. The most common method is the hydrazinolysis of the corresponding ester, ethyl 2-(3-methoxyphenoxy)acetate, with hydrazine hydrate.[3][4]

Based on this, you can anticipate the following impurities:

  • Unreacted Ethyl 2-(3-methoxyphenoxy)acetate: A relatively non-polar impurity.

  • Hydrazine Hydrate: A highly polar and water-soluble impurity.

  • 2-(3-Methoxyphenoxy)acetic acid: Formed from the hydrolysis of the ester starting material. This is a polar, acidic impurity.

  • Side-reaction products: Depending on reaction conditions, other minor impurities may be present.

Q2: Which purification method should I choose: Recrystallization or Column Chromatography?

Your choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

FeatureRecrystallizationFlash Column Chromatography
Primary Use Removing minor impurities; large-scale purification.Separating complex mixtures; all scales.
Typical Scale 1 g to >1 kg10 mg to 100 g
Purity Achieved Good to Excellent (>99%)Excellent (>99.5%)
Throughput HighLow to Medium
Cost & Complexity Low cost, simple setup.Higher cost (silica, solvents), more complex.
Best For... Crude material that is already >85-90% pure.Crude material <90% pure or with impurities of similar polarity to the product.

Section 3: Purification Method Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Purification Workflow Fig 1. Purification Method Selection Workflow start Crude 2-(3-Methoxyphenoxy)acetohydrazide tlc Analyze by TLC start->tlc decision Purity >90%? Single major spot? tlc->decision recrystallize Recrystallization decision->recrystallize  Yes column Flash Column Chromatography decision->column  No end_product Pure Product recrystallize->end_product column->end_product

Caption: A decision tree for selecting the optimal purification method.

Section 4: Protocol 1 - Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. For phenoxy acetohydrazide compounds, ethanol is often a suitable solvent.[3][4][5]

Experimental Protocol: Recrystallization from Ethanol

  • Solvent Addition: Place the crude 2-(3-Methoxyphenoxy)acetohydrazide in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry at room temperature.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Cause: The solute is coming out of the solution above its melting point, or the solution is supersaturated too quickly.

  • Solution: Re-heat the solution to dissolve the oil. Add a slightly larger volume of the hot solvent to lower the saturation point. Allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help initiate nucleation.

Recrystallization Troubleshooting Fig 2. Troubleshooting 'Oiling Out' start Compound 'Oils Out' during cooling action1 Re-heat solution to re-dissolve the oil start->action1 action2 Add more hot solvent (e.g., 10-20% volume increase) action1->action2 action3 Allow to cool VERY slowly action2->action3 action4 Induce nucleation: - Scratch flask walls - Add seed crystal action3->action4 result Crystals Form action4->result

Caption: A logical flow for addressing the common issue of oiling out.

Section 5: Protocol 2 - Flash Column Chromatography

When recrystallization is ineffective, flash column chromatography provides a more robust separation based on the differential adsorption of compounds to a solid stationary phase.[6][7]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis & Solvent System Selection:

    • First, determine an appropriate eluent (solvent system) using Thin-Layer Chromatography (TLC).

    • A good starting point for phenoxy acetyl compounds is a mixture of Hexane and Ethyl Acetate.

    • Aim for an Rf value of ~0.3 for the desired product, with good separation from all impurities.[8]

  • Column Packing (Wet Method):

    • Place a small cotton or glass wool plug at the bottom of a glass column. Add a thin layer of sand.[7][9]

    • In a beaker, create a slurry of silica gel in your chosen eluent.[9][10]

    • Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[9]

    • Open the stopcock to drain some solvent, settling the silica bed. Crucially, never let the solvent level drop below the top of the silica. [9]

  • Sample Loading:

    • Dissolve your crude compound in the absolute minimum amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully add this concentrated solution to the top of the silica bed using a pipette.[9]

    • Drain the solvent until the sample is absorbed onto the very top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Collect the eluting solvent in a series of test tubes or flasks (these are your "fractions").[8]

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(3-Methoxyphenoxy)acetohydrazide.

References

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. PubChem.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Acethydrazide.
  • Carl ROTH. (2011). Safety data sheet.
  • ChemicalBook. (n.d.). 2-(3-METHOXYPHENOXY)ACETOHYDRAZIDE.
  • Wikipedia. (n.d.). Column chromatography.
  • AIP Publishing. (n.d.). Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus.
  • Sci-Hub. (n.d.). 2-(3-Methoxyphenyl)acetohydrazide.
  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
  • Lisa Nichols. (2022, February 13). Column Chromatography [Video]. YouTube.
  • Sci-Hub. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide.
  • National Institutes of Health. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide.
  • ResearchGate. (n.d.). (PDF) 2-(2-Chlorophenoxy)acetohydrazide.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(3-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-Methoxyphenoxy)acetohydrazide. As a key intermediate in medicinal chemistry and drug discovery, its effective use is paramount. However, researchers frequently encounter challenges with its solubility, a critical factor for successful experimental outcomes. This guide provides in-depth, field-proven troubleshooting strategies and foundational knowledge to overcome these issues, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the fundamental solubility characteristics of 2-(3-Methoxyphenoxy)acetohydrazide?

A1: Understanding the Molecular Structure is Key

The solubility of 2-(3-Methoxyphenoxy)acetohydrazide is dictated by a balance between its hydrophobic and hydrophilic components.

  • Hydrophobic Region: The methoxyphenyl ring is inherently non-polar and disfavors interaction with water.

  • Hydrophilic Region: The acetohydrazide moiety (-C(=O)NHNH2) contains polar carbonyl and amine groups capable of forming hydrogen bonds with water.

However, in its neutral state, the hydrophobic character of the phenyl ring often dominates, leading to poor solubility in neutral aqueous solutions. Chemically, it is an acylhydrazide, and the electron-withdrawing effect of the adjacent acyl group reduces the basicity of the hydrazine nitrogens compared to simple hydrazines[1]. Despite this, the terminal amine group retains sufficient basicity (predicted pKa ≈ 12.23) to be protonated under acidic conditions, a critical property we can exploit to enhance solubility[2].

Q2: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the underlying cause and how do I fix it?

A2: The Problem of Neutral pH and a Protocol for Acidification

Causality: At a neutral pH of 7.4, the weakly basic hydrazide group of the molecule is almost entirely in its non-ionized, neutral form. In this state, the molecule's low intrinsic aqueous solubility is unmasked, leading to the dissolution issues you are observing. The solution is to shift the chemical equilibrium towards the more soluble, protonated form of the compound. Basic salts are consistently more soluble in acidic solutions[3].

Troubleshooting Workflow: Before attempting to dissolve the compound, consult the following decision tree to select the appropriate strategy.

G start Start: Need to dissolve 2-(3-Methoxyphenoxy)acetohydrazide solvent_choice What is the required final solvent system? start->solvent_choice aqueous Aqueous Buffer (e.g., for cell-based assays) solvent_choice->aqueous Aqueous organic Organic Solvent (e.g., for synthesis, NMR) solvent_choice->organic Organic ph_adjust Primary Method: pH Adjustment (See Protocol 1) aqueous->ph_adjust organic_stock Prepare concentrated stock in DMSO, DMF, or Ethanol organic->organic_stock check_precip Does it precipitate upon dilution? ph_adjust->check_precip Check solubility cosolvent Alternative Method: Co-Solvency (See Protocol 2) success Compound Dissolved cosolvent->success organic_stock->success check_precip->cosolvent Yes check_precip->success No

Caption: Workflow for selecting a solubilization method.

Experimental Protocol 1: Solubilization via pH Adjustment

This protocol leverages the basic nature of the hydrazide moiety to form a soluble salt.

  • Preparation: Weigh the desired amount of 2-(3-Methoxyphenoxy)acetohydrazide into a sterile conical tube.

  • Initial Suspension: Add a small volume of purified water (e.g., Milli-Q®) to create a slurry. Do not add your final buffer at this stage, as its buffering capacity will resist the required pH change.

  • Acidification: While vigorously vortexing, add 0.1 M hydrochloric acid (HCl) dropwise. The compound should begin to dissolve as the pH drops and the hydrazide group becomes protonated.

  • Endpoint: Continue adding acid until the solution is clear. Typically, a pH between 4 and 5 is sufficient. Avoid excessive acid addition.

  • pH Neutralization & Buffering (Optional): If your experiment requires a specific final pH, you can now add a concentrated stock of your desired buffer. Alternatively, you can carefully back-titrate with a dilute base (e.g., 0.1 M NaOH), but this risks precipitation if you overshoot the neutral pH.

  • Final Volume: Adjust to the final desired volume with purified water or your buffer.

Mechanism of Action: The acidification process protonates the terminal nitrogen atom of the hydrazide, creating a positively charged ion that is significantly more polar and readily solvated by water.

G cluster_0 Low Solubility cluster_1 High Solubility Neutral R-C(=O)NHNH₂ (Neutral Form) Protonated R-C(=O)NHNH₃⁺ (Protonated Salt Form) Neutral->Protonated + H⁺ (Acid) Protonated->Neutral - H⁺ (Base)

Caption: pH effect on the ionization and solubility of the hydrazide.

Q3: I dissolved the compound in DMSO, but it precipitates when diluted into my aqueous experimental medium. Why does this happen and what is the protocol to prevent it?

A3: The "Crashing Out" Phenomenon and the Co-Solvency Technique

Causality: This is a classic case of a compound "crashing out" of solution. While 2-(3-Methoxyphenoxy)acetohydrazide is highly soluble in 100% dimethyl sulfoxide (DMSO), its solubility is drastically lower in the final aqueous medium, which may contain only 0.1-1% DMSO. When you add the concentrated stock, the local concentration at the point of addition momentarily exceeds the solubility limit in the aqueous environment, causing rapid precipitation.

Experimental Protocol 2: Preventing Precipitation with the Co-Solvency Method

This technique ensures that the compound remains dispersed and solvated during the critical dilution step.

  • Stock Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent. DMSO is the most common choice due to its high solubilizing power and compatibility with many biological assays at low final concentrations[4].

  • Pre-warm Buffer: Warm your aqueous destination buffer (e.g., cell culture media, PBS) to the experimental temperature (e.g., 37°C). This can slightly increase the compound's solubility.

  • Vortexing is Critical: Place the tube containing the aqueous buffer on a vortex mixer set to a high speed.

  • Slow, Direct Addition: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution directly into the vortex. This ensures immediate and rapid dispersion, preventing localized supersaturation.

  • Final Check: After addition, continue vortexing for another 5-10 seconds. Visually inspect the solution for any signs of precipitation (Tyndall effect or visible particles).

Self-Validation: A properly prepared solution should remain clear. If precipitation occurs, it indicates that the final concentration is too high for the chosen co-solvent percentage. You may need to either lower the final compound concentration or slightly increase the final percentage of the co-solvent, being mindful of its potential effects on your experimental system.

Q4: Which solvents are most effective for this compound, and what should I avoid?

A4: A Comparative Guide to Solvents

The choice of solvent is critical and depends on the experimental context. The following table provides guidance based on the principles of co-solvency and chemical properties[4][5][6].

Solvent Type Expected Solubility Rationale & Best Practices
Water (pH 7.0-7.4)Polar ProticPoor The molecule is in its neutral, less soluble form. Not recommended for primary stock preparation.
Aqueous Acid (pH 4-5)Polar ProticGood to Excellent Protonation of the hydrazide forms a highly soluble salt. Ideal for aqueous stocks[3][7].
DMSO (Dimethyl sulfoxide)Polar AproticExcellent A powerful, water-miscible solvent. The standard for preparing high-concentration stocks for biological assays.
DMF (Dimethylformamide)Polar AproticExcellent Similar to DMSO. Use with adequate ventilation.
Ethanol / MethanolPolar ProticModerate to Good Can be used as a co-solvent. Hydrazine itself is miscible with ethanol[8]. Less toxic than DMSO for some applications.
Chloroform / Diethyl EtherNon-polar / Weakly PolarPoor The polar hydrazide group prevents dissolution in non-polar solvents. Hydrazine hydrate is insoluble in these[6].
Q5: Are there more advanced methods for improving solubility for long-term formulation?

A5: Beyond the Benchtop: Formulation Technologies

For applications in drug development requiring stable, long-term formulations, several advanced techniques exist. While typically beyond the scope of routine laboratory experiments, they are important to be aware of:

  • Solid Dispersions: The compound is dispersed within a hydrophilic polymer matrix (e.g., PVP, PEGs) at a molecular level, which can enhance the dissolution rate[5][9].

  • Complexation with Cyclodextrins: The hydrophobic methoxyphenyl portion of the molecule can be encapsulated within the hydrophobic core of a cyclodextrin molecule, while the cyclodextrin's hydrophilic exterior enhances aqueous solubility[5].

  • Nanotechnology Approaches: Reducing the particle size to the nanometer scale (nanosuspension) dramatically increases the surface area-to-volume ratio, which can significantly improve the rate of dissolution according to the Noyes-Whitney equation[9][10].

These methods require specialized equipment and formulation expertise but represent powerful tools for overcoming significant solubility barriers in pharmaceutical development[5][10][11].

Mandatory Safety & Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Consult the SDS: Always obtain and read the Safety Data Sheet (SDS) for 2-(3-Methoxyphenoxy)acetohydrazide from your supplier before use.

  • Assumed Hazards: Based on data for structurally similar compounds, assume this chemical is harmful if swallowed, in contact with skin, or inhaled. It may cause serious skin and eye irritation[12].

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, nitrile gloves, and safety glasses with side shields[13][14].

  • Ventilation: Handle the compound, especially when in powdered form or dissolved in volatile solvents, in a well-ventilated area or a chemical fume hood[13].

References

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydrazine dihydrochloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

  • AFG Bioscience LLC. (2016). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (2011). Safety data sheet. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. Retrieved from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2022). Chemical Properties and Dissolution of Hydrazine Hydrate. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2014). What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide? Retrieved from [Link]

  • Kalhapure, R. S., & Akamanchi, K. G. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC - NIH. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility? Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazide. Retrieved from [Link]

  • AIP Publishing. (n.d.). Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus. Retrieved from [Link]

  • MolPort. (n.d.). N'-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide. Retrieved from [Link]

  • Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. PMC - NIH. Retrieved from [Link]

  • Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry [Video]. YouTube. Retrieved from [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Retrieved from [Link]

  • Sci-Hub. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(3-Methoxyphenoxy)acetohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this two-step synthetic process. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

The synthesis of 2-(3-Methoxyphenoxy)acetohydrazide, an important intermediate for various biologically active compounds[1], is typically achieved via a two-step process:

  • Williamson Ether Synthesis: The O-alkylation of 3-methoxyphenol with an ethyl chloroacetate intermediate.

  • Hydrazinolysis: The subsequent reaction of the synthesized ester, ethyl 2-(3-methoxyphenoxy)acetate, with hydrazine hydrate to yield the final product.

While seemingly straightforward, each step is susceptible to competing reactions that can significantly impact yield and purity. This guide provides a question-and-answer-based troubleshooting framework to address these specific issues.

Overall Synthetic Pathway

The following diagram outlines the intended synthetic route from starting materials to the final acetohydrazide product.

Synthetic_Pathway cluster_reactants Starting Materials 3-Methoxyphenol 3-Methoxyphenol Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_2-(3-methoxyphenoxy)acetate Ethyl_2-(3-methoxyphenoxy)acetate Ethyl_chloroacetate->Ethyl_2-(3-methoxyphenoxy)acetate Hydrazine_hydrate Hydrazine_hydrate Product 2-(3-Methoxyphenoxy)acetohydrazide Hydrazine_hydrate->Product

Caption: Overall two-step synthesis of 2-(3-Methoxyphenoxy)acetohydrazide.

Part 1: Troubleshooting the Williamson Ether Synthesis

This initial step involves the formation of an ether linkage by reacting a phenoxide with an alkyl halide. While robust, the reaction's success is highly dependent on controlling the nucleophilicity of the phenoxide and preventing unwanted side reactions.

Q1: My yield of ethyl 2-(3-methoxyphenoxy)acetate is low, and my TLC plate shows multiple product spots that are difficult to separate. What is happening?

A1: This is a classic symptom of competing C-alkylation alongside the desired O-alkylation . The phenoxide ion generated from 3-methoxyphenol is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons at the ortho and para positions).

  • O-alkylation (Desired Product): The phenoxide oxygen attacks the electrophilic carbon of ethyl chloroacetate. This pathway is generally favored under conditions that promote a "free" phenoxide ion.

  • C-alkylation (Side Product): The carbon atoms at positions 2, 4, or 6 of the 3-methoxyphenol ring can also attack the ethyl chloroacetate. This leads to the formation of isomeric ethyl (hydroxy-methoxyphenyl)acetate compounds, which often have similar polarities to the desired product, complicating purification.

The balance between O- and C-alkylation is heavily influenced by reaction conditions. Polar aprotic solvents like DMF or DMSO solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a more reactive, "naked" phenoxide oxygen, which favors O-alkylation.[2][3] In contrast, less polar solvents can lead to ion-pairing, which can sterically hinder the oxygen and promote C-alkylation.

Alkylation_Competition O_Alkylation O-Alkylation Product (Desired Ether) C_Alkylation C-Alkylation Products (Isomeric Side Products) Conditions1 Polar Aprotic Solvents (DMF, Acetonitrile) Favors Free Anion Conditions1->O_Alkylation Conditions2 Less Polar Solvents Steric Hindrance at Oxygen Conditions2->C_Alkylation Start Start Start->C_Alkylation Attack by Ring Carbon

Caption: Competing O- vs. C-alkylation pathways for the phenoxide intermediate.

Q2: During workup, I isolated a significant amount of 2-(3-methoxyphenoxy)acetic acid instead of the expected ethyl ester. Why did this hydrolysis occur?

A2: The presence of the carboxylic acid is a clear indication of ester hydrolysis. This saponification reaction can occur with either the starting material, ethyl chloroacetate, or your product, ethyl 2-(3-methoxyphenoxy)acetate.[4] It is typically caused by:

  • Presence of Water: Using wet solvents or reagents introduces water into the reaction.

  • Strongly Basic Conditions: The base used to deprotonate the phenol can also catalyze the hydrolysis of the ester.

  • Elevated Temperatures During Workup: Prolonged heating during aqueous workup, especially if the solution is basic, will accelerate the rate of hydrolysis.

To prevent this, ensure all solvents and reagents are anhydrous. Use a stoichiometric amount of a milder base like potassium carbonate rather than a strong excess of hydroxides. Finally, perform the aqueous workup at room temperature or below and neutralize the mixture promptly.

Parameter Favorable for O-Alkylation (Desired) Promotes Side Reactions (C-Alkylation/Hydrolysis)
Solvent Polar aprotic (e.g., DMF, Acetonitrile)[2]Less polar solvents (e.g., Toluene, Benzene)
Base Anhydrous K₂CO₃, Cs₂CO₃[5]Strong hydroxides (NaOH, KOH); non-anhydrous bases
Temperature Moderate (Room temp to 60°C)Excessively high temperatures
Water Content Anhydrous conditionsPresence of water in solvents or reagents

Part 2: Troubleshooting the Hydrazinolysis

The conversion of the intermediate ester to the final hydrazide product via reaction with hydrazine is a nucleophilic acyl substitution. While often efficient, it is prone to side reactions that can complicate purification and reduce yields.

Q3: My final product is contaminated with a significant, higher molecular weight impurity that is difficult to remove by recrystallization. What is it?

A3: This common impurity is almost certainly the 1,2-diacylhydrazine , formed by the reaction of two molecules of your ester with one molecule of hydrazine. Hydrazine (H₂N-NH₂) has two nucleophilic amine groups. After the first reaction to form the desired 2-(3-Methoxyphenoxy)acetohydrazide, the remaining -NH- group in the product is still nucleophilic and can attack a second molecule of the ester.

This side reaction is favored by:

  • Incorrect Stoichiometry: Using an insufficient excess of hydrazine hydrate. The ester becomes the excess reagent, increasing the probability of a second reaction.

  • High Temperatures or Prolonged Reaction Times: These conditions can provide the activation energy needed for the less reactive product hydrazide to compete with hydrazine as a nucleophile.[6]

To mitigate this, a moderate excess of hydrazine hydrate (typically 2-4 equivalents) is recommended to ensure it is the primary nucleophile available to react with the ester. The reaction should be monitored by TLC, and heating should be stopped once the starting ester is consumed.[7]

Hydrazinolysis_Side_Reaction Hydrazine Hydrazine (H2N-NH2) Product Desired Hydrazide Hydrazine->Product Side_Product 1,2-Diacylhydrazine (Side Product) Product->Side_Product 2nd Attack (Slow) Favored by excess ester Ester Ester Ester->Side_Product

Caption: Desired hydrazinolysis versus the formation of the diacyl side product.

Q4: My hydrazinolysis reaction is very slow or does not go to completion, leaving a large amount of unreacted ester. How can I improve the conversion?

A4: Incomplete conversion is typically a result of suboptimal reaction conditions. The hydrazinolysis of esters is a well-established reaction, but its rate depends on several factors:[8]

  • Solvent: Ethanol or methanol are the most common and effective solvents as they readily dissolve both the ester and hydrazine hydrate.[7][9] Using a solvent in which the reactants are not fully soluble will impede the reaction.

  • Temperature: The reaction is usually performed at reflux.[6][8] If the temperature is too low, the reaction rate will be significantly slower. Ensure your reaction mixture is reaching the boiling point of the solvent.

  • Stoichiometry: As mentioned, a molar excess of hydrazine hydrate is crucial. A 1:1 ratio is often insufficient to drive the reaction to completion in a reasonable timeframe.

  • Ester Steric Hindrance: While not a major issue for this specific substrate, highly hindered esters can react much more slowly. In such cases, longer reaction times or higher-boiling point solvents may be necessary.

Typically, refluxing the ester with 2-4 equivalents of hydrazine hydrate in ethanol for 3-5 hours is sufficient for complete conversion, which can be monitored by Thin Layer Chromatography (TLC).[6]

Q5: My product appears pure after reaction, but I see evidence of decomposition during workup or storage. How stable is the acetohydrazide?

A5: Hydrazides can be susceptible to hydrolysis back to the corresponding carboxylic acid (2-(3-methoxyphenoxy)acetic acid) and hydrazine, particularly in the presence of strong acids, strong bases, or prolonged exposure to water at elevated temperatures. The N-acetylated derivatives of hydrazides can also be sensitive.[10]

To ensure product stability:

  • Neutral Workup: After the reaction, cool the mixture and perform any aqueous washes under neutral pH conditions.

  • Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvent and water.

  • Proper Storage: Store the purified, dry product in a cool, dark, and dry place.

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient temperature; poor solvent choice; insufficient hydrazine.Reflux in ethanol or methanol.[9] Ensure complete solubility. Use 2-4 equivalents of hydrazine hydrate.
Diacylhydrazine Formation Insufficient excess of hydrazine; prolonged heating after ester is consumed.Use a 2-4 fold molar excess of hydrazine hydrate.[6] Monitor reaction by TLC and stop when starting material is gone.
Product Degradation Hydrolysis during workup (acidic/basic conditions).Perform aqueous workup at or near neutral pH. Avoid prolonged heating during extraction.
Poor Crystallization Residual solvent; impurities.Evaporate solvent thoroughly. If oily, try triturating with a non-polar solvent like hexane or ether to induce crystallization. Recrystallize from a suitable solvent like ethanol.[9]

Recommended Experimental Protocols

The following protocols are designed to minimize the side reactions discussed above.

Protocol 1: Synthesis of Ethyl 2-(3-methoxyphenoxy)acetate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of phenol).

  • Stir the mixture at room temperature for 20 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70°C and monitor the progress using TLC (e.g., in 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 10 times the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

  • Dissolve the crude ethyl 2-(3-methoxyphenoxy)acetate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester) in a round-bottom flask fitted with a reflux condenser.[9]

  • Add hydrazine hydrate (98%, 3.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the disappearance of the starting ester by TLC.[6]

  • Once the reaction is complete, cool the flask in an ice bath. The product often crystallizes or precipitates from the solution.[11]

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no solid forms, reduce the solvent volume under reduced pressure until a precipitate forms, then cool and filter.

  • Recrystallize the crude product from ethanol to obtain pure 2-(3-Methoxyphenoxy)acetohydrazide as a white solid.[9]

References

  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. Available at: [Link]

  • ResearchGate. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate. Available at: [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Available at: [Link]

  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Available at: [Link]

  • Sciencemadness.org. (2002). Reaction of esters with hydrazine?. Available at: [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • PMC. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Available at: [Link]

  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Available at: [Link]

  • PMC. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Available at: [Link]

  • Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available at: [Link]

  • Sci-Hub. (n.d.). 2-(3-Methoxyphenyl)acetohydrazide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • MDPI. (n.d.). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. Available at: [Link]

  • Sci-Hub. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. Available at: [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Alkylation of Ethyl Chloro[3‐(4‐methoxyphenyl)‐1,2,4‐oxadiazol‐5‐yl]nitroacetate with Diazoalkanes. Available at: [Link]

  • Unram. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Available at: [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Available at: [Link]

  • PMC. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Available at: [Link]

  • MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 2-(3-Methoxyphenyl)acetohydrazide. Available at: [Link]

  • ResearchGate. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Available at: [Link]

  • PMC. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Available at: [Link]

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Technical Support Center: 2-(3-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3-Methoxyphenoxy)acetohydrazide. As a key intermediate in various synthetic pathways, understanding its stability and proper storage is paramount to ensuring the integrity and reproducibility of your experimental results. This guide has been developed to provide you with in-depth technical information, troubleshooting advice, and practical protocols based on extensive experience with hydrazide and phenoxy ether-containing compounds. While direct stability data for this specific isomer is limited in published literature, the principles outlined here are derived from well-established chemical knowledge of structurally related molecules and are intended to serve as a robust resource for your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2-(3-Methoxyphenoxy)acetohydrazide?

For long-term stability, it is recommended to store 2-(3-Methoxyphenoxy)acetohydrazide at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The hydrazide functional group is susceptible to oxidation, and low temperatures minimize the rate of potential degradation.[1] The container should be opaque to protect the compound from light, as aromatic ethers can be sensitive to photodegradation.

Q2: How should I handle the compound for routine laboratory use?

For short-term use, the compound can be stored at 2-8°C . When handling, it is crucial to minimize its exposure to atmospheric oxygen and moisture.[2] We recommend using a desiccator for storage of the working vial. Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid material. Use personal protective equipment, including gloves and safety glasses, as hydrazide derivatives can be irritants.[3]

Q3: What are the likely degradation pathways for this compound?

Based on the structure, which contains a hydrazide moiety and a phenoxy ether linkage, the primary degradation pathways are likely to be hydrolysis and oxidation .

  • Hydrolysis: The acetohydrazide group can hydrolyze, particularly under acidic or basic conditions, to yield 3-methoxyphenoxyacetic acid and hydrazine.[4]

  • Oxidation: The hydrazide group is a reducing agent and can be oxidized by atmospheric oxygen, especially in the presence of metal ions.[1] This can lead to the formation of various oxidation products, including the corresponding acyl diazene, which can be unstable.[5]

  • Ether Cleavage: While the phenoxy ether bond is generally stable, it can be cleaved under harsh conditions, such as strong acid or base at elevated temperatures, which could lead to the formation of 3-methoxyphenol.[2][6]

Q4: I've noticed a change in the color of my solid compound. What does this indicate?

A change in color, such as yellowing or browning, of the typically white to off-white solid is often an indicator of degradation, most likely due to oxidation.[5] We strongly advise performing an analytical check, such as HPLC or TLC, to assess the purity of the material before proceeding with your experiment.

Q5: Can I dissolve the compound in water for my experiments?

While acetohydrazide itself is soluble in water, the phenoxy group in 2-(3-Methoxyphenoxy)acetohydrazide increases its lipophilicity.[7] Its aqueous solubility is expected to be low to moderate. For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.[7] Be mindful that prolonged storage in aqueous solutions, especially at non-neutral pH, can lead to hydrolysis.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the use of 2-(3-Methoxyphenoxy)acetohydrazide.

Observed Problem Probable Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify the purity of your compound using the HPLC protocol provided below. 2. If degradation is confirmed, use a fresh, unopened batch of the compound. 3. Review your storage and handling procedures against the recommendations in the FAQs.
Appearance of new, unexpected peaks in HPLC chromatogram. Formation of degradation products.1. Identify the nature of the degradation by performing forced degradation studies (see HPLC protocol). 2. Likely degradation products include 3-methoxyphenoxyacetic acid (from hydrolysis) or various oxidation products.
Solid compound has become discolored (e.g., yellow or brown). Oxidation of the hydrazide moiety.1. Assess purity via HPLC. 2. If purity is compromised, do not use the compound. 3. Ensure future storage is under an inert atmosphere and protected from light.
Difficulty dissolving the compound in aqueous buffers. The compound has limited aqueous solubility.1. Prepare a stock solution in a water-miscible organic solvent such as DMSO or ethanol. 2. Perform serial dilutions into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Stability-Indicating HPLC Protocol

This reverse-phase HPLC (RP-HPLC) method is designed to separate 2-(3-Methoxyphenoxy)acetohydrazide from its potential degradation products, thus serving as a stability-indicating method.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard: High-purity 2-(3-Methoxyphenoxy)acetohydrazide

2. Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 274 nm
Injection Volume 10 µL
Gradient Program See table below

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in the sample diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. Forced Degradation Studies (for method validation and peak identification): [4][8]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the compound solution with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid compound to 80°C for 24 hours, then dissolve in the sample diluent for analysis.

Rationale: Forced degradation studies intentionally stress the molecule to generate potential degradation products. This helps in confirming that the HPLC method can separate these degradants from the parent compound, which is a key requirement for a stability-indicating method according to ICH guidelines.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of 2-(3-Methoxyphenoxy)acetohydrazide.

TroubleshootingWorkflow Start Problem Observed (e.g., Inconsistent Results, Color Change) CheckPurity Assess Compound Purity via HPLC Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK DegradationConfirmed Purity < 98% Degradation Confirmed PurityOK->DegradationConfirmed No ReviewProcedures Review Experimental Procedures (e.g., Solvent, pH, Temperature) PurityOK->ReviewProcedures Yes UseFresh Discard Old Stock Use Fresh, Verified Compound DegradationConfirmed->UseFresh ReviewStorage Review Storage & Handling (Temp, Atmosphere, Light) DegradationConfirmed->ReviewStorage End Problem Resolved Proceed with Experiment ReviewProcedures->End UseFresh->End ImplementChanges Implement Corrective Actions (e.g., Store at -20°C under Argon) ReviewStorage->ImplementChanges ImplementChanges->End

Caption: Troubleshooting workflow for stability issues.

References

  • Speranza, G., et al. (2002). Mechanism of anaerobic ether cleavage: Conversion of 2-phenoxyethanol to phenol and acetaldehyde by Acetobacterium SP. ResearchGate. Available at: [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Ethylphenoxy)acetohydrazide. BenchChem.
  • ChemBK. acetohydrazide. ChemBK. Available at: [Link]

  • ASM Journals. (2019). Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase. Applied and Environmental Microbiology. Available at: [Link]

  • ResearchGate. Pathway for anaerobic degradation of phenoxyethanol by strain LuPhet 1. ResearchGate. Available at: [Link]

  • Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal. Available at: [Link]

  • Tzankova, V., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

  • Reid, D. L., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • El-Sayed, M. A. A., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Available at: [Link]

  • DTIC. (1997). The Chemical and Biochemical Degradation of Hydrazine. Defense Technical Information Center. Available at: [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN J. Chem. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available at: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • MDPI. (2021). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI. Available at: [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Phenoxyacetohydrazide Derivatives: Core Data, Protocols, and Biological Significance. BenchChem.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Maruyama, K., et al. (1981). Decomposition of hydrazine derivatives by their reaction with hydroperoxides. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2017). The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
  • DePorre, Y., et al. (2019). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]

  • MDPI. (2021). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. MDPI. Available at: [Link]

  • Patel, P., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Royal Society of Chemistry. (2022). Degradation phenomena in PEMWE revealed by correlative electrochemical and nanostructure analysis. Energy & Environmental Science. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Introduction

Welcome to the technical support guide for the synthesis of 2-(3-Methoxyphenoxy)acetohydrazide. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in the development of various pharmaceutical agents, ensuring a robust, safe, and scalable synthesis is paramount.

This guide abandons a rigid, one-size-fits-all template. Instead, it is structured as a dynamic troubleshooting resource, addressing the specific challenges inherent to the two core transformations involved: a Williamson ether synthesis followed by ester hydrazinolysis. We will explore the causality behind common procedural pitfalls and provide field-proven solutions to empower you to optimize your scale-up campaign.

Overall Synthesis Workflow

The synthesis is a two-step process beginning with commercially available starting materials.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis SM1 3-Methoxyphenol Intermediate Ethyl 2-(3-methoxyphenoxy)acetate SM1->Intermediate SN2 Reaction SM2 Ethyl Chloroacetate SM2->Intermediate SN2 Reaction Base Base (e.g., K₂CO₃) Base->Intermediate SN2 Reaction Solvent1 Solvent (e.g., DMF, Acetone) Solvent1->Intermediate SN2 Reaction Product 2-(3-Methoxyphenoxy)acetohydrazide Intermediate->Product Nucleophilic Acyl Substitution Workup1 Workup1 Intermediate->Workup1 Work-up & Isolation Reagent Hydrazine Hydrate (N₂H₄·H₂O) Reagent->Product Solvent2 Solvent (e.g., Ethanol) Solvent2->Product Workup2 Workup2 Product->Workup2 Crystallization & Purification Intermediate_Isolated Intermediate_Isolated Workup1->Intermediate_Isolated Isolated Intermediate cluster_1 cluster_1 Intermediate_Isolated->cluster_1 FinalProduct FinalProduct Workup2->FinalProduct Pure Final Product

Caption: Overall two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling this synthesis?

The primary challenges are bifurcated by the two synthetic steps. For the initial Williamson ether synthesis, key issues include ensuring complete reaction to avoid difficult separations, managing the exothermicity of the reaction, and handling the base efficiently at a larger scale. For the subsequent hydrazinolysis, the main challenges revolve around the safe handling of hydrazine hydrate, controlling the reaction to prevent side-product formation, and achieving consistent, high-purity crystallization of the final product.[1]

Q2: Can this be performed as a one-pot synthesis?

While theoretically possible, a one-pot process is not recommended for scale-up. The optimal solvent systems and reaction conditions for the Williamson ether synthesis and the hydrazinolysis are different. Attempting a one-pot synthesis would lead to a compromised process with significant impurity generation and safety risks associated with adding hydrazine to a reaction mixture containing unreacted alkylating agents. Isolating the intermediate ester, ethyl 2-(3-methoxyphenoxy)acetate, is a critical control point that ensures the final step is clean and safe.

Q3: What are the most critical safety concerns?

The paramount safety concern is the use of hydrazine hydrate.[2] It is a corrosive, toxic, and suspected carcinogen that can be absorbed through the skin.[3][4][5] It also poses an explosion risk under certain conditions.[5][6] A thorough safety review, including the use of appropriate personal protective equipment (PPE), engineering controls (fume hoods, ventilated enclosures), and emergency protocols, is mandatory before handling this reagent.[2] The Williamson ether synthesis can also be exothermic, requiring careful monitoring and control of addition rates and temperature, especially at scale.[1]

Troubleshooting Guide: Step 1 - Williamson Ether Synthesis

This step involves the SN2 reaction between the phenoxide ion of 3-methoxyphenol and an alkyl halide like ethyl chloroacetate.[7] Success hinges on optimizing conditions to favor substitution over side reactions.[8]

Q4: My ether synthesis reaction is sluggish or incomplete. What are the likely causes and solutions?

This is a common issue when moving from a small to a large scale. The root cause often lies in insufficient deprotonation of the phenol or suboptimal reaction conditions.

G start Low Yield or Incomplete Reaction in Step 1 q1 Is the base strong enough and sufficiently dry? Weak or wet bases (e.g., old K₂CO₃) will not fully deprotonate the phenol. start->q1 q2 Is the solvent appropriate and anhydrous? Protic solvents (e.g., alcohols) can interfere. Water inhibits the reaction. start->q2 q3 Is the temperature optimal? Insufficient heat leads to slow reaction rates. start->q3 sol1 Solution: Use freshly dried, powdered K₂CO₃ or a stronger base like NaH (with appropriate safety measures). Consider Cs₂CO₃ for difficult reactions. q1->sol1 sol2 Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous. q2->sol2 sol3 Solution: Gradually increase the reaction temperature (e.g., from RT to 60-80 °C) while monitoring by TLC/HPLC. q3->sol3

Caption: Troubleshooting low yield in Williamson ether synthesis.

Data Summary: Solvent & Base Selection

The choice of solvent and base is critical for reaction efficiency. Polar aprotic solvents are preferred as they solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion.[9]

BaseSolventTypical TemperatureRelative RateKey Considerations
K₂CO₃AcetoneRefluxModerateCost-effective, easy to handle, but requires higher temperatures.
K₂CO₃DMF60-80 °CFastExcellent choice for scale-up; higher boiling point allows for a wider temperature range.[10][11]
NaHTHF / DMF0 °C to RTVery FastHighly effective but requires strict anhydrous conditions and careful handling due to flammability (H₂ gas evolution).
Cs₂CO₃Acetonitrile60-80 °CVery FastHighly effective due to high solubility and cation effect, but significantly more expensive.[12]

Q5: I am observing significant side product formation. What are they and how can I prevent them?

While this reaction is generally clean with a primary alkyl halide, C-alkylation (alkylation on the benzene ring) can occur, though it is usually a minor pathway. The more pressing issue at scale is managing impurities from starting materials. Ensure the purity of 3-methoxyphenol and ethyl chloroacetate before starting.

Troubleshooting Guide: Step 2 - Hydrazinolysis

This step converts the intermediate ester into the desired hydrazide product. The high nucleophilicity of hydrazine drives this reaction.[13]

Q6: My final product is oily and difficult to crystallize. What's wrong?

This is one of the most frequent troubleshooting requests and usually points to impurities or residual solvent.[14]

  • Potential Cause 1: Incomplete Reaction. Unreacted starting ester can act as an oil and inhibit crystallization.

    • Solution: Ensure the reaction goes to completion by monitoring via TLC or HPLC. A slight excess of hydrazine hydrate (1.1-1.5 equivalents) can help drive the reaction.[14] Increasing the reaction time or temperature (e.g., refluxing in ethanol) is also effective.[15][16]

  • Potential Cause 2: Residual Solvent. Even small amounts of high-boiling point solvents like ethanol can prevent solidification.

    • Solution: After the reaction, concentrate the mixture under reduced pressure to remove the bulk of the solvent. If the product still oils out, try co-evaporation with a lower-boiling point solvent like dichloromethane to azeotropically remove the residual ethanol.

  • Potential Cause 3: Presence of Water. If too much water is present (e.g., from a low-grade hydrazine hydrate solution), it can hinder crystallization.

    • Solution: Use a higher concentration of hydrazine hydrate (e.g., 80-100%). After reaction completion, quenching by pouring the mixture into ice water can often induce precipitation of the solid product, which can then be filtered.

Q7: The yield of my hydrazide is consistently low. Where am I losing the product?

Low yields can stem from an incomplete reaction (see Q6) or product loss during workup.

G start Low Yield in Hydrazinolysis (Step 2) q1 Is the reaction complete? Check TLC/HPLC for remaining ester. start->q1 q2 Is the product water-soluble? The hydrazide may have some solubility in water, leading to losses during aqueous work-up. start->q2 q3 Was the recrystallization solvent appropriate? High solubility in the recrystallization solvent leads to significant losses in the mother liquor. start->q3 sol1 Solution: Increase reflux time or use a slight excess of hydrazine hydrate (1.1-1.5 eq). q1->sol1 sol2 Solution: If precipitating in water, cool the mixture thoroughly on ice to minimize solubility. If extracting, saturate the aqueous phase with NaCl to salt out the product. q2->sol2 sol3 Solution: Optimize the recrystallization solvent system. Use a minimal amount of hot solvent to dissolve the product and cool slowly. Ethanol is a common and effective choice. q3->sol3

Caption: Troubleshooting low yield in the hydrazinolysis step.

Safety First: Handling Hydrazine Hydrate at Scale

Handling hydrazine hydrate requires stringent safety protocols that must be reviewed and implemented before any scale-up work begins.[17][18]

HazardMitigation Strategy
Toxicity & Carcinogenicity Engineering Controls: Always handle in a well-ventilated fume hood or a dedicated contained system.[4][6] PPE: Wear appropriate gloves (consult manufacturer's data), a lab coat, and splash-proof goggles with a face shield.[2][5]
Corrosivity Material Compatibility: Ensure all equipment (reactors, transfer lines) is made of compatible materials (e.g., glass, stainless steel). Avoid contact with oxidizing agents, acids, and metals.[6]
Exothermic Reactions Controlled Addition: Add hydrazine hydrate to the reaction mixture slowly and at a controlled temperature. Thermal Management: Ensure the reactor has adequate cooling capacity to manage any potential exotherm.[18]
Spills Spill Kits: Have a dedicated hydrazine spill kit available. Small spills can be absorbed, while large spills may require dilution followed by neutralization with a weak oxidizing agent like calcium hypochlorite solution (<5%).[3]

Detailed Scale-Up Protocols

The following protocols are starting points and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of Ethyl 2-(3-methoxyphenoxy)acetate (Intermediate)
  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with anhydrous N,N-dimethylformamide (DMF, 5 volumes based on 3-methoxyphenol).

  • Reagent Charge: Add 3-methoxyphenol (1.0 eq) and finely powdered, anhydrous potassium carbonate (1.5 eq) to the reactor.

  • Inerting: Purge the reactor with nitrogen.

  • Heating: Begin stirring and heat the slurry to 60-70 °C.

  • Addition: Slowly add ethyl chloroacetate (1.05 eq) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 80 °C.

  • Reaction Monitoring: Maintain the temperature at 70-75 °C and monitor the reaction progress by TLC or HPLC until the 3-methoxyphenol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of DMF or ethyl acetate.

  • Isolation: Transfer the filtrate to a separate vessel. Add water (10-15 volumes) to precipitate the crude ester. Stir for 30 minutes, then collect the product by filtration. Wash the cake with water until the washings are neutral. Alternatively, for larger scales, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate or toluene, followed by washing the organic layer with water and brine.

  • Drying: Dry the crude product under vacuum. It can often be used directly in the next step if purity is >95%.

Protocol 2: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide (Final Product)
  • Reactor Setup: Charge a clean reactor with ethyl 2-(3-methoxyphenoxy)acetate (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Addition: Under stirring, add hydrazine hydrate (80% solution, 1.2 eq) to the solution at room temperature.[15][16]

  • Heating: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 3-5 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.

  • Crystallization: Once the reaction is complete, cool the mixture slowly to room temperature, then further cool in an ice bath (0-5 °C) for 1-2 hours to maximize crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold ethanol to remove any residual impurities. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]

  • Functional Products Inc. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Retrieved from [Link]

  • Wikipedia. (2024). Hydrazine. Retrieved from [Link]

  • Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Science and Technology (WJST). Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. YouTube. Retrieved from [Link]

  • Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology (WJST). Retrieved from [Link]

  • Qadeer, G., et al. (2007). Ethyl 2-(3-methoxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Shimizu, A., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry. Retrieved from [Link]

  • IUCr. (2021). Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. Retrieved from [Link]

  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1969. Retrieved from [Link]

  • Zhu, R., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Federal, C. G., et al. (2014). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development. Retrieved from [Link]

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  • Um, I.-H., et al. (2010). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. ResearchGate. Retrieved from [Link]

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  • Loba Chemie. (2022). ACETHYDRAZIDE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide for Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for hydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this versatile and important class of compounds. Hydrazides are key intermediates in the synthesis of numerous pharmaceuticals and heterocyclic compounds.[1][2][3] However, their preparation is not without challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your final products.

Section 1: Addressing Low Reaction Yields

Low yields are one of the most frequently encountered problems in hydrazide synthesis. The underlying causes can range from incomplete reactions to competing side reactions. This section will guide you through diagnosing and resolving these issues.

FAQ 1: My hydrazide synthesis from an ester is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the hydrazinolysis of esters are common and can often be traced back to several factors. Let's break down the potential causes and solutions.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or steric hindrance around the ester carbonyl group.

  • Sterically Hindered Ester: Bulky groups near the ester functionality can significantly slow down the rate of nucleophilic attack by hydrazine.

  • Low Reactivity of the Ester: Methyl and ethyl esters are generally preferred for their higher reactivity.[4] Esters of larger alcohols may react more sluggishly.

  • Insufficient Hydrazine: An inadequate amount of hydrazine will naturally lead to incomplete conversion of the starting material.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired hydrazide. A common side reaction is the formation of a diacylhydrazide, where two molecules of the ester react with one molecule of hydrazine.

  • Product Solubility: In some cases, the product might have some solubility in the reaction solvent, leading to losses during work-up and isolation.[5]

Troubleshooting and Optimization:

  • Reaction Monitoring: Always monitor the progress of your reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine if the reaction has stalled or is simply slow.

  • Optimize Reaction Conditions:

    • Increase Reaction Time: If the reaction is slow, extending the reflux time can often drive it to completion.[2]

    • Increase Temperature: While many hydrazinolysis reactions are run at reflux in alcohols like ethanol or methanol, for less reactive esters, a higher boiling solvent might be necessary.

    • Use an Excess of Hydrazine Hydrate: Using a slight excess of hydrazine hydrate (1.2 to 1.5 equivalents) can help push the equilibrium towards the product.[6] However, be mindful that a large excess will need to be removed during work-up.

  • Choice of Solvent: Ethanol and methanol are the most common solvents for this reaction.[4] They are effective at dissolving both the ester and hydrazine hydrate.

Experimental Protocol: General Procedure for Hydrazide Synthesis from an Ester

Reagent/ParameterRecommendation
Ester1.0 equivalent
Hydrazine Hydrate (98-100%)1.2 - 1.5 equivalents
SolventEthanol or Methanol
TemperatureReflux
Reaction Time2 - 6 hours (monitor by TLC)

Procedure:

  • Dissolve the ester in ethanol or methanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material has been consumed, cool the reaction mixture.

  • The product may precipitate upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can then be purified by recrystallization, typically from an alcohol like ethanol or methanol.[1]

Section 2: Navigating Side Reactions

Side reactions can be a major source of frustration in hydrazide synthesis, leading to complex product mixtures and difficult purifications. Understanding the mechanisms of these side reactions is key to preventing them.

FAQ 2: I am trying to synthesize a sulfonyl hydrazide from a sulfonyl chloride and hydrazine, but I am getting a significant amount of a dimeric byproduct. How can I avoid this?

Answer:

The formation of a dimeric byproduct, the 1,2-disulfonylhydrazine, is a very common issue when synthesizing sulfonyl hydrazides. This happens when a molecule of the initially formed sulfonyl hydrazide attacks a second molecule of the sulfonyl chloride.

Mechanism of Dimer Formation:

Caption: Dimer formation in sulfonyl hydrazide synthesis.

Solutions:

  • Inverse Addition: The most effective way to minimize dimer formation is to add the sulfonyl chloride solution slowly to a solution containing an excess of hydrazine hydrate.[7] This ensures that the sulfonyl chloride always encounters a high concentration of hydrazine, favoring the formation of the desired monosubstituted product.

  • Use a Large Excess of Hydrazine: Employing a significant excess of hydrazine (5-10 equivalents) can further suppress the formation of the dimer.[7]

  • Low Temperature: Running the reaction at a low temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity.

Experimental Protocol: Minimizing Dimer Formation in Sulfonyl Hydrazide Synthesis

  • In a round-bottom flask, dissolve hydrazine hydrate (5-10 equivalents) in a suitable solvent like THF or a mixture of THF and water.

  • Cool the hydrazine solution in an ice bath to 0-5 °C.

  • Dissolve the sulfonyl chloride (1 equivalent) in a minimal amount of the same solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred hydrazine solution over a period of 30-60 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • The product can then be isolated by extraction or precipitation.

FAQ 3: I am getting an unexpected cyclized product (a pyrazolidinone) when reacting an α,β-unsaturated ester with hydrazine. How can I prevent this?

Answer:

This is a classic side reaction in hydrazide synthesis. The initially formed hydrazide can undergo an intramolecular Michael addition, leading to the formation of a stable five-membered pyrazolidinone ring.

Mechanism of Pyrazolidinone Formation:

Caption: Undesired cyclization to a pyrazolidinone.

Solutions:

For α,β-unsaturated systems, the direct synthesis from the corresponding carboxylic acid using a coupling agent is often a more reliable approach than starting from the ester. This method avoids the conditions that favor the Michael addition.

Experimental Protocol: Hydrazide Synthesis from a Carboxylic Acid using EDC/HOBt

This method is broadly applicable for various carboxylic acids, including those that are sensitive to harsh conditions.

Reagent/ParameterRecommendation
Carboxylic Acid1.0 equivalent
EDC (or EDCI)1.1 - 1.5 equivalents
HOBt1.1 - 1.5 equivalents
Hydrazine Hydrate1.2 - 2.0 equivalents
SolventDMF or DCM
Temperature0 °C to room temperature
Reaction Time12 - 24 hours

Procedure:

  • Dissolve the carboxylic acid in DMF or DCM.

  • Add HOBt and EDC to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • For the work-up, the solvent can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and water. The organic layer is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude hydrazide.[8]

  • The product can be further purified by recrystallization or column chromatography.

Section 3: Purification and Characterization

Proper purification and characterization are crucial for ensuring the quality of your synthesized hydrazide. This section addresses common challenges in these final steps.

FAQ 4: How can I effectively remove excess hydrazine hydrate from my reaction mixture?

Answer:

Hydrazine hydrate is toxic and needs to be handled with care. Its complete removal is essential for the purity of your final product.

Methods for Removing Excess Hydrazine Hydrate:

  • Aqueous Work-up: If your product is not water-soluble, you can often remove excess hydrazine by washing the organic layer with water or brine during an extractive work-up.[9]

  • Precipitation: If your hydrazide product is a solid that precipitates from the reaction mixture, you can filter it and wash the solid with a solvent in which hydrazine is soluble but your product is not, such as cold water or diethyl ether.[10]

  • Azeotropic Distillation: For products that are stable to heat, azeotropic distillation with a solvent like toluene or xylene can be an effective way to remove hydrazine hydrate.[5]

  • Acid Wash: A dilute acid wash (e.g., 1M HCl) can be used to protonate the basic hydrazine, making it more water-soluble and easier to remove in an aqueous wash. However, be cautious as your hydrazide product may also be acid-sensitive or form a salt.[11]

FAQ 5: What are the best practices for purifying my hydrazide product?

Answer:

The choice of purification method depends on the physical state and properties of your hydrazide.

Recrystallization:

This is the most common method for purifying solid hydrazides.

Common Recrystallization Solvents for Hydrazides:

SolventComments
EthanolA very common and effective solvent for many hydrazides.
MethanolSimilar to ethanol, often a good choice.
AcetonitrileCan be a good alternative if alcohols are not suitable.[12]
WaterFor more polar hydrazides, recrystallization from hot water can be effective.
Ethanol/WaterA solvent mixture that can be useful for tuning the polarity.

Column Chromatography:

If recrystallization is not effective or if your product is an oil, column chromatography is a good option.

  • Stationary Phase: Silica gel is the most commonly used stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used. The polarity of the mobile phase can be gradually increased to elute the hydrazide. For very polar hydrazides, adding a small amount of methanol to the mobile phase may be necessary.

FAQ 6: What are the key spectroscopic features I should look for to confirm the synthesis of my hydrazide?

Answer:

Spectroscopic analysis is essential for confirming the structure of your product.

FT-IR Spectroscopy:

  • N-H Stretching: Look for two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.

  • C=O Stretching (Amide I): A strong absorption band typically appears between 1630-1680 cm⁻¹.[4]

  • N-H Bending (Amide II): A band around 1520-1550 cm⁻¹ is also characteristic of the amide linkage.[4]

¹H NMR Spectroscopy:

  • -NH₂ Protons: A broad singlet, typically in the range of 4.0-5.0 ppm, which is exchangeable with D₂O.

  • -NH Proton: A broad singlet, often downfield, in the range of 8.0-10.0 ppm, which is also exchangeable with D₂O.[13]

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: The amide carbonyl carbon typically resonates in the range of 165-175 ppm.[13]

Mass Spectrometry:

Mass spectrometry is invaluable for confirming the molecular weight of your synthesized hydrazide.

By systematically addressing these common issues, you can significantly improve the success rate of your hydrazide syntheses. Remember to always prioritize safety, especially when working with hydrazine hydrate.

References

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  • PubMed Central. (n.d.). Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved January 21, 2026, from [Link]

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. (n.d.). Retrieved January 21, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved January 21, 2026, from [Link]

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Technical Support Center: Refinement of Crystallographic Data for Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallographic refinement of hydrazide compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the crystal structure determination of molecules containing the hydrazide functional group. Hydrazides (R-CO-NH-NH2) and their derivatives are crucial building blocks in medicinal chemistry, often exhibiting complex hydrogen-bonding networks and conformational flexibility that can complicate structure refinement.[1]

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. The protocols and explanations herein are grounded in established crystallographic principles to ensure the integrity and accuracy of your structural models.

Part 1: Troubleshooting Guide - Common Refinement Issues

This section addresses specific, frequently encountered problems in the refinement of hydrazide crystal structures. Each issue is presented with its likely causes, a step-by-step resolution protocol, and the underlying scientific reasoning.

Issue 1: Disorder in the Hydrazide Moiety or Associated Side Chains

Symptoms:

  • Unusually elongated or large thermal ellipsoids (anisotropic displacement parameters, ADPs) for atoms in the hydrazide group or flexible side chains.

  • Significant positive and negative peaks in the difference Fourier map located near the disordered atoms.

  • Chemically unreasonable bond lengths or angles after initial refinement cycles.

  • High R-factors that do not improve with further refinement.

Causality: Disorder arises when a molecule or a part of it can adopt multiple, slightly different conformations within the crystal lattice.[2] This is common for hydrazides due to the rotational freedom around the N-N and C-N bonds and the flexibility of associated alkyl or aryl chains. The resulting electron density is an average of these positions, which standard refinement models cannot adequately describe as a single conformation.[2][3]

Protocol for Resolving Two-Site Positional Disorder:
  • Identification: Carefully examine the ADPs and the difference electron density map. Elongated ellipsoids often point towards the direction of disorder. Residual density peaks (Q-peaks) near an atom are strong indicators of alternative positions.[4]

  • Model Building in Olex2/SHELXL:

    • Splitting Atoms: In your refinement software (e.g., Olex2), select the disordered atom(s). Use the "Split" or equivalent command to generate two closely spaced atoms at the same position.

    • PART Instruction: Manually edit the .ins file to use PART instructions. Enclose the first set of disordered atoms between PART 1 and PART 2, and the second set between PART 2 and PART 0.

    • Occupancy Refinement: Introduce a free variable (e.g., FVAR 1 0.5) to refine the relative occupancies of the two components. The occupancy of atoms in PART 1 will be refined as 21 (referring to the second free variable), and the occupancy of atoms in PART 2 will be -21. This constrains the total occupancy to 1.0.

  • Applying Restraints (Essential for Stability):

    • Geometric Restraints: The independent refinement of two closely spaced components is often unstable. Use restraints to maintain chemical sensibility.

      • SAME or SADI: In SHELXL, use the SAME command to restrain the 1,2- and 1,3-distances of the disordered fragments to be similar.[4] This is crucial for maintaining reasonable bond lengths and angles.

      • DFIX/DANG: Use DFIX to restrain specific bond lengths and DANG for bond angles if you have good-quality data from a similar, well-ordered structure.

    • ADP Restraints:

      • SIMU: Apply SIMU to atoms that are close to each other in both components to have similar Uij components. This prevents ellipsoids from becoming non-positive definite.

      • DELU: Use DELU as a rigid-bond restraint for adjacent atoms.[4]

      • ISOR: For severely disordered atoms or those with ill-defined ellipsoids, the ISOR restraint can be applied to approximate isotropic motion.

  • Refinement and Validation:

    • Perform several cycles of least-squares refinement.

    • Monitor the R-factors, the goodness-of-fit (GooF), and the values of the refined occupancies.

    • Check the difference map for the disappearance of large positive and negative peaks around the disordered region.

    • The final model should be chemically reasonable and provide a better fit to the diffraction data.

Issue 2: Incorrect Placement or Refinement of Hydrogen Atoms

Symptoms:

  • Chemically nonsensical hydrogen bonding patterns (e.g., very long or very short donor-acceptor distances).

  • Large residual electron density peaks near N or O atoms where a hydrogen atom is expected but not found.

  • Unstable refinement when hydrogen atoms are allowed to refine freely.

Causality: The low scattering power of hydrogen atoms makes their direct localization from X-ray diffraction data challenging, especially with data of moderate resolution.[5] Their positions are often inferred from stereochemical principles and the analysis of hydrogen bonding networks. For hydrazides, the N-H protons are acidic and crucial for defining the supramolecular structure.[1][6]

Workflow for Hydrogen Atom Treatment:

H_Atom_Workflow

Step-by-Step Protocol:
  • Initial Placement: After refining all non-hydrogen atoms anisotropically, calculate a difference electron density map.

  • Locate Acidic Protons: Look for significant residual electron density peaks near the nitrogen and oxygen atoms of the hydrazide and any other potential hydrogen-bond donors/acceptors.[7] If clear peaks are visible, place hydrogen atoms on these positions.

  • Use of Riding Models: If the data resolution is not high enough to locate H-atoms directly, place them using geometric constraints.

    • In SHELXL, use HFIX instructions. For amide N-H groups, HFIX 43 is often a good starting point.

    • This places the hydrogen atom at a standard distance and refines its position in conjunction with the parent atom (the "riding model").[8] The thermal parameter (Uiso) is typically tied to that of the parent atom (e.g., Uiso(H) = 1.2 * Ueq(N)).[9]

  • Refinement of Torsion Angles: For N-H hydrogens, their torsional position can sometimes be refined. Allow the torsion angle to refine freely while keeping the bond length and angle fixed to observe the most energetically favorable conformation based on the data.

  • Free Refinement (with caution): For high-quality, high-resolution data (> 0.8 Å), you can attempt to refine the hydrogen atoms' positions freely.

    • Use AFIX 0 for the hydrogen atom in the .ins file.

    • It is highly recommended to apply distance restraints (DFIX) to the N-H or O-H bonds to prevent them from refining to chemically nonsensical values. For example: DFIX 1.02 0.02 N1 H1A.

  • Validation: Always validate the final hydrogen bonding network. Check donor-acceptor distances and angles to ensure they fall within expected ranges. Tools like PLATON or the analysis features within Olex2 can be used for this.

Part 2: Frequently Asked Questions (FAQs)

Q1: My refinement has converged, but the checkCIF report shows several 'A' or 'B' level alerts. What are the most critical ones to address for hydrazide structures?

A1: While all alerts should be investigated, some are particularly pertinent to hydrazide chemistry.

Alert TypeCommon Cause for HydrazidesRecommended Action
THETM01 - Max./Min. Transmission FactorInadequate absorption correction for a plate-like or needle-like crystal.Re-integrate the data and perform a multi-scan absorption correction (e.g., using SADABS).
PLAT097 - Large Residual DensityUnaccounted-for disorder, a missing atom (e.g., a solvent molecule), or incorrect atom type assignment.Carefully inspect the difference map at the location of the peak. Attempt to model disorder or identify the missing atom.
PLAT241/242 - High Ueq for an AtomOften a symptom of static disorder that has not been modeled.Examine the atom's ADP. If it is highly anisotropic or elongated, attempt to model it as a two-site disorder (see Issue 1 above).
PLAT342 - Short Inter D-H..A ContactIncorrect placement of a hydrogen atom or an unusual but real hydrogen bond.Verify the position of the H-atom. If placed geometrically, try refining its torsion angle. If the short contact persists and is supported by the data, it may be a real feature worth noting in the manuscript.

It is imperative to use validation tools like the IUCr's checkCIF service throughout the refinement process, not just at the end.[10][11] These tools provide critical feedback on the quality and integrity of your model.

Q2: How do I choose the correct space group, and what are the signs of an incorrect assignment for a hydrazide crystal?

A2: Space group determination is a critical early step. While modern software is highly effective, mistakes can happen, especially in cases of pseudosymmetry.

  • Initial Determination: Use software like XPREP in the SHELXTL suite or the automated tools in your diffractometer's software to analyze the systematic absences and lattice symmetry.[12]

  • Signs of Incorrectly Low Symmetry: If you have chosen a space group with lower symmetry than the true one, you will often see high correlations between the parameters of supposedly "independent" molecules in the asymmetric unit.[13] The structure may also exhibit obvious, non-crystallographic symmetry. Tools like PLATON's ADDSYM routine can help identify missed symmetry elements.

  • Signs of Incorrectly High Symmetry: Assigning a space group that is too high in symmetry can force distinct molecular conformations or packing arrangements to be equivalent, leading to very high R-factors and a difference map with unexplained, structured peaks. This often occurs when a subtle deviation from higher symmetry is missed.

  • Chiral Hydrazides: If your hydrazide molecule is chiral and you know it was synthesized as a single enantiomer, the crystal must belong to a chiral space group (one lacking inversion centers or mirror planes). If the data suggests a centrosymmetric space group, it indicates either a racemic mixture or racemic twinning.

Q3: My hydrazide compound co-crystallized with a disordered solvent molecule. What is the best practice for modeling this?

A3: Disordered solvent is a common problem. The approach depends on the severity of the disorder.

  • Discrete Disorder Model: If you can identify distinct positions for the solvent molecule's atoms in the difference map, model it using the same PART and restraint strategy as described for molecular disorder (Issue 1). This is the preferred method if possible.

  • SQUEEZE/PLATON: If the solvent is highly disordered and spread throughout crystal voids, individual atoms cannot be resolved. In this case, a solvent "squeeze" procedure is appropriate.

    • How it works: Programs like PLATON SQUEEZE calculate the electron density in the solvent-accessible voids and subtract this contribution from the observed structure factors.

    • Procedure: First, refine the ordered part of your structure as well as possible. Then, use the SQUEEZE routine to generate a new set of reflection data (.fcf file) that has the solvent contribution removed. You then refine your ordered model against this new data.

    • Reporting: It is crucial to report the use of SQUEEZE in your CIF file and publication, including the number of electrons found in the void per unit cell.

Part 3: Data and Reference Information

Typical Geometric Parameters for Hydrazide Moieties

The following table provides a reference for expected bond lengths and angles, derived from high-quality structures in the Cambridge Structural Database (CSD).[14] These values can be useful for applying restraints in difficult refinements.

ParameterTypical Value (Å or °)Notes
C=O Bond Length1.23 ± 0.02 Å
C-N (amide) Bond Length1.33 ± 0.02 ÅExhibits partial double-bond character.
N-N Bond Length1.41 ± 0.03 Å
C-N-N Bond Angle118 ± 3°
N-N-C (torsion)VariableHighly dependent on substitution and packing. Can be cis or trans.
H-N-N-C (torsion)VariableDefines the orientation of the terminal NH2 group.

Data is indicative and should be used as a guide. Always compare with well-resolved, published structures of similar compounds.

Recommended Software and Resources
  • Olex2: A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELXL.[15][16][17][18]

  • SHELXL: The gold standard for small-molecule crystal structure refinement. Powerful but requires familiarity with its command-based .ins file structure.[4][5]

  • Cambridge Structural Database (CSD): An essential resource for finding and analyzing crystal structures of related compounds to validate your geometry and identify common structural motifs.[14][19][20]

  • IUCr CheckCIF: The definitive tool for validating a Crystallographic Information File (CIF) before publication.[10][11]

References

  • Crystal structure and Hirshfeld surface analysis of 5-hydroxypentanehydrazide. (n.d.). International Union of Crystallography. Retrieved January 21, 2026, from [Link]

  • Recent Developments for Crystallographic Refinement of Macromolecules. (n.d.). Retrieved January 21, 2026, from [Link]

  • Crystallographic data and structure refinement for compound 1. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A part of the studied crystal structures showing characteristic... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and crystal structure of N1,N2-dimethylethanedihydrazide. (n.d.). International Union of Crystallography. Retrieved January 21, 2026, from [Link]

  • Crystallographic data and structure refinement details. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The crystal structure of hydrazine monohydrate. (n.d.). International Union of Crystallography. Retrieved January 21, 2026, from [Link]

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Journal of Applied Crystallography, 41(3), 491-522. Retrieved January 21, 2026, from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 21, 2026, from [Link]

  • Refinement. (2021). International Union of Crystallography. Retrieved January 21, 2026, from [Link]

  • CCDC – Cambridge Structural Database. (n.d.). Bernard Becker Medical Library - WashU. Retrieved January 21, 2026, from [Link]

  • Considerations for the refinement of low-resolution crystal structures. (n.d.). International Union of Crystallography. Retrieved January 21, 2026, from [Link]

  • Recent developments in phasing and structure refinement for macromolecular crystallography. (2005). Current Opinion in Structural Biology, 15(5), 578-584. Retrieved January 21, 2026, from [Link]

  • Phase purity of hydrazide 1 Fig. 1. Compound 1. Room temperature. Powder X-ray diffraction pattern calculated from single crysta. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Hydrogen-bonding interactions in the crystal structure of C28H24N2O4. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Table 1 . Crystal data, data collection, and structure refinement.. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Acidic hydrogens, hydrogen bonds and tautomerism in crystal structure refinement using OLEX2.. (2022, March 3). YouTube. Retrieved January 21, 2026, from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of (2Z,2′E)-2,2′-(3-methoxy-3-phenylpropane-1,2-diylidene)bis(hydrazine-1-carbothioamide) dimethylformamide monosolvate. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 484–490. Retrieved January 21, 2026, from [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]

  • Crystallography. (n.d.). CCDC. Retrieved January 21, 2026, from [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC. Retrieved January 21, 2026, from [Link]

  • Notes on OLEX2. (2018). UBC Chemistry Department. Retrieved January 21, 2026, from [Link]

  • Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. (n.d.). International Union of Crystallography. Retrieved January 21, 2026, from [Link]

  • Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Some easy steps in Olex2. (2023, February 22). YouTube. Retrieved January 21, 2026, from [Link]

  • Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids. (n.d.). CrystEngComm (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • Acta Crystallographica Section E Volume 79, Part 10, October 2023. (n.d.). International Union of Crystallography. Retrieved January 21, 2026, from [Link]

  • A Guide to Using SHELXTL. (2000). Retrieved January 21, 2026, from [Link]

  • Solve and assign in Olex2. (2016, May 23). YouTube. Retrieved January 21, 2026, from [Link]

  • Crystallographic disorder. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Data Handling (Solution and Refinement) using Various Crystallographic Packages. (2019, May 6). YouTube. Retrieved January 21, 2026, from [Link]

  • Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (2024). Pharmaceuticals, 17(2), 151. Retrieved January 21, 2026, from [Link]

  • Sheldrick, G. M. (2007). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Université de Rennes. Retrieved January 21, 2026, from [Link]

  • Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). (n.d.). RSC Advances (RSC Publishing). Retrieved January 21, 2026, from [Link]

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  • Documentation & Resources. (n.d.). CCDC. Retrieved January 21, 2026, from [Link]

  • Understanding Conformational Preferences of Atropisomeric Hydrazides and Its Influence on Excited State Transformations in Crystalline Media. (2019). Molecules, 24(16), 2985. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. (2023). Molecules, 28(4), 1718. Retrieved January 21, 2026, from [Link]

  • Analysis of the quality of crystallographic data and the limitations of structural models. (2013). Acta Crystallographica Section D: Biological Crystallography, 69(Pt 7), 1216–1226. Retrieved January 21, 2026, from [Link]

  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. Retrieved January 21, 2026, from [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Retrieved January 21, 2026, from [Link]

  • Troublesome Crystal Structures: Prevention, Detection, and Resolution. (2004). Crystal Growth & Design, 4(3), 441–449. Retrieved January 21, 2026, from [Link]

  • Downloads. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved January 21, 2026, from [Link]

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Technical Support Center: Enhancing the Biological Activity of Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazide derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you overcome common experimental challenges and enhance the biological activity of your compounds.

Section 1: Troubleshooting Experimental Workflows

This section addresses specific issues you may encounter during the synthesis, purification, and characterization of hydrazide derivatives.

Synthesis & Purification

Question: My hydrazide synthesis reaction has a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in hydrazide synthesis are a frequent issue. The primary causes often revolve around incomplete reaction, side reactions, or degradation of the product. Here’s a systematic approach to troubleshooting:

  • Incomplete Hydrazone Formation: If you are synthesizing a hydrazone from a hydrazide, ensure the reaction goes to completion. You can try increasing the reaction time or using a slight excess of the hydrazine hydrate.[1]

  • Side Reactions:

    • Azine Formation: This is a common side reaction where one hydrazine molecule reacts with two molecules of a carbonyl compound.[1] To minimize this, use a controlled stoichiometry with an excess of hydrazine hydrate and consider running the reaction under anhydrous conditions.[1]

    • Over-alkylation: If you are performing N-alkylation of hydrazine, it can be difficult to control and may lead to mixtures of mono-, di-, tri-, and even tetra-alkylated products.[1] Consider a multi-step approach involving protection of one nitrogen atom, followed by alkylation and deprotection.[1]

  • Reaction Conditions: The conventional method involves refluxing the ester precursor with hydrazine hydrate in an alcohol solvent.[2] Ensure your reflux temperature is appropriate for the solvent used and that the reaction time is sufficient (often up to 24 hours).[2]

  • Purification Losses: Hydrazides are often purified by recrystallization or column chromatography.[2] Significant material can be lost during these steps. For recrystallization, ensure you are using an appropriate solvent system and that you are not losing a significant amount of product in the mother liquor. For column chromatography, select a solvent system that provides good separation without causing band broadening or tailing.

Question: I am observing multiple spots on my TLC plate after purification. What are the likely impurities and how can I remove them?

Answer: Multiple spots on a TLC plate after purification indicate the presence of impurities. Common culprits include:

  • Unreacted Starting Materials: If the reaction did not go to completion, you might have residual ester or hydrazine starting materials.

  • Side Products: As mentioned above, azines and over-alkylated products are common side products in hydrazide and hydrazone synthesis.[1]

  • Solvent Impurities: Ensure the solvents you are using for your reaction and purification are of high purity. Residual solvents from previous steps can also appear as impurities.

  • Degradation Products: Hydrazide derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure your workup and purification steps are performed under neutral conditions where possible.

To remove these impurities, you may need to optimize your purification method. If you are using column chromatography, try a different solvent system or a gradient elution. If you are recrystallizing, try a different solvent or a solvent mixture.

Characterization

Question: I am having trouble interpreting the NMR spectrum of my hydrazide-hydrazone derivative. What are the characteristic signals I should be looking for?

Answer: Interpreting NMR spectra of hydrazide-hydrazones can be straightforward once you know the key signals:

  • ¹H NMR:

    • NH Proton: The amide NH proton of the hydrazide moiety typically appears as a singlet in the range of δ 10-13 ppm.[1]

    • =CH Proton: The imine proton of the hydrazone group usually appears as a singlet between δ 8-9 ppm.[1]

    • Aromatic Protons: These will appear in the typical aromatic region (δ 7-8 ppm), and their splitting patterns will depend on the substitution of your aromatic rings.[3]

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group is typically observed in the range of δ 160–170 ppm.[1]

    • Imine Carbon (=CH): The imine carbon of the hydrazone group usually appears around δ 145–160 ppm.[1]

Troubleshooting Common NMR Issues:

  • Broad Peaks: This can be due to poor shimming, low sample solubility, or a high concentration.[4]

  • Overlapping Peaks: If your aromatic or other signals are overlapping, try running the spectrum in a different deuterated solvent (e.g., DMSO-d₆ instead of CDCl₃).[4]

  • Identifying Exchangeable Protons (NH, OH): To confirm an NH or OH peak, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The NH or OH peak should disappear or significantly decrease in intensity due to proton exchange.[4]

Question: What are the expected fragmentation patterns for hydrazide derivatives in mass spectrometry?

Answer: Mass spectrometry is a powerful tool for confirming the molecular weight of your hydrazide derivative. The fragmentation patterns can also provide structural information.

  • Molecular Ion Peak (M⁺): You should observe a peak corresponding to the molecular weight of your compound.

  • Common Fragmentation Pathways:

    • Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazines and their derivatives.

    • Loss of small molecules: You may observe fragments corresponding to the loss of H₂O, NH₃, or CO.

    • Cleavage of the amide bond: The C-N bond of the hydrazide can also cleave.

    • Specific Fragmentation of Hydrazones: Hydrazones often show characteristic fragmentation patterns involving the cleavage of the C=N bond and rearrangements.[5]

For detailed interpretation, it is often helpful to compare your experimental spectrum to a predicted fragmentation pattern or to the spectra of similar known compounds.

Section 2: Enhancing Biological Activity

This section provides practical guidance and protocols for strategies to improve the therapeutic potential of your hydrazide derivatives.

Formulation Strategies to Improve Bioavailability

Many hydrazide derivatives suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy.[6] Formulating these compounds into advanced drug delivery systems can significantly enhance their performance.

Question: My hydrazide derivative has poor water solubility. What formulation strategies can I use to improve its bioavailability?

Answer: For poorly soluble hydrazide derivatives, several formulation strategies can be employed to enhance their bioavailability:

  • Liposomal Encapsulation: Encapsulating your compound in liposomes can improve its solubility, protect it from degradation, and facilitate its delivery to target cells.

  • Solid Lipid Nanoparticles (SLNs): SLNs are another lipid-based nanoparticle system that can encapsulate hydrophobic drugs, improving their stability and oral bioavailability.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate your hydrazide derivative, providing controlled release and targeted delivery.

Troubleshooting Low Encapsulation Efficiency in Liposomes:

Question: I am getting very low encapsulation efficiency for my hydrazide derivative in liposomes. What can I do to improve it?

Answer: Low encapsulation efficiency (EE) is a common challenge, especially for hydrophobic compounds. Here are some troubleshooting steps:

  • Optimize the Drug-to-Lipid Ratio: There is an optimal range for the drug-to-lipid ratio. Too much drug can lead to saturation and precipitation.[7] It is recommended to perform experiments with varying drug-to-lipid ratios to find the optimal loading.[7]

  • Choice of Lipids: The lipid composition of your liposomes can significantly impact EE. For hydrophobic drugs, using lipids with a higher phase transition temperature (Tm) can sometimes improve encapsulation.

  • Preparation Method: The method used to prepare the liposomes is critical. The thin-film hydration method is commonly used, but other methods like reverse-phase evaporation or ethanol injection might provide better results for your specific compound.[8]

  • Hydration Conditions: Ensure that the hydration of the lipid film is performed above the Tm of the lipids to ensure proper vesicle formation.

  • Sonication/Extrusion: The size of your liposomes can affect EE. Using sonication or extrusion to create smaller, more uniform vesicles can sometimes improve encapsulation. However, over-sonication can also lead to drug leakage.

This protocol provides a general procedure for encapsulating a hydrophobic hydrazide derivative into liposomes.

Materials:

  • Hydrazide derivative

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Chloroform or a chloroform:methanol mixture

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

  • Size exclusion chromatography column or dialysis membrane for purification

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and your hydrazide derivative in chloroform or a chloroform:methanol mixture in a round-bottom flask. The lipid solution should be clear.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the phase transition temperature (Tc) of the lipids.

    • Agitate the flask by vortexing or shaking until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs). This may take up to an hour.

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (LUVs or SUVs), sonicate the MLV suspension using a bath or probe sonicator. Be careful to avoid overheating the sample.

    • Alternatively, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

  • Purification:

    • Remove the unencapsulated hydrazide derivative by passing the liposome suspension through a size exclusion chromatography column or by dialysis against the aqueous buffer.

  • Characterization:

    • Determine the size and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Workflow for Liposomal Encapsulation

G cluster_prep Preparation cluster_form Formation cluster_purify Purification & Analysis dissolve Dissolve Lipids & Hydrazide in Organic Solvent evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate dry Dry Film Under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer (>Tc) dry->hydrate size Size Reduction (Sonication/Extrusion) hydrate->size purify Remove Unencapsulated Drug (SEC/Dialysis) size->purify characterize Characterize Liposomes (DLS, EE%) purify->characterize

Caption: Workflow for liposome preparation.

Synergistic Combinations

Combining your hydrazide derivative with another therapeutic agent can lead to synergistic effects, where the combined effect is greater than the sum of their individual effects.[9] This is a powerful strategy to enhance biological activity and overcome drug resistance.

Question: How can I determine if my hydrazide derivative has a synergistic effect with another drug?

Answer: The checkerboard assay is the most common in vitro method to assess drug synergy.[9][10] This assay involves testing a matrix of concentrations of two drugs to determine their combined effect on a biological system (e.g., bacterial growth or cancer cell viability). The results are then used to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction.

Interpretation of the FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4[9]

Common Pitfalls in Synergy Studies:

  • Inappropriate Concentration Ranges: Ensure that the concentration ranges tested for each drug are appropriate and span their individual inhibitory concentrations.[1]

  • Experimental Error: Synergy studies are sensitive to experimental variability. It is crucial to perform replicates and include proper controls.[3]

  • Data Analysis: The calculation of the FIC index must be done correctly to avoid misinterpretation of the results.[3]

This protocol outlines the procedure for a checkerboard assay to determine the synergistic effect of a hydrazide derivative with a known antibiotic against a bacterial strain.

Materials:

  • Hydrazide derivative

  • Antibiotic of interest

  • Bacterial strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Drug Solutions:

    • Prepare stock solutions of your hydrazide derivative and the antibiotic at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

    • Perform serial two-fold dilutions of each drug in the broth medium.

  • Set up the Checkerboard Plate:

    • Add a fixed volume of broth to each well of a 96-well plate.

    • Along the x-axis (columns), add decreasing concentrations of your hydrazide derivative.

    • Along the y-axis (rows), add decreasing concentrations of the antibiotic.

    • Include wells with each drug alone (to determine their individual MICs) and a growth control well (no drugs).[10]

  • Inoculate the Plate:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to the appropriate concentration).

    • Add the bacterial inoculum to each well (except for a sterility control well).[11]

  • Incubation:

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.[11]

  • Read the Results:

    • Visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the drug(s) that inhibits visible growth.

    • Alternatively, read the absorbance of each well using a microplate reader.

  • Calculate the FIC Index:

    • For each well that shows no growth, calculate the FIC index using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[9]

    • The lowest FIC index value obtained is the FIC index for the drug combination.

Checkerboard Assay Setup

G cluster_plate 96-Well Plate a1 [Drug A] max [Drug B] max a2 ... b1 ... a3 [Drug A] min [Drug B] max b2 ... a4 No Drug A [Drug B] max b3 ... b4 ... c1 [Drug A] max [Drug B] min c2 ... c3 [Drug A] min [Drug B] min c4 No Drug A [Drug B] min d1 [Drug A] max No Drug B d2 ... d3 [Drug A] min No Drug B d4 Growth Control label_A Decreasing [Drug A] -> label_B Decreasing [Drug B] |

Caption: Checkerboard assay plate layout.

Section 3: FAQs for Enhancing Biological Activity

This section provides answers to frequently asked questions related to evaluating and improving the biological activity of your hydrazide derivatives.

Question: What are the standard in vitro assays to evaluate the anticancer activity of my hydrazide derivatives?

Answer: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[12] It measures the metabolic activity of cells, which is an indicator of cell viability. Other commonly used assays include the MTS assay, and assays that measure apoptosis (e.g., caspase activity assays, Annexin V staining).[10]

Question: How do I perform an MTT assay?

Answer: Here is a general protocol for an MTT assay:

  • Cell Seeding: Seed your cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of your hydrazide derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[12]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of around 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of your compound compared to the untreated control. From this data, you can determine the IC₅₀ (the concentration of your compound that inhibits 50% of cell growth).

Question: What is a standard in vivo model to test the anti-inflammatory activity of my compounds?

Answer: The carrageenan-induced paw edema model in rats or mice is a widely used and well-established acute inflammation model to screen for anti-inflammatory activity.[14][15]

Question: Can you provide a brief overview of the carrageenan-induced paw edema protocol?

Answer:

  • Animal Dosing: Administer your hydrazide derivative to the animals (e.g., orally or intraperitoneally).[14]

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a solution of carrageenan into the plantar surface of one of the hind paws.[14]

  • Measurement of Edema: Measure the volume of the paw at regular intervals (e.g., every hour for 4-5 hours) using a plethysmometer.[14]

  • Data Analysis: Compare the increase in paw volume in the treated group to that of a control group (that received only the vehicle) to determine the percentage of inhibition of edema.

Section 4: Data Presentation

This section provides examples of how to present quantitative data from your experiments in a clear and structured format.

Table 1: Structure-Activity Relationship of Hydrazide Derivatives Against Cancer Cell Lines

CompoundR GroupIC₅₀ (µM) vs. MCF-7[16]IC₅₀ (µM) vs. HepG2[16]
1a -H15.220.1
1b 4-Cl8.512.3
1c 4-NO₂5.17.8
1d 4-OCH₃12.718.5
Reference Dasatinib11.614.1

Table 2: Antimicrobial Activity and Synergy of a Hydrazide Derivative

OrganismMIC (µg/mL) of Hydrazide Alone[5]MIC (µg/mL) of Ciprofloxacin Alone[5]MIC (µg/mL) of Hydrazide in CombinationMIC (µg/mL) of Ciprofloxacin in CombinationFIC IndexInterpretation
B. subtilis80.520.1250.5Additive
P. aeruginosa16120.250.375Synergy

Section 5: Visualization of Mechanisms

This section provides diagrams to illustrate potential mechanisms of action for hydrazide derivatives.

Inhibition of EGFR Signaling Pathway

G cluster_pathway Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Hydrazone Hydrazone Derivative Hydrazone->EGFR Inhibits (Binds to kinase domain) ATP ATP ATP->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.[17]

References

  • Akdağ, K., Tok, F., Karakuş, S., Erdoğan, Ö., Çevik, Ö., & Koçyiğit-Kaymakçıoğlu, B. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875. Retrieved from [Link]

  • Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. (n.d.). Retrieved from [Link]

  • Purine–Hydrazone Scaffolds as Potential Dual EGFR/HER2 Inhibitors. (2025). PMC. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Narasimhan, B., Sharma, D., Kumar, P., & Judge, V. (2012). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Medicinal Chemistry Research, 21(10), 3212-3228. Retrieved from [Link]

  • ResearchGate. (n.d.). Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? Retrieved from [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2022). Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 121, 105684. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation, and computational studies of thiazolyl hydrazone derivatives as triple mutant allosteric EGFR inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of Some Steroidal Hydrazones. Retrieved from [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. (2023). Frontiers in Chemistry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. Retrieved from [Link]

  • Orsini, F., Fiorespino, A., & Calzolai, L. (2020). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 7, 100803. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioavailability of hydrochlorothiazide from isomalt-based moulded tablets. Retrieved from [Link]

  • ResearchGate. (n.d.). EGFR signalling pathway. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2024). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values obtained for the prepared derivatives against different... Retrieved from [Link]

  • ResearchGate. (n.d.). Docking and quantitative structure-activity relationship studies for sulfonyl hydrazides as inhibitors of cytosolic human branched-chain amino acid aminotransferase. Retrieved from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025). PMC. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Liposome Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Retrieved from [Link]

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  • Google Patents. (n.d.). Methods for the preparation of liposomes.
  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]

  • A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. (n.d.). PMC. Retrieved from [Link]

  • BOC Sciences. (2022, September 20). How to Prepare Liposomes? - Liposome Preparation Guide. YouTube. Retrieved from [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). MDPI. Retrieved from [Link]

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  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Hydrazide Scaffold in Medicinal Chemistry

Hydrazides are a compelling class of organic compounds characterized by the presence of a –CONHNH₂ functional group. This unique structural motif imparts a wide range of physicochemical properties that have made hydrazide derivatives a cornerstone in modern medicinal chemistry. Over the years, researchers have extensively explored their therapeutic potential, revealing a remarkable spectrum of biological activities.[1][2][3][4][5][6] These activities include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory effects.[1][5][6][7][8][9]

The versatility of the hydrazide scaffold lies in its ability to be readily modified. The condensation of hydrazides with various aldehydes and ketones yields hydrazones (possessing a –CONHN=CH– moiety), a subclass that has also demonstrated significant pharmacological promise.[1][2][3] These modifications allow for the fine-tuning of steric, electronic, and lipophilic properties, enabling the design of compounds with enhanced potency and selectivity for specific biological targets.

This guide provides a comparative analysis of the key biological activities of different hydrazide derivatives. We will delve into their mechanisms of action, present supporting experimental data from the literature, and provide detailed protocols for foundational assays used to evaluate their efficacy. Our objective is to offer a scientifically grounded resource for researchers and drug development professionals engaged in the exploration of these multifaceted compounds.

Part 1: Antimicrobial Activity - A Tale of Two Hydrazides

The fight against microbial infections is a continuous battle, exacerbated by the rise of drug-resistant strains.[1][10] Hydrazide derivatives have long been a focal point in the development of new antimicrobial agents.[1][10] Perhaps the most renowned example is Isoniazid (Isonicotinic Acid Hydrazide, INH) , a first-line drug for the treatment of tuberculosis (TB) for decades.[11][12]

Mechanism of Action: Isoniazid

Isoniazid is a prodrug, meaning it requires activation within the target organism.[12][13][14] In Mycobacterium tuberculosis, the enzyme catalase-peroxidase (KatG) activates Isoniazid.[11][12][13][14] The activated form then covalently binds with nicotinamide adenine dinucleotide (NAD) to form a complex that inhibits the InhA enzyme, an NADH-dependent enoyl-acyl carrier protein reductase.[11][13][14] This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[11][13][14] Mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[11][13][14] By disrupting their synthesis, Isoniazid effectively compromises the cell wall's integrity, leading to bacterial death.[11][13][14] This targeted mechanism makes Isoniazid highly effective against rapidly dividing mycobacteria.[13]

Diagram 1: Isoniazid's Mechanism of Action

Click to view DOT script

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG Mycobacterial Catalase-Peroxidase (KatG) INH->KatG Activation Active_INH Activated Isoniazid Radical KatG->Active_INH Adduct Isonicotinic-Acyl-NADH Adduct Active_INH->Adduct + NADH NADH NADH InhA InhA Enzyme (Fatty Acid Synthase-II) Adduct->InhA Binds to & Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid InhA->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Cell_Wall Disruption Death Bacterial Death Cell_Wall->Death

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG Mycobacterial Catalase-Peroxidase (KatG) INH->KatG Activation Active_INH Activated Isoniazid Radical KatG->Active_INH Adduct Isonicotinic-Acyl-NADH Adduct Active_INH->Adduct + NADH NADH NADH InhA InhA Enzyme (Fatty Acid Synthase-II) Adduct->InhA Binds to & Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid InhA->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Cell_Wall Disruption Death Bacterial Death Cell_Wall->Death SAR_Logic cluster_0 Core Scaffold cluster_1 Structural Modifications (R¹ / R²) cluster_2 Biological Outcome Hydrazide Hydrazide-Hydrazone -CONH-N=CH-R¹ Mod1 Aromatic/Heterocyclic Rings (e.g., Quinoline, Pyrrole) Hydrazide->Mod1 Modify Mod2 Electron-Withdrawing Groups (e.g., -NO₂, -Cl) Hydrazide->Mod2 Modify Mod3 Electron-Donating Groups (e.g., -OCH₃) Hydrazide->Mod3 Modify Outcome1 Increased Cytotoxicity Mod1->Outcome1 Outcome2 Altered Selectivity Mod1->Outcome2 Outcome3 Induction of Apoptosis Mod1->Outcome3 Mod2->Outcome1 Mod3->Outcome2

SAR_Logic cluster_0 Core Scaffold cluster_1 Structural Modifications (R¹ / R²) cluster_2 Biological Outcome Hydrazide Hydrazide-Hydrazone -CONH-N=CH-R¹ Mod1 Aromatic/Heterocyclic Rings (e.g., Quinoline, Pyrrole) Hydrazide->Mod1 Modify Mod2 Electron-Withdrawing Groups (e.g., -NO₂, -Cl) Hydrazide->Mod2 Modify Mod3 Electron-Donating Groups (e.g., -OCH₃) Hydrazide->Mod3 Modify Outcome1 Increased Cytotoxicity Mod1->Outcome1 Outcome2 Altered Selectivity Mod1->Outcome2 Outcome3 Induction of Apoptosis Mod1->Outcome3 Mod2->Outcome1 Mod3->Outcome2

Caption: Logical flow of how structural modifications to a hydrazide scaffold impact anticancer activity.

Comparative Cytotoxicity Data

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell viability. The table below presents representative IC₅₀ values for different hydrazide derivatives against various human cancer cell lines.

Table 2: Comparative Anticancer Potency (IC₅₀ in µM)

CompoundPC-3 (Prostate)MCF-7 (Breast)HT-29 (Colon)HepG2 (Liver)Reference
Compound 3h (Pyrrole-containing)1.322.991.71Not Reported[15]
Compound 2m (Tetracaine derivative)Not ReportedNot Reported20.5Not Reported[16]
Compound 2s (Tetracaine derivative)Not ReportedNot ReportedNot Reported20.8[16]
Acylhydrazone (V) Not ReportedNot Reported< 5 (HCT-116)Not Reported[17]

Note: Cell lines and reference compounds may vary between studies. Data is presented for illustrative comparison of potency across different chemical series.

These results highlight the significant potential of hydrazide derivatives as anticancer agents, with some compounds exhibiting low micromolar potency. [20]The variability in activity against different cell lines underscores the importance of screening against diverse cancer types to identify the most promising therapeutic candidates. [18]

Part 3: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is a hallmark of many chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used, but their long-term use can be associated with gastrointestinal side effects. This has spurred the search for new anti-inflammatory agents with improved safety profiles. Hydrazide derivatives have been investigated for this purpose, with many showing promising results. [18][19][20]

Mechanism and Evaluation

The anti-inflammatory activity of hydrazide derivatives is often evaluated using the carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation. [18][21]The mechanism can involve the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes, similar to traditional NSAIDs.

Structure-activity relationship studies have indicated that the presence of certain substituents, such as nitro (NO₂) and halogen groups, can enhance anti-inflammatory activity. [22][19][20]For example, nicotinic acid hydrazide derivatives with nitro groups have shown activity comparable to the standard drug diclofenac. [19][20]

Comparative Anti-inflammatory Data

The table below summarizes the percentage inhibition of paw edema for selected hydrazide derivatives in the carrageenan-induced rat paw edema model, compared to the standard drug Diclofenac.

Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Edema)

CompoundDose (mg/kg)% Inhibition (after 3-4 hours)Reference
Diclofenac Sodium (Standard)1038.85% - 68.0%[19][20]
Nicotinic acid (3-nitro-benzylidene)-hydrazide 2037.29%[19][20]
N-pyrrolylcarbohydrazide (1) 40~45% (significant at 3h)[18][21]
Phthalic anhydride derivative (27h) Not Specified64.0%[20]

The data indicates that several hydrazide derivatives exhibit potent anti-inflammatory effects, with some approaching or even matching the efficacy of the widely used NSAID, diclofenac. This suggests that the hydrazide scaffold is a viable starting point for the development of novel anti-inflammatory drugs. [21][23]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [23][24][25] Diagram 3: Workflow for Broth Microdilution MIC Assay

Click to view DOT script

MIC_Workflow A 1. Prepare Stock Solution of Hydrazide Derivative C 3. Perform 2-fold Serial Dilution of Compound across Plate A->C B 2. Dispense 100 µL Growth Medium into 96-well Plate B->C E 5. Inoculate Wells with Bacterial Suspension C->E D 4. Prepare Standardized Bacterial Inoculum (~5x10⁵ CFU/mL) D->E F 6. Incubate Plate (e.g., 37°C for 18-24h) E->F G 7. Read Results Visually or with Plate Reader F->G H Determine MIC: Lowest concentration with no visible growth G->H

MIC_Workflow A 1. Prepare Stock Solution of Hydrazide Derivative C 3. Perform 2-fold Serial Dilution of Compound across Plate A->C B 2. Dispense 100 µL Growth Medium into 96-well Plate B->C E 5. Inoculate Wells with Bacterial Suspension C->E D 4. Prepare Standardized Bacterial Inoculum (~5x10⁵ CFU/mL) D->E F 6. Incubate Plate (e.g., 37°C for 18-24h) E->F G 7. Read Results Visually or with Plate Reader F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation: Dissolve the test hydrazide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a 2x working solution in Mueller-Hinton Broth (MHB) or another appropriate growth medium. [26]2. Plate Setup: Using a sterile 96-well microtiter plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

  • Serial Dilution: Add 200 µL of the 2x working solution to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down, then transfer 100 µL from column 2 to column 3. Repeat this process down to column 10. Discard the final 100 µL from column 10. [26]Column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the wells. [24][25]5. Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours. [24]7. Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [24][25]

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen anticancer compounds. [27][28] Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [29]2. Compound Treatment: Prepare serial dilutions of the test hydrazide derivative in culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells for a vehicle control (e.g., DMSO diluted in medium) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. [28]Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [29][30]5. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [28][29]6. Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. 7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

This guide has provided a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of hydrazide derivatives. The remarkable versatility of the hydrazide-hydrazone scaffold, exemplified by the potent and specific action of Isoniazid and the broad-spectrum potential of newer synthetic compounds, solidifies its importance in drug discovery.

The presented data underscores a critical principle in medicinal chemistry: subtle structural modifications can lead to profound changes in biological activity. The ability to tune these compounds to target specific pathogens, cancer cell lines, or inflammatory pathways highlights the immense potential that remains to be unlocked.

Future research will likely focus on several key areas:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and pathways for novel, highly active derivatives.

  • Combating Resistance: Designing hydrazides that can overcome existing drug resistance mechanisms in both microbes and cancer cells.

  • Improving Pharmacokinetics: Optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to enhance their clinical viability.

  • Hybrid Molecules: Synthesizing hybrid compounds that combine the hydrazide pharmacophore with other active moieties to achieve synergistic effects. [31] By leveraging the foundational knowledge and standardized protocols outlined in this guide, researchers are well-equipped to continue exploring the vast therapeutic landscape of hydrazide derivatives, paving the way for the next generation of innovative medicines.

References
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  • Hydrazide–hydrazone 7 with antibacterial properties. (2021). ResearchGate. [Link]

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  • Vella, J., et al. (2017). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH. [Link]

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  • Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. (2021). NIH. [Link]

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A Researcher's Guide to Validating the Mechanism of Action of 2-(3-Methoxyphenoxy)acetohydrazide as a Putative FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic validation. This guide provides an in-depth, technically-focused framework for elucidating and confirming the mechanism of action (MOA) of 2-(3-Methoxyphenoxy)acetohydrazide, a compound whose structural motifs suggest it may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

FAAH is a key serine hydrolase in the endocannabinoid system, responsible for the degradation of fatty acid amides like the neurotransmitter anandamide.[1][2] Inhibiting FAAH increases endogenous anandamide levels, offering therapeutic potential for pain, anxiety, and inflammatory disorders.[3][4] This guide will compare the putative action of 2-(3-Methoxyphenoxy)acetohydrazide with established FAAH inhibitors and provide a logical, multi-step experimental workflow to rigorously test this hypothesis.

Comparative Landscape: Situating 2-(3-Methoxyphenoxy)acetohydrazide Among Known FAAH Inhibitors

Before embarking on experimental validation, it is crucial to understand the chemical space of existing FAAH inhibitors. These compounds are broadly classified by their mechanism of interaction with the enzyme's catalytic serine (Ser241).[5] A clear understanding of these classes provides a benchmark against which to compare the performance of 2-(3-Methoxyphenoxy)acetohydrazide.

Inhibitor Class Compound Example Mechanism of Action Key Characteristics
Reversible Covalent OL-135Forms a reversible hemiketal intermediate with the catalytic Ser241.[5][6]Potent and selective for FAAH over other serine hydrolases.[5]
Irreversible Covalent (Carbamates) URB597Carbamylates the catalytic Ser241, leading to irreversible inactivation.[6][7]Highly potent in vivo due to its irreversible nature.[7]
Irreversible Covalent (Ureas) PF-3845Forms a covalent adduct with the active site serine.[8]Demonstrates high selectivity and has been effective in preclinical pain models.[8]
Dual FAAH/MAGL Inhibitors JZL-195Covalently inhibits both FAAH and monoacylglycerol lipase (MAGL).[5]Leads to a significant elevation of both anandamide and 2-AG.[5]

Our hypothesis is that 2-(3-Methoxyphenoxy)acetohydrazide, with its hydrazide functional group, may act as a reversible or irreversible inhibitor by interacting with the catalytic triad (Ser241, Ser217, Lys142) of FAAH.[8] The following experimental plan is designed to systematically test this hypothesis, from initial biochemical confirmation to target engagement in a cellular context.

Experimental Validation Workflow: A Step-by-Step Guide

This section details a logical progression of experiments designed to validate the MOA of 2-(3-Methoxyphenoxy)acetohydrazide. The workflow begins with fundamental in vitro assays to confirm enzymatic inhibition and progresses to more complex cellular assays to demonstrate target engagement in a physiological setting.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Profiling A Fluorometric FAAH Activity Assay (Determine IC50) B Mechanism of Inhibition Studies (Reversibility Assay) A->B Confirm Inhibition C Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) B->C Proceed if potent inhibitor D Intact Cell FAAH Activity Assay (Cellular Potency) C->D Validate in vivo binding E Serine Hydrolase Panel (Activity-Based Protein Profiling) D->E Proceed if cell-permeable F MAGL Activity Assay (Assess Off-Target Activity) E->F Determine Specificity

Caption: A logical workflow for validating 2-(3-Methoxyphenoxy)acetohydrazide as a FAAH inhibitor.

Phase 1: Biochemical Confirmation of FAAH Inhibition

The foundational step is to determine if 2-(3-Methoxyphenoxy)acetohydrazide directly inhibits FAAH enzymatic activity in a controlled, in vitro setting.

This assay quantifies the enzymatic activity of FAAH by measuring the hydrolysis of a fluorogenic substrate.[9][10] Inhibition of this process by a test compound results in a decreased fluorescent signal, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-(3-Methoxyphenoxy)acetohydrazide in DMSO.

    • Prepare a serial dilution of the compound in FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[11]

    • Thaw recombinant human FAAH enzyme and the fluorogenic substrate (e.g., AMC-arachidonoyl amide) on ice.[10]

  • Assay Procedure (96-well format):

    • To wells of a black, flat-bottom 96-well plate, add 170 µL of FAAH Assay Buffer.

    • Add 10 µL of the diluted FAAH enzyme.

    • Add 10 µL of the serially diluted 2-(3-Methoxyphenoxy)acetohydrazide or vehicle control (DMSO).

    • Include controls: "100% Activity" (enzyme + vehicle), "Background" (buffer only).[10]

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure fluorescence in a microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm) in kinetic mode for 30-60 minutes at 37°C.[10][12]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Phase 2: Validation of Target Engagement in a Cellular Environment

Confirming that the compound interacts with its intended target within the complex milieu of a living cell is a critical step to bridge the gap between biochemical activity and physiological effect.

CETSA is a powerful technique to verify direct target engagement in intact cells.[13][14] The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation and aggregation at higher temperatures compared to its unbound state.[15][16]

A Treat intact cells with 2-(3-Methoxyphenoxy)acetohydrazide or Vehicle B Heat cell aliquots across a temperature gradient A->B C Lyse cells and centrifuge to separate soluble vs. aggregated proteins B->C D Analyze soluble fraction by Western Blot for FAAH C->D E Quantify band density to generate melting curves D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment:

    • Culture a human cell line known to express FAAH (e.g., T84 cells).[6]

    • Treat cells with a high concentration of 2-(3-Methoxyphenoxy)acetohydrazide (e.g., 10-30 µM) or a vehicle control (DMSO) and incubate for 1 hour at 37°C.[13]

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[16]

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.[13]

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[13]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble FAAH at each temperature point using SDS-PAGE and Western blotting with a specific anti-FAAH antibody.

    • Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control confirms target engagement.[15]

Synthesizing the Evidence for a Validated Mechanism of Action

The successful completion of this experimental workflow provides a robust, multi-faceted validation of 2-(3-Methoxyphenoxy)acetohydrazide's mechanism of action. A potent IC50 value from the fluorometric assay establishes it as a direct inhibitor of FAAH. Confirmation of target engagement via CETSA demonstrates that the compound reaches and binds to FAAH in a native cellular context. Finally, selectivity profiling ensures that the compound's primary activity is directed towards FAAH, minimizing potential off-target effects that could confound downstream phenotypic observations.

This rigorous, evidence-based approach is fundamental to the principles of modern drug discovery, providing the necessary confidence to advance a compound from a promising lead to a candidate with a well-defined and validated mechanism of action.

References

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025). Google Books.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (n.d.). PubMed Central.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol.
  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. (2020). PubMed.
  • NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. (n.d.). PubMed Central.
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC. (2025). PubMed Central.
  • Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. (n.d.).
  • FAAH-IN-2: A Technical Guide to its Mechanism of Action on Fatty Acid Amide Hydrolase. (n.d.). Benchchem.
  • Fluorimetric Assay of FAAH Activity. (n.d.).
  • Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central.
  • (PDF) FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025).
  • FAAH Inhibitor Screening Assay Kit. (n.d.).
  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025). PubMed.
  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC. (2011). PubMed Central.
  • Thermal shift assay - Wikipedia. (n.d.). Wikipedia.
  • Cellular thermal shift assay - Grokipedia. (n.d.). Grokipedia.
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  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). (n.d.). Elabscience.
  • Validating the Mechanism of Action of FAAH-IN-2: A Compar
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (n.d.). MDPI.

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A Comparative Guide to 2-(3-Methoxyphenoxy)acetohydrazide and Other Phenoxyacetic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 2-(3-Methoxyphenoxy)acetohydrazide with other phenoxyacetic acid derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing available data and established scientific principles, this document aims to elucidate the nuanced differences in biological activity that arise from subtle structural modifications within this versatile chemical class.

Introduction: The Versatile Scaffold of Phenoxyacetic Acid

Phenoxyacetic acid and its derivatives are a significant class of compounds with a broad spectrum of biological activities.[1] This scaffold is present in numerous pharmaceuticals, agrochemicals, and research compounds, demonstrating activities ranging from anti-inflammatory and antimicrobial to herbicidal and anticancer.[2][3] The ease of synthesis and the ability to readily modify the phenoxy ring and the acetic acid moiety make this class an attractive starting point for the development of novel therapeutic agents. The introduction of a hydrazide group, to form phenoxyacetic acid hydrazides, further expands the potential for diverse biological interactions, as hydrazides are known to be important pharmacophores in their own right.[4]

This guide will focus on 2-(3-Methoxyphenoxy)acetohydrazide, a specific derivative where the methoxy group is positioned at the meta position of the phenoxy ring. While direct and extensive experimental data for this particular isomer is not as prevalent in publicly available literature as for its ortho- and para-substituted counterparts, we can infer its potential properties and biological activities through a comparative analysis based on well-established structure-activity relationships (SAR) within this chemical family.

The Influence of Methoxy Group Positioning: A Structure-Activity Relationship Perspective

The position of the methoxy group on the phenoxy ring is a critical determinant of the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets. Generally, the methoxy group is an electron-donating group, which can influence the molecule's lipophilicity, hydrogen bonding capacity, and overall conformation.

  • Ortho (2-position): A methoxy group at the ortho position can introduce steric hindrance, potentially influencing the molecule's ability to bind to a target protein. It can also participate in intramolecular hydrogen bonding, which can affect the compound's conformation and physicochemical properties.

  • Meta (3-position): The meta position is less likely to cause significant steric hindrance compared to the ortho position. The electronic effects of the methoxy group at this position can still influence the overall electron density of the aromatic ring, which can be crucial for receptor binding.

  • Para (4-position): A methoxy group at the para position exerts its electronic effects most strongly and is less likely to cause steric clashes. This substitution pattern is common in many biologically active phenoxyacetic acid derivatives.

Understanding these positional effects is key to predicting the biological profile of 2-(3-Methoxyphenoxy)acetohydrazide in comparison to its better-studied isomers.

Comparative Analysis of Phenoxyacetic Acid Derivatives

To provide a clear comparison, the following table summarizes the reported biological activities of several phenoxyacetic acid derivatives. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented is a synthesis of findings from various sources.

Compound Structure Reported Biological Activity Key Findings & IC₅₀/MIC Values (if available) References
2-(3-Methoxyphenoxy)acetohydrazide Chemical structure of 2-(3-Methoxyphenoxy)acetohydrazideAnticipated: Antimicrobial, Anti-inflammatory, Anticancer (based on SAR)Data not readily available in the literature. Properties are inferred from related structures.N/A
2-(2-Methoxyphenoxy)acetohydrazide Chemical structure of 2-(2-Methoxyphenoxy)acetohydrazideAntimicrobial, Intermediate in pharmaceutical synthesisServes as a building block for more complex bioactive molecules.[5][5]
2-(4-Methoxyphenoxy)acetohydrazide Chemical structure of 2-(4-Methoxyphenoxy)acetohydrazideAntimicrobial, Crystal structure characterizedHas been synthesized and its crystal structure determined, indicating its potential as a scaffold for drug design.[4]
2-(4-Chlorophenoxy)acetohydrazide Chemical structure of 2-(4-Chlorophenoxy)acetohydrazideAnti-inflammatory, Anti-angiogenicHas been synthesized and evaluated for its therapeutic potential.
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D) Chemical structure of 2,4-DHerbicidalWidely used as a selective herbicide for broadleaf weeds.
Ibuprofen (a propionic acid derivative) Chemical structure of IbuprofenAnti-inflammatory (COX inhibitor)A well-established NSAID for comparison.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the synthesis of the target compound and for key biological assays.

Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

The synthesis of phenoxyacetic acid hydrazides is typically achieved through a two-step process starting from the corresponding phenol.

Step 1: Synthesis of Ethyl 2-(3-Methoxyphenoxy)acetate

  • To a solution of 3-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)acetate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Step 2: Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

  • Dissolve the purified ethyl 2-(3-methoxyphenoxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-(3-Methoxyphenoxy)acetohydrazide.

Synthesis_Workflow phenol 3-Methoxyphenol ester Ethyl 2-(3-Methoxyphenoxy)acetate phenol->ester Ethyl chloroacetate, K2CO3, Reflux hydrazide 2-(3-Methoxyphenoxy)acetohydrazide ester->hydrazide Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic workflow for 2-(3-Methoxyphenoxy)acetohydrazide.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of the synthesized compounds.

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of arachidonic acid (substrate) in the same buffer.

  • Compound Preparation: Dissolve the test compounds (e.g., 2-(3-Methoxyphenoxy)acetohydrazide and other derivatives) and a reference standard (e.g., ibuprofen or celecoxib) in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the enzyme (COX-1 or COX-2).

    • Add the test compound dilutions or the reference standard to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate for a specific time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of hydrochloric acid.

  • Detection: The product of the COX reaction (prostaglandin H2) is unstable and is typically converted to a more stable product like prostaglandin E2 (PGE2). The concentration of PGE2 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme COX-1/COX-2 Enzyme Incubation Pre-incubation with Compound Enzyme->Incubation Substrate Arachidonic Acid Reaction Reaction Initiation with Substrate Substrate->Reaction Compound Test Compound/Reference Compound->Incubation Incubation->Reaction Termination Reaction Termination Reaction->Termination ELISA PGE2 Quantification (ELISA) Termination->ELISA Analysis IC50 Calculation ELISA->Analysis

Caption: Experimental workflow for the in vitro COX inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanistic Insights: Potential Signaling Pathways

Phenoxyacetic acid derivatives can exert their biological effects through various mechanisms. As potential anti-inflammatory agents, their primary mode of action is often the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.

COX_Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX->PGG2 Cyclooxygenase Activity Inhibitor Phenoxyacetic Acid Derivative Inhibitor->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Conclusion and Future Directions

While 2-(3-Methoxyphenoxy)acetohydrazide remains a less-explored member of the phenoxyacetic acid derivative family, its structural features suggest it holds potential for biological activity, likely in the realms of antimicrobial and anti-inflammatory applications. The provided synthetic and experimental protocols offer a clear roadmap for its synthesis and evaluation, allowing for a direct comparison with its ortho- and para-methoxy isomers and other derivatives.

Future research should focus on the synthesis and comprehensive biological screening of 2-(3-Methoxyphenoxy)acetohydrazide to generate robust experimental data. Such studies will not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of phenoxyacetic acid derivatives, ultimately aiding in the rational design of new and more effective therapeutic agents.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (URL: [Link])

  • 2-(4-Methoxyphenoxy)acetohydrazide - PMC - NIH. (URL: [Link])

  • Comparison of the Crystal Structures of Three Compounds with a Phenoxy Acetohydrazide Nucleus - AIP Publishing. (URL: [Link])

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed Central. (URL: [Link])

  • 2-(2-Methoxyphenoxy)acetohydrazide - MySkinRecipes. (URL: [Link])

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A Comparative Guide to the Spectroscopic Confirmation of 2-(3-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the structural elucidation and confirmation of 2-(3-Methoxyphenoxy)acetohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to molecular characterization.

Introduction: The Importance of Unambiguous Structural Confirmation

2-(3-Methoxyphenoxy)acetohydrazide is a valuable chemical intermediate, particularly in the synthesis of novel pharmaceutical compounds and other biologically active molecules. The hydrazide functional group is a versatile scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents.[1] Given its role as a precursor, confirming the precise molecular structure of 2-(3-Methoxyphenoxy)acetohydrazide is a critical checkpoint for ensuring the integrity of subsequent synthetic steps and the identity of the final active pharmaceutical ingredient (API).

This guide details a multi-faceted spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined data offers a synergistic and irrefutable confirmation of the molecular architecture. While a single technique like X-ray crystallography can provide unambiguous confirmation, it is not always feasible.[2] Therefore, a combination of spectroscopic methods remains the cornerstone of structural elucidation in most organic chemistry laboratories.[3]

The Analytical Strategy: A Multi-Technique Approach

Our strategy is built on the principle of orthogonal analysis, where each method validates the others. We will systematically dissect the molecule's structure by identifying its functional groups, determining the connectivity of its atoms, and confirming its overall molecular formula.

G cluster_0 Structural Elucidation Workflow Sample Purified Sample 2-(3-Methoxyphenoxy)acetohydrazide MS Mass Spectrometry (MS) Sample->MS Parallel Analysis FTIR FT-IR Spectroscopy Sample->FTIR Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis Confirm Structure Confirmed MS->Confirm Molecular Formula (C₉H₁₂N₂O₃) FTIR->Confirm Functional Groups (C=O, N-H, C-O-C) NMR->Confirm Atom Connectivity & Environment

Caption: Workflow for the spectroscopic confirmation of 2-(3-Methoxyphenoxy)acetohydrazide.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: Mass spectrometry is the first essential step, as it provides the molecular weight and formula of the compound.[4] We employ Electrospray Ionization (ESI) due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion peak, a crucial piece of data for formula determination.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is selected to facilitate protonation of the basic hydrazide nitrogen atoms, forming the [M+H]⁺ ion.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The high resolution of the TOF analyzer allows for the determination of the exact mass to four decimal places.

Anticipated Data & Interpretation

The molecular formula of 2-(3-Methoxyphenoxy)acetohydrazide is C₉H₁₂N₂O₃.

ParameterTheoretical ValueExpected Experimental Value (as [M+H]⁺)
Monoisotopic Mass 196.0848 g/mol -
Exact Mass [M+H]⁺ -197.0921

The primary observation would be a prominent ion at m/z 197.0921, corresponding to the protonated molecule [C₉H₁₂N₂O₃ + H]⁺. This high-resolution measurement is critical; it allows for the unambiguous determination of the elemental composition, distinguishing it from other potential isobaric (same nominal mass) formulas.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5] For 2-(3-Methoxyphenoxy)acetohydrazide, we expect to see clear signatures for the N-H bonds of the hydrazide, the C=O (amide) bond, the C-O ether linkages, and the aromatic ring. An Attenuated Total Reflectance (ATR) accessory is chosen for its simplicity, requiring minimal sample preparation.

Experimental Protocol: FT-IR-ATR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer with a diamond ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

  • Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance.

Anticipated Data & Interpretation

The FT-IR spectrum provides a "fingerprint" that confirms the presence of key functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Rationale & Significance
N-H Stretch Primary Amine (-NH₂)3350 - 3250 (two bands)Confirms the presence of the terminal -NH₂ of the hydrazide.
N-H Stretch Secondary Amide (-NH-)~3200Confirms the -C(=O)NH- linkage. Often appears as a broad peak.
Aromatic C-H Stretch Ar-H3100 - 3000Indicates the presence of the benzene ring.
Aliphatic C-H Stretch -CH₂-, -CH₃3000 - 2850Corresponds to the methylene and methoxy groups.
C=O Stretch (Amide I) Amide Carbonyl~1670A strong, sharp peak characteristic of a secondary amide carbonyl.[6]
C=C Stretch Aromatic Ring1600 - 1450Multiple bands confirming the aromatic skeleton.
Asymmetric C-O-C Stretch Aryl-Alkyl Ether~1250Strong band indicating the Ar-O-CH₂ linkage.[7]
Symmetric C-O-C Stretch Aryl-Alkyl Ether~1040Confirms the ether functional group.

The collective presence of these bands provides strong evidence for the proposed acetohydrazide structure connected to a methoxy-substituted aromatic ring via an ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[2] ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. We use DMSO-d₆ as the solvent because it readily dissolves the compound and, more importantly, its acidic amide/amine protons (NH, NH₂) are less prone to rapid exchange than in other solvents like CDCl₃ or D₂O, allowing for their observation.[8]

G cluster_HNMR ¹H NMR Signals cluster_CNMR ¹³C NMR Signals mol 2-(3-Methoxyphenoxy)acetohydrazide H1 δ ~7.2 (t) H2 δ ~6.6 (m, 3H) H3 δ ~4.4 (s, 2H) H4 δ ~3.7 (s, 3H) H5 δ ~4.3 (br s, 2H) H6 δ ~9.5 (br s, 1H) C1 δ ~168 (C=O) C2 δ ~160 (C-OAr) C3 δ ~159 (C-OCH₃) C4 δ ~130 C5 δ ~107 C6 δ ~106 C7 δ ~101 C8 δ ~68 (-OCH₂-) C9 δ ~55 (-OCH₃)

Caption: Correlation of molecular structure with predicted NMR signals.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans (e.g., 1024) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Anticipated ¹H NMR Data & Interpretation
Protons (Label)Predicted Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
NH~9.5Broad Singlet1HThe amide proton, deshielded by the adjacent carbonyl group. Broad due to quadrupole effects and potential exchange.[1]
Ar-H~7.2Triplet (t)1HAromatic proton between two other protons on the ring.
Ar-H~6.6Multiplet (m)3HThe remaining three aromatic protons, appearing in the more shielded region of the aromatic spectrum.
-NH₂~4.3Broad Singlet2HThe terminal amine protons. Their chemical shift can be variable.
-O-CH₂-~4.4Singlet (s)2HMethylene protons adjacent to an ether oxygen and a carbonyl group. No adjacent protons to couple with, hence a singlet.
-OCH₃~3.7Singlet (s)3HThe methoxy group protons, a characteristic singlet in a shielded region.
Anticipated ¹³C NMR Data & Interpretation

The structure predicts 9 distinct carbon environments.

CarbonsPredicted Shift (δ, ppm)Assignment & Rationale
C=O~168The amide carbonyl carbon, characteristically deshielded.[9]
Ar-C (C-O)~160Aromatic carbon directly attached to the ether oxygen.
Ar-C (C-OCH₃)~159Aromatic carbon directly attached to the methoxy group.
Ar-C~130The single aromatic CH carbon with the highest chemical shift.
Ar-C~107, ~106, ~101The remaining three aromatic CH carbons.
-O-CH₂-~68The aliphatic methylene carbon, deshielded by the adjacent oxygen.
-OCH₃~55The methoxy carbon, a typical value for this group.

Comparative Analysis & Synergistic Confirmation

No single technique provides the complete picture, but together, they are definitive.

  • MS vs. NMR: MS provides the molecular formula (the "what"), while NMR provides the atomic connectivity (the "how it's connected"). The exact mass from HRMS confirms the C₉H₁₂N₂O₃ formula, which is perfectly consistent with the 9 unique carbons seen in the ¹³C NMR and the proton count (12H) from the ¹H NMR integration.

  • FT-IR vs. NMR: FT-IR rapidly confirms the key functional groups (amide, ether, aromatic ring). The C=O peak at ~1670 cm⁻¹ in the IR spectrum is corroborated by the ¹³C NMR signal at ~168 ppm. The N-H stretches in the IR are confirmed by the exchangeable proton signals observed in the ¹H NMR spectrum.

  • Distinguishing Isomers: The power of this combined approach is evident when considering structural isomers. For example, the para-isomer, 2-(4-methoxyphenoxy)acetohydrazide, would show a much simpler, symmetrical A₂B₂ pattern in the aromatic region of its ¹H NMR spectrum, unlike the complex multiplet expected for our meta-substituted compound. The ortho-isomer would show a different, yet equally complex, splitting pattern. This highlights the unparalleled ability of NMR to define positional isomerism.[10][11]

Conclusion

The structural confirmation of 2-(3-Methoxyphenoxy)acetohydrazide is robustly achieved through the synergistic application of Mass Spectrometry, FT-IR, and NMR spectroscopy. MS establishes the correct molecular formula, FT-IR provides a rapid fingerprint of the essential functional groups, and multi-dimensional NMR spectroscopy meticulously maps the atomic connectivity. This self-validating workflow ensures the highest degree of confidence in the material's identity, a non-negotiable requirement for its use in research and development, particularly within the pharmaceutical industry.

References

  • Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives.
  • MDPI. "Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study." Available at: [Link]

  • Nworie, F. S., et al. "(PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds." ACSJ, vol. 9, no. 2, 2015, pp. 1-19. Available at: [Link]

  • University of Calgary. "Methods for the Elucidation of the Structure of Organic Compounds." Available at: [Link]

  • ResearchGate. "Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?" Available at: [Link]

  • RSC Advances. "Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides." Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. "Structural elucidation of compounds using different types of spectroscopic techniques." Available at: [Link]

  • Liu, G., & Gao, J. "2-(4-Methoxyphenoxy)acetohydrazide." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 6, 2012, pp. o1969. Available at: [Link]

  • Sci-Hub. "2-(3-Methoxyphenyl)acetohydrazide." Available at: [Link]

  • The Royal Society of Chemistry. "Electronic Supplementary Information." Available at: [Link]

  • Sci-Hub. "2-(4-Methoxyphenoxy)acetohydrazide." Available at: [Link]

  • ResearchGate. "Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH..." Available at: [Link]

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A Researcher's Guide to Hirshfeld Surface Analysis of Acetohydrazide Derivatives: Unveiling Intermolecular Worlds

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of molecular recognition, the subtle forces that govern how molecules arrange themselves in a crystal lattice are of paramount importance. For researchers and drug development professionals working with acetohydrazide derivatives—a versatile class of compounds with a wide spectrum of biological activities—deciphering these intermolecular interactions is fundamental to understanding their structure-activity relationships. This guide provides a comprehensive, in-depth comparison of how Hirshfeld surface analysis can be leveraged to visualize, quantify, and ultimately comprehend the non-covalent interactions that dictate the supramolecular architecture of these derivatives.

This document eschews a rigid, templated approach, instead offering a narrative grounded in practical application and scientific rigor. It aims to empower researchers not only to perform the analysis but to critically interpret the results, transforming raw data into meaningful chemical insights.

The Power of Visualization: What is Hirshfeld Surface Analysis?

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a molecular crystal.[1][2] The Hirshfeld surface is a three-dimensional boundary around a molecule in a crystal, defined by the point where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.[2] This surface can be color-mapped with various properties, most notably the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

The analysis also generates a unique two-dimensional "fingerprint plot," a histogram of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface.[1][3] Different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces, produce distinct patterns on this plot, allowing for their quantitative assessment.[2][4][5]

Hirshfeld_Methodology cluster_Input Data Input cluster_Analysis Computational Analysis cluster_Output Interpretation CIF Crystallographic Information File (CIF) HS_Calc Hirshfeld Surface Generation CIF->HS_Calc CrystalExplorer Software FP_Gen 2D Fingerprint Plot Calculation HS_Calc->FP_Gen Vis_3D 3D Surface Visualization (d_norm) HS_Calc->Vis_3D Quant_Decomp Quantitative Decomposition of Contacts FP_Gen->Quant_Decomp Plot_2D 2D Fingerprint Plot Analysis FP_Gen->Plot_2D Quant_Table Quantitative Contribution Table Quant_Decomp->Quant_Table

Figure 1: A streamlined workflow for Hirshfeld surface analysis of acetohydrazide derivatives.

Comparative Analysis of Acetohydrazide Derivatives: A Case Study Approach

To demonstrate the utility of this technique, let's consider a comparative analysis of three hypothetical acetohydrazide derivatives, each with a distinct substituent that influences its crystal packing.

  • Derivative 1 (Unsubstituted): The parent acetohydrazide molecule.

  • Derivative 2 (Aromatic): An acetohydrazide with a phenyl group, introducing the possibility of π-π stacking.

  • Derivative 3 (Halogenated): An acetohydrazide with a bromine atom, which can participate in halogen bonding.

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of each derivative.

Intermolecular ContactDerivative 1 (%)Derivative 2 (%)Derivative 3 (%)
H···H64.751.245.5
O···H / H···O26.217.920.1
N···H / H···N7.55.86.3
C···H / H···C1.215.212.8
C···C (π-π stacking)0.08.10.0
Br···H / H···Br0.00.010.2
Other0.41.85.1

Interpretation of Comparative Data:

The data reveals a clear trend. In the unsubstituted Derivative 1 , the packing is dominated by H···H, O···H, and N···H contacts, indicative of van der Waals forces and classical hydrogen bonds.[6] The introduction of an aromatic ring in Derivative 2 significantly increases the contribution of C···H and C···C contacts, providing quantitative evidence for the presence of CH-π and π-π stacking interactions.[7] For Derivative 3 , the presence of a bromine atom leads to a notable contribution from Br···H contacts, highlighting the role of halogen bonding in the crystal packing.[8]

Interaction_Comparison cluster_D1 Derivative 1 cluster_D2 Derivative 2 cluster_D3 Derivative 3 Derivatives Acetohydrazide Derivatives D1_Interactions H-Bonds van der Waals Derivatives->D1_Interactions D2_Interactions H-Bonds van der Waals π-π Stacking Derivatives->D2_Interactions D3_Interactions H-Bonds van der Waals Halogen Bonds Derivatives->D3_Interactions

Figure 2: A conceptual diagram illustrating the dominant intermolecular interactions in different acetohydrazide derivatives.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a robust and self-validating methodology for conducting Hirshfeld surface analysis.

Part 1: Data Acquisition and Preparation

  • High-Quality Crystal Growth: Obtain single crystals of the acetohydrazide derivative suitable for X-ray diffraction. The quality of the crystal is paramount for obtaining a reliable structural model.

  • X-ray Diffraction Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain an accurate crystallographic information file (CIF).[9]

  • CIF Validation: Ensure the CIF is complete and validated before proceeding.

Part 2: Hirshfeld Surface Analysis using CrystalExplorer

  • Import CIF: Open the validated CIF in the CrystalExplorer software.[10][11][12]

  • Generate Hirshfeld Surface: Select the molecule of interest and generate the Hirshfeld surface.[13]

  • Map Surface Properties: Map the dnorm property onto the surface to visualize intermolecular contacts. Red regions on the surface indicate contacts shorter than the van der Waals radii, highlighting strong interactions like hydrogen bonds.[14]

  • Generate 2D Fingerprint Plots: Generate the full 2D fingerprint plot and then decompose it into individual atomic contact pairs (e.g., H···H, O···H, C···H).[3][15]

  • Quantitative Analysis: Use the decomposed fingerprint plots to quantify the percentage contribution of each type of intermolecular contact to the overall Hirshfeld surface.[4][16]

Part 3: Interpretation and Validation

  • Correlate 3D and 2D Data: Cross-validate the features observed in the 2D fingerprint plots with the 3D visualization of the Hirshfeld surface and the crystal packing diagram.

  • Compare with Known Structures: Compare the results with published data on similar acetohydrazide derivatives or other relevant molecular crystals to contextualize and validate your findings.[17][18]

  • Synthesize Insights: Integrate the quantitative data and visual representations to build a comprehensive understanding of the intermolecular interactions governing the crystal structure.

Conclusion: From Visualization to Rational Design

Hirshfeld surface analysis provides a powerful and intuitive framework for the comparative study of intermolecular interactions in acetohydrazide derivatives. By translating complex crystallographic data into visually compelling and quantitatively informative graphics, this technique enables researchers to gain a deeper understanding of structure-property relationships. These insights are invaluable for the rational design of new molecules with tailored solid-state properties, ultimately accelerating the development of novel therapeutics and advanced materials.

References

  • McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (37), 3814–3816. [Link]

  • McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Sci-Hub. [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications. [Link]

  • Interplay of weak noncovalent interactions in alkoxybenzylidene derivatives of benzohydrazide and acetohydrazide: a combined experimental and theoretical investigation and lipoxygenase inhibition (LOX) studies. CrystEngComm. [Link]

  • Hirshfeld surfaces of the entitled analogs mapped over dnorm ranging... ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of tris(acetohydrazide-κ2 N,O)(nitrato-κO)(nitrato-κ2 O,O′)terbium(III) nitrate. PubMed Central. [Link]

  • Acetohydrazide. PubMed Central. [Link]

  • (a) Hirshfeld surfaces and (b) fingerprint plots for (1), (2), (3a) and... ResearchGate. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. [Link]

  • The 2D fingerprint plot of the title compound is (a) full, (b) resolved by the H···Br. ResearchGate. [Link]

  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]

  • The full 2D fingerprint plots for the title compound, showing (a) all... ResearchGate. [Link]

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  • All intermolecular interactions and their percentages. ResearchGate. [Link]

  • Quick Start - CrystalExplorer Basics. CrystalExplorer. [Link]

  • CrystalExplorer17 User Guide. Scribd. [Link]

  • Hirshfeld surface two-dimensional fingerprint plot for the title... ResearchGate. [Link]

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Unlocking the Potential of Hydrazones: A Comparative Guide to Their Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the escalating battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the promising candidates, hydrazone derivatives have emerged as a versatile and potent class of compounds. Possessing the characteristic azomethine group (-NHN=CH-), these molecules exhibit a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3] This guide offers an in-depth comparative analysis of the antimicrobial performance of various hydrazone derivatives, supported by experimental data and detailed methodologies, to empower researchers and drug development professionals in their quest for next-generation antimicrobial agents.

The clinical pipeline for new antibiotics is dwindling, creating a critical need for innovative therapeutic strategies. Hydrazone compounds are particularly attractive due to their synthetic accessibility, allowing for extensive structural modifications to optimize their antimicrobial potency and pharmacological properties.[3] This adaptability is crucial for developing derivatives that can overcome existing resistance mechanisms.

The Scientific Rationale: Why Hydrazones Show Antimicrobial Promise

The antimicrobial activity of hydrazone compounds is intrinsically linked to their chemical structure, particularly the toxophoric azomethine group. The ability to readily chelate with metal ions is believed to be a key factor in their mechanism of action, interfering with essential microbial enzymes and cellular processes. Furthermore, the lipophilicity of these compounds, which can be modulated through various substitutions, plays a crucial role in their ability to penetrate microbial cell membranes.

Recent studies suggest that the mode of action for many hydrazone derivatives involves the inhibition of crucial bacterial enzymes. For instance, some hydrazones have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication.[1][4] This mechanism is shared with the well-established fluoroquinolone class of antibiotics. Other proposed mechanisms include the disruption of the bacterial cell wall and membrane integrity, leading to cell lysis.[5]

A Comparative Look at Antimicrobial Performance

The efficacy of hydrazone derivatives has been demonstrated against a wide array of Gram-positive and Gram-negative bacteria, as well as various fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected hydrazone compounds against common pathogens, providing a direct comparison with standard antimicrobial agents.

Table 1: Comparative Antibacterial Activity of Hydrazone Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
Hydrazone Derivative 19 (s-Triazine) 6.25-12.512.5 (MDR)[1][4]
Ampicillin 12.5-25-[1][4]
Hydrazone Derivatives 8, 9, 10 < 1< 1--[1][4]
Nitrofurantoin -3.91--[1][4]
Hydrazone Derivative 20 (Adamantane) 12.5 (µM)12.5 (µM)--[1][6]
Streptomycin 350 (µM)175 (µM)--[1][6]
Hydrazone Derivative 5f 16.0 (inhibition zone mm)20.4 (inhibition zone mm)16.9 (inhibition zone mm)19.9 (inhibition zone mm)[5]
Gentamycin ----[5]
Hydrazone Compound NH5 22 (inhibition zone mm)25 (inhibition zone mm)24 (inhibition zone mm)-[7]
Hydrazone Compound NH3 -23 (inhibition zone mm)33 (inhibition zone mm)-[7]

Table 2: Comparative Antifungal Activity of Hydrazone Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansCandida utilisReference
Thiazolyl Hydrazone 10 -250[8]
Thiazolyl Hydrazone 14 -250[8]
Fluconazole -2[8]
Steroidal Hydrazone 11 0.37–1.50-[9]
Ketoconazole --[9]
Bifonazole --[9]

The data clearly indicates that certain hydrazone derivatives exhibit antimicrobial activity comparable to, and in some cases exceeding, that of established antibiotics.[1] For instance, s-triazine derivative 19 showed double the activity against E. coli and S. aureus compared to ampicillin.[1][4] Similarly, adamantane derivative 20 demonstrated significantly lower MIC values against Gram-positive bacteria than streptomycin.[1][6] It is important to note that the activity is highly dependent on the specific chemical structure of the hydrazone and the microbial strain being tested.

Experimental Protocols for Evaluating Antimicrobial Efficacy

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized methodologies are paramount. The following are detailed protocols for the synthesis of a generic hydrazone derivative and the determination of its Minimum Inhibitory Concentration (MIC).

Synthesis of Hydrazone Derivatives: A General Procedure

The synthesis of hydrazone derivatives is typically a straightforward condensation reaction between a hydrazide and an aldehyde or ketone.[5][10]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Hydrazide Hydrazide (R-CO-NH-NH2) Reaction Reaction Hydrazide->Reaction Carbonyl Aldehyde/Ketone (R'-CO-R'') Carbonyl->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Heat Reflux Heat->Reaction Hydrazone Hydrazone (R-CO-NH-N=CR'R'') Reaction->Hydrazone Condensation

Caption: General workflow for the synthesis of hydrazone derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve one molar equivalent of the desired hydrazide in a suitable solvent, such as ethanol.

  • Addition of Carbonyl Compound: To this solution, add one molar equivalent of the appropriate aldehyde or ketone.

  • Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is the hydrazone derivative.

  • Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.[5]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5][11]

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis Compound Prepare stock solution of Hydrazone Series Perform two-fold serial dilutions of Hydrazone in a 96-well plate Compound->Series Media Prepare sterile broth media Media->Series Inoculum Prepare standardized microbial inoculum Inoculate Inoculate each well with the microbial suspension Inoculum->Inoculate Series->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for turbidity (microbial growth) Incubate->Observe MIC Determine MIC: Lowest concentration with no visible growth Observe->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test hydrazone compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a sterile nutrient broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the hydrazone compound at which there is no visible growth of the microorganism.[5]

Future Directions and Conclusion

The compelling in vitro data for many hydrazone derivatives warrants further investigation into their in vivo efficacy and toxicological profiles. Some studies have already initiated this, with cytotoxicity testing against normal cell lines showing promising safety profiles for certain compounds.[1][4] The continued exploration of structure-activity relationships will be crucial in designing novel hydrazones with enhanced antimicrobial potency and a reduced likelihood of resistance development.

References

  • Biernasiuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. Available at: [Link]

  • ResearchGate. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link]

  • Semantic Scholar. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available at: [Link]

  • Impactfactor. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2469. Available at: [Link]

  • Stavreva, G., et al. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Pharmaceuticals, 14(11), 1109. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]

  • de Oliveira, C. S., et al. (2015). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 20(5), 9228-9249. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Journal of Chemistry, 2022, 1-13. Available at: [Link]

  • Küçükgüzel, İ., et al. (2016). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules, 21(11), 1547. Available at: [Link]

  • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of antibacterial and antifungal activities of some hydrazone derivatives of chalcones. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega, 8(23), 20563-20573. Available at: [Link]

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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-(3-Methoxyphenoxy)acetohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel chemical entity from laboratory bench to potential therapeutic application is a meticulous process of validation. A critical phase in this journey is bridging the translational gap between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) studies. This guide provides a comprehensive comparison of these two essential research modalities, using the chemical scaffold of 2-(3-Methoxyphenoxy)acetohydrazide and its structurally related analogs as a case study. Due to the limited specific research on 2-(3-Methoxyphenoxy)acetohydrazide, this guide will draw upon established methodologies and findings from the broader class of phenoxyacetohydrazide and methoxy-substituted hydrazide derivatives to illustrate key principles and experimental considerations.

The Rationale: From Cellular Assays to Systemic Effects

The fundamental reason for employing both in vitro and in vivo models lies in their complementary nature. In vitro studies offer a reductionist approach, allowing for the precise investigation of a compound's mechanism of action at a cellular and molecular level, free from the complexities of a whole biological system. This controlled environment is ideal for initial screening, target identification, and understanding fundamental biological activity.

However, the physiological reality of a living organism, with its intricate network of absorption, distribution, metabolism, and excretion (ADME), as well as complex intercellular signaling and immune responses, can significantly alter a compound's efficacy and safety profile. In vivo studies are therefore indispensable for evaluating the systemic effects, pharmacokinetics, and overall therapeutic potential of a drug candidate in a more clinically relevant context.

I. In Vitro Evaluation: Unraveling Molecular Mechanisms

In vitro studies of phenoxyacetohydrazide derivatives typically focus on elucidating their potential as anticancer, anti-inflammatory, or antimicrobial agents. These investigations provide crucial preliminary data on a compound's bioactivity and guide the decision-making process for further development.

Key In Vitro Assays and Their Mechanistic Insights
  • Antiproliferative Activity: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[1][2] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A decrease in metabolic activity in the presence of the test compound indicates a potential antiproliferative or cytotoxic effect.

  • Apoptosis Induction: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), assays such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry are employed.[1][2] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Further mechanistic insights can be gained by evaluating the expression levels of key apoptosis-related proteins like Bax, Bcl-2, and caspases through Western blotting.[1]

  • Anti-inflammatory Activity: The anti-inflammatory potential of phenoxyacetohydrazide derivatives can be assessed by their ability to inhibit key inflammatory enzymes like cyclooxygenase (COX).[3] In vitro COX inhibition assays measure the reduction in the production of prostaglandins, which are key mediators of inflammation.

  • Antioxidant Activity: The antioxidant capacity of these compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4] These assays quantify the ability of a compound to neutralize free radicals.

  • Antimicrobial Activity: The antimicrobial properties are often determined using the agar disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[5]

Experimental Workflow: In Vitro Antiproliferative Screening

in_vitro_workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell-Based Assays cluster_mechanism Mechanism of Action synthesis Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide analogs cell_lines Select & Culture Cancer Cell Lines (e.g., MCF-7, HCT 116) synthesis->cell_lines Compound Treatment mtt_assay MTT Assay for Cytotoxicity Screening (IC50 determination) cell_lines->mtt_assay apoptosis Annexin V/PI Staining for Apoptosis mtt_assay->apoptosis Investigate Top Hits western_blot Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspases) apoptosis->western_blot

Caption: A streamlined workflow for the in vitro evaluation of novel hydrazide compounds.

II. In Vivo Assessment: Evaluating Systemic Efficacy and Safety

Promising results from in vitro studies provide the justification for advancing a compound to in vivo testing. These studies are crucial for understanding how the compound behaves in a complex biological system and for gathering data on its potential therapeutic efficacy and any associated toxicity.

Common In Vivo Models and Endpoints
  • Xenograft Models for Anticancer Activity: To evaluate the antitumor potential of a compound in vivo, human cancer cells (e.g., 4T1 mammary carcinoma cells) are implanted into immunocompromised mice.[1][2] The mice are then treated with the test compound, and tumor growth is monitored over time. Key endpoints include tumor volume, tumor weight, and survival rate.

  • Carrageenan-Induced Paw Edema for Anti-inflammatory Activity: This is a classic model for evaluating acute inflammation.[6] Inflammation is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of the test compound is measured by the reduction in paw swelling.

  • Toxicity Studies: Acute and chronic toxicity studies are essential to determine the safety profile of a compound. These studies involve administering different doses of the compound to animals and monitoring for any adverse effects, including changes in weight, behavior, and organ function.

Experimental Workflow: In Vivo Antitumor Efficacy Study

in_vivo_workflow cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis animal_model Select Animal Model (e.g., BALB/c mice) tumor_implantation Implant Tumor Cells (e.g., 4T1 mammary carcinoma) animal_model->tumor_implantation treatment Administer Test Compound and Vehicle Control tumor_implantation->treatment Tumor Establishment monitoring Monitor Tumor Growth, Body Weight, and Health treatment->monitoring data_collection Collect Tumor Weight and Volume Data monitoring->data_collection Endpoint Reached statistical_analysis Statistical Analysis of Results data_collection->statistical_analysis

Caption: A typical workflow for assessing the in vivo antitumor efficacy of a candidate compound.

III. Comparative Analysis: Bridging the In Vitro - In Vivo Divide

The table below summarizes the key differences and considerations between in vitro and in vivo studies, using the context of phenoxyacetohydrazide derivative research.

FeatureIn Vitro StudiesIn Vivo Studies
System Complexity Low (isolated cells or molecules)High (whole organism)
Controllability High (precisely controlled environment)Low (influenced by physiological factors)
Throughput High (suitable for screening large libraries)Low (time-consuming and resource-intensive)
Cost Relatively lowHigh
Ethical Considerations Minimal (cell lines)Significant (animal welfare regulations)
Data Relevance Mechanistic insights, initial efficacySystemic effects, pharmacokinetics, clinical relevance
Example Application Determining the IC50 of a compound on a cancer cell line.[4]Evaluating the reduction in tumor volume in a mouse xenograft model.[1]

IV. Conclusion: A Symbiotic Relationship for Drug Discovery

References

  • Štacko, P., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2185. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Future Journal of Pharmaceutical Sciences, 8(1), 41. [Link]

  • Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(6), 1217-1225. [Link]

  • Liu, G., & Gao, J. (2012). 2-(4-Methoxyphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1969. [Link]

  • Khan, K. M., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(3), 334. [Link]

  • Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. ResearchGate. [Link]

  • Patel, K., et al. (2022). Synthesis, Structural Characterization, and Biological Activities of Novel 2‐((9‐Oxo‐9H‐xanthen‐3‐yl)oxy)acetohydrazide Derivatives. ChemistrySelect, 7(48), e202203538. [Link]

  • Kumar, S., et al. (2023). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazide Congeners. Journal of Drug Delivery and Therapeutics, 13(11), 136-144. [Link]

  • Hefny, S. M., et al. (2024). Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles. Journal of Medicinal Chemistry, 67(9), 7406–7430. [Link]

  • Almasirad, A., et al. (2004). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Acta Chimica Slovenica, 51(3), 543-549. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Phenoxyacetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenoxyacetohydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

The phenoxyacetohydrazide core is a versatile and highly valued scaffold in modern drug discovery. Characterized by a phenyl ring linked to a hydrazide moiety via an oxyacetyl bridge, this structure serves as a foundational template for developing novel therapeutic agents across a spectrum of diseases. Its appeal lies in its synthetic tractability and the presence of multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer effects[1][2].

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various phenoxyacetohydrazide derivatives. We will dissect how specific structural modifications influence biological activity, compare different classes of these compounds, and provide the experimental context necessary for researchers in the field. The insights presented herein are synthesized from key studies, offering a technical yet accessible overview for drug development professionals.

Caption: Key modification sites on the phenoxyacetohydrazide scaffold.

Part 1: SAR Analysis Across Different Therapeutic Classes

The biological activity of phenoxyacetohydrazide derivatives is profoundly dictated by the nature and position of substituents on the aromatic ring (R1) and modifications at the terminal hydrazide nitrogen (R2). Below, we compare derivatives across several key therapeutic areas.

Anti-inflammatory and Anti-angiogenic Agents

Recent studies have highlighted phenoxyacetohydrazides as potent dual anti-inflammatory and anti-angiogenic agents[3]. The mechanism often involves the inhibition of key enzymes like cyclooxygenases (COX-1, COX-2) and vascular endothelial growth factor (VEGF)[1][4].

Key SAR Insights:

  • Morpholine Substitution: The introduction of a morpholine moiety to the phenoxyacetohydrazide scaffold has been a particularly successful strategy. A notable example, compound 6e from a 2025 study, demonstrated strong binding affinities to VEGF, COX-1, and COX-2 in silico[3][4].

  • Phenyl Ring Substituents: The nature of substitution on the primary phenyl ring is critical. In the aforementioned study, compound 6e , which was unsubstituted on the phenoxy ring but part of a larger morpholine-substituted structure, showed potent in vitro anti-inflammatory activity with an IC₅₀ value of 155 μg/mL in a human red blood cell membrane stabilization assay[3][4]. This compound also significantly inhibited VEGF-induced angiogenesis in both in vivo and ex vivo models[3].

Comparative Data for Anti-inflammatory/Anti-angiogenic Derivatives

Compound IDKey Structural FeaturesTarget(s)In Vitro Activity (IC₅₀)In Vivo EfficacyReference
6e Morpholine-substituted phenoxyacetohydrazideVEGF, COX-1, COX-2155 μg/mL (HRBC Assay)Suppressed neovascular growth and paw edema[3][4]
Standard Diclofenac (Reference Drug)COX-1, COX-2-Standard anti-inflammatory response[3]

This comparison underscores that complex heterocyclic modifications at the hydrazide terminus can confer potent, multi-targeted activity, positioning these scaffolds as promising candidates for treating chronic inflammation and pathological angiogenesis[4].

Anticonvulsant Agents

The phenoxyacetohydrazide framework has been successfully exploited to develop novel anticonvulsant drugs. The primary mechanism often involves modulation of neurotransmission, and activity is screened using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests[5][6].

Key SAR Insights:

  • Electron-Donating Groups: A crucial finding is that compounds featuring electron-donating groups (e.g., methoxy, methyl) on the terminal aromatic ring tend to exhibit higher anticonvulsant activity[5].

  • Hydrazone Linkage: The conversion of the hydrazide into a hydrazone by condensation with various aldehydes or ketones is a common and effective strategy. For instance, a series of 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones showed significant anticonvulsant properties[5].

  • Multifunctional Activity: Certain derivatives exhibit both anti-inflammatory and antiepileptic properties. Compound 7b from one study provided 100% protection in the PTZ-induced seizure model, outperforming the reference drug valproic acid[6][7]. Mechanistic studies revealed it also suppressed neuroinflammatory cytokines (TNF-α, IL-6) and reduced oxidative stress markers[6][7].

Comparative Data for Anticonvulsant Derivatives (PTZ Model)

Compound IDKey Structural FeaturesSeizure Protection (%)Mortality (%)Relative Potency vs. Valproic AcidReference
7b Phenoxyacetic acid derivative100%0%Superior[6]
5f Phenoxyacetic acid derivative90%10%150%[6]
5e Phenoxyacetic acid derivative80%10%133%[6]
Valproic Acid Standard Drug--100% (Baseline)[6]

The data clearly indicates that specific phenoxyacetic acid derivatives can offer superior protection against seizures compared to established drugs, with the added benefit of neuroprotective and anti-inflammatory actions[7].

Antimicrobial Agents

The hydrazide-hydrazone motif is a well-established pharmacophore for antimicrobial activity[8]. In the context of phenoxyacetohydrazides, this has been explored through the synthesis of various N-benzoyl-hydrazide analogs and other derivatives.

Key SAR Insights:

  • Halogenation: The presence of halogen atoms (e.g., chloro, fluoro) on the terminal benzoyl ring significantly enhances antimicrobial potency. In one study, a compound with two chloro groups (6e ) and another with four fluoro groups (6f ) showed the most promising activity against a panel of pathogenic microbes[9].

  • Lipophilicity: Increased lipophilicity, often achieved through halogenation or the introduction of bulky groups, is believed to facilitate the compound's passage through microbial cell membranes, thereby enhancing its efficacy.

  • Mechanism of Action: The antimicrobial effect may be due to the ability of these compounds to form metal complexes, which can disrupt microbial cell membranes or inhibit essential enzymes[1].

Comparative Data for Antimicrobial Derivatives (MIC in μg/mL)

Compound IDKey SubstituentsS. aureusE. coliC. albicansReference
6e 3,4-dichloro (Ring B)15.6231.2515.62[9]
6f 2,3,4,5-tetrafluoro (Ring B)15.6215.6231.25[9]
Ciprofloxacin Standard Antibiotic--N/A[8]
Fluconazole Standard AntifungalN/AN/A-[9]

The SAR suggests that strategic poly-halogenation of the terminal aromatic ring is a powerful method for developing potent, broad-spectrum antimicrobial agents from the phenoxyacetohydrazide scaffold[9].

Part 2: Experimental Protocols and Methodologies

To provide a practical context for the SAR data, this section details standardized protocols for the synthesis and biological evaluation of phenoxyacetohydrazide derivatives.

General Synthesis of Phenoxyacetohydrazide Derivatives

The synthesis is typically a straightforward two-step process, chosen for its reliability and high yields. The causality is clear: first, an ether linkage is formed, followed by nucleophilic substitution to create the hydrazide.

General Synthetic Workflow for Phenoxyacetohydrazides A Step 1: Esterification Substituted Phenol + Ethyl Chloroacetate (Reflux in Acetone with K2CO3) B Intermediate: Phenoxyacetic Acid Ethyl Ester A->B Ether formation C Step 2: Hydrazinolysis Ester Intermediate + Hydrazine Hydrate (Stir in Ethanol at Room Temp.) B->C Purification D Final Product: 2-Phenoxyacetohydrazide Derivative C->D Nucleophilic substitution

Caption: A typical two-step synthesis protocol.

Step-by-Step Protocol:

  • Step 1: Synthesis of Phenoxyacetic Acid Ethyl Ester (Intermediate)

    • To a solution of the appropriately substituted phenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

    • Add ethyl chloroacetate (1.2 equivalents) dropwise to the mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring completion using Thin Layer Chromatography (TLC)[1].

    • After cooling, filter off the inorganic salts and remove the solvent under reduced pressure to yield the crude ester intermediate. Purify as needed (e.g., via column chromatography).

  • Step 2: Synthesis of 2-Phenoxyacetohydrazide (Final Product)

    • Dissolve the synthesized ester intermediate (1 equivalent) in ethanol[2].

    • Add hydrazine hydrate (99%, 1.5 equivalents) to the solution[2].

    • Stir the reaction mixture at room temperature for 7-10 hours[1][2]. The formation of a precipitate often indicates product formation.

    • Monitor the reaction to completion by TLC.

    • Filter the resulting solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure phenoxyacetohydrazide derivative. The product can be further purified by recrystallization from ethanol[2].

Biological Assay: Antimicrobial Minimum Inhibitory Concentration (MIC) Test

This protocol is a self-validating system as it includes positive (standard drug) and negative (no drug) controls to ensure the reliability of the results. It directly quantifies the potency of a compound.

Workflow for Minimum Inhibitory Concentration (MIC) Assay A Prepare serial dilutions of phenoxyacetohydrazide compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare a standardized bacterial/fungal inoculum (e.g., 0.5 McFarland) B->C D Incubate plates (37°C for 18-24 hours) C->D E Determine MIC: Lowest concentration with no visible microbial growth D->E

Caption: Standard experimental workflow for MIC determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[1].

  • Inoculum Preparation: Culture the target microorganism overnight. Prepare a standardized suspension of the microorganism equivalent to the 0.5 McFarland standard[1].

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, including positive control (microbes + medium), negative control (medium only), and standard drug wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours[1].

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[1][9]. This can be assessed visually or by adding a viability indicator dye like resazurin.

Conclusion

The phenoxyacetohydrazide scaffold is a testament to the power of privileged structures in medicinal chemistry. The structure-activity relationship studies summarized here demonstrate that targeted modifications can systematically enhance potency and selectivity for a wide range of biological targets. For anti-inflammatory and anti-angiogenic activity, incorporating heterocyclic moieties like morpholine is a promising strategy. For anticonvulsant effects, the presence of electron-donating groups is beneficial. Finally, for antimicrobial applications, poly-halogenation of terminal aromatic rings has proven highly effective. The straightforward synthesis and the clear SAR trends make this class of compounds an exciting and fertile ground for the continued development of novel therapeutics.

References

  • Mohammed, Y. H. I., Shntaif, A. H., Alghamdi, S., Mansour, A. A., Qusty, N. F., Sindi, A. S., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE, 20(9), e0330731. [Link]

  • Mohammed, Y. H. I., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. [Link]

  • Siddiqui, N., et al. (2013). Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones. European Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2023). Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Advances in Pharmacology and Pharmacy, 11(1), 46-56. [Link]

  • Mohammed, Y. H. I., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. [Link]

  • El-Gamal, M. I., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. ResearchGate. [Link]

  • Mohammed, Y. H. I., et al. (2025). Correction: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. [Link]

  • Mohammed, Y. H. I., et al. (2025). (PDF) Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 219, 113419. [Link]

  • Leite, A. C. L., et al. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PubMed Central. [Link]

  • Unknown Author. (Year). Synthesis and anticonvulsantactivity of somechalconesincorporated hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

A Comparative Benchmarking Guide to 2-(3-Methoxyphenoxy)acetohydrazide and Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Promise of Phenoxyacetohydrazide Derivatives

The phenoxyacetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anti-inflammatory, anti-angiogenic, and anti-cancer agents. This guide focuses on 2-(3-Methoxyphenoxy)acetohydrazide, a representative member of this class, and provides a framework for benchmarking its potential inhibitory activity against well-characterized inhibitors of key biological targets: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor (VEGF).

Recent studies have illuminated that certain phenoxyacetohydrazide derivatives can exert their therapeutic effects by modulating the activity of these crucial enzymes.[1][2] For instance, a novel morpholine-substituted phenoxyacetohydrazide derivative, compound 6e, has shown potent inhibitory action against COX-1, COX-2, and VEGF in both in-silico and in-vitro models.[1][3] This multi-target potential underscores the therapeutic promise of this chemical class.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It offers a comprehensive, scientifically grounded framework for evaluating the inhibitory profile of 2-(3-Methoxyphenoxy)acetohydrazide. We will delve into detailed experimental protocols, present comparative data with established inhibitors, and visualize the intricate signaling pathways governed by these enzymes. Our objective is to provide a robust, self-validating system for inquiry, enabling researchers to rigorously assess the potential of this and similar molecules.

Comparative Analysis of Inhibitor Potency

A critical step in characterizing a novel compound is to benchmark its potency against known inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-established inhibitors for COX-1, COX-2, and VEGF. This data serves as a crucial reference point for interpreting the experimental results obtained for 2-(3-Methoxyphenoxy)acetohydrazide.

Target EnzymeKnown InhibitorIC50 ValueNotes
COX-1 Indomethacin18 nM[4][5]A non-selective COX inhibitor, often used as a reference compound.
SC-5609 nM[6]A highly selective COX-1 inhibitor.
COX-2 Celecoxib40 nM[1]A highly selective COX-2 inhibitor.
Indomethacin26 nM[4][5]A non-selective COX inhibitor.
VEGF Bevacizumab0.500 ± 0.091 nM[7]A monoclonal antibody that inhibits VEGF-A.
Ranibizumab0.088 ± 0.032 nM[7]A monoclonal antibody fragment that inhibits VEGF-A.
Aflibercept0.090 ± 0.009 nM[7]A recombinant fusion protein that acts as a VEGF inhibitor.

Experimental Protocols for Inhibitor Benchmarking

To ensure scientific rigor and reproducibility, standardized assays are paramount. The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of 2-(3-Methoxyphenoxy)acetohydrazide against COX-1, COX-2, and VEGF.

In-Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from established colorimetric and LC-MS/MS-based methods for measuring COX activity.[8][9]

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored spectrophotometrically. Alternatively, the direct product of the cyclooxygenase reaction, prostaglandin E2 (PGE2), can be quantified by LC-MS/MS for higher sensitivity and specificity.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound (2-(3-Methoxyphenoxy)acetohydrazide) dissolved in DMSO

  • Reference inhibitors (Indomethacin, Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • Assay Setup:

    • Blank wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound or reference inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µl of arachidonic acid to all wells to initiate the reaction.

  • Detection:

    • Colorimetric Method: Add 10 µl of TMPD to each well. Monitor the absorbance at 590 nm for 5 minutes.

    • LC-MS/MS Method: After a 10-minute incubation, stop the reaction by adding 10 µl of 1M HCl. Extract the prostaglandins and quantify PGE2 using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the 100% initial activity wells. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: Enzymes, Buffers, Substrate, Test Compounds prep_plate Prepare 96-well Plate: Blank, Control, Inhibitor Wells prep_reagents->prep_plate add_reagents Add Reagents to Wells prep_plate->add_reagents pre_incubate Pre-incubate at 37°C (10 min) add_reagents->pre_incubate initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubate->initiate_reaction detect Detect Product Formation (Colorimetric or LC-MS/MS) initiate_reaction->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in-vitro COX inhibition assay.

In-Vitro VEGF Receptor 2 (VEGFR-2) Tyrosine Kinase Assay

This protocol is based on a homogenous, luminescence-based kinase assay.[10]

Principle: The assay measures the kinase activity of the intracellular domain of VEGFR-2. The enzyme transfers the gamma-phosphate from ATP to a synthetic tyrosine-containing peptide substrate. The amount of ATP remaining in the solution is inversely proportional to the kinase activity and is quantified using a luciferase-based reaction that generates a luminescent signal.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Assay Buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • Test compound (2-(3-Methoxyphenoxy)acetohydrazide) dissolved in DMSO

  • Reference inhibitor (e.g., Sorafenib) dissolved in DMSO

  • Kinase-Glo® Max Reagent

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare working solutions of VEGFR-2, ATP, and peptide substrate in the kinase assay buffer. Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 25 µl of a master mix containing kinase assay buffer, ATP, and peptide substrate.

    • 5 µl of the test compound or reference inhibitor at various concentrations (or DMSO for control wells).

    • 20 µl of diluted VEGFR-2 enzyme to initiate the reaction. For blank wells, add 20 µl of kinase assay buffer without the enzyme.

  • Kinase Reaction: Incubate the plate at room temperature for 45 minutes.

  • Signal Detection: Add 50 µl of Kinase-Glo® Max Reagent to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a microplate luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for VEGFR-2 Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: VEGFR-2, Buffer, ATP, Substrate, Test Compounds prep_plate Prepare 96-well Plate: Blank, Control, Inhibitor Wells prep_reagents->prep_plate add_master_mix Add Master Mix to Wells add_inhibitor Add Inhibitor/DMSO add_master_mix->add_inhibitor add_enzyme Add VEGFR-2 to Initiate add_inhibitor->add_enzyme incubate_reaction Incubate at RT (45 min) add_enzyme->incubate_reaction add_kinase_glo Add Kinase-Glo® Reagent incubate_reaction->add_kinase_glo incubate_signal Incubate at RT (15 min) add_kinase_glo->incubate_signal measure_lum Measure Luminescence incubate_signal->measure_lum calc_inhibition Calculate % Inhibition measure_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in-vitro VEGFR-2 kinase assay.

Signaling Pathways: The Broader Context

Understanding the signaling pathways in which COX and VEGF operate is crucial for interpreting the potential downstream effects of their inhibition.

The Cyclooxygenase (COX) Pathway

COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostanoids, which are lipid mediators involved in a wide range of physiological and pathological processes.[11] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[12] In contrast, COX-2 is typically induced by inflammatory stimuli, growth factors, and cytokines, and its products contribute to inflammation, pain, and fever.[13]

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 pge2 PGE2 pgh2->pge2 pgi2 PGI2 pgh2->pgi2 tbox TXA2 pgh2->tbox pgd2 PGD2 pgh2->pgd2 inflammation inflammation pge2->inflammation Inflammation, Pain, Fever gastric_mucosa gastric_mucosa pge2->gastric_mucosa Gastric Mucosa Protection pgi2->inflammation Inflammation, Pain, Fever platelet_agg platelet_agg tbox->platelet_agg Platelet Aggregation

Caption: The COX signaling pathway leading to prostanoid synthesis.

The Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

VEGF is a potent signaling protein that plays a central role in vasculogenesis and angiogenesis (the formation of new blood vessels).[2] The binding of VEGF to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events.[14] This leads to the activation of several downstream pathways, including the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[2][15] Dysregulation of the VEGF pathway is a hallmark of cancer, where it contributes to tumor growth and metastasis by promoting tumor angiogenesis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_plc PLCγ Pathway cluster_pi3k PI3K/Akt Pathway cluster_cellular_response Cellular Response vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 plcg PLCγ vegfr2->plcg pi3k PI3K vegfr2->pi3k migration Cell Migration vegfr2->migration permeability Vascular Permeability vegfr2->permeability pkc PKC plcg->pkc raf Raf pkc->raf mek MEK raf->mek mapk MAPK mek->mapk proliferation Cell Proliferation mapk->proliferation akt Akt pi3k->akt survival Cell Survival akt->survival

Caption: The VEGF signaling pathway in endothelial cells.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of 2-(3-Methoxyphenoxy)acetohydrazide as a potential inhibitor of COX-1, COX-2, and VEGF. By employing the detailed protocols and referencing the comparative data presented, researchers can generate robust and reliable data to assess its potency and selectivity.

The multi-target potential of the phenoxyacetohydrazide scaffold presents an exciting opportunity for the development of novel therapeutics with combined anti-inflammatory and anti-angiogenic properties. Future studies should aim to elucidate the structure-activity relationships within this class of compounds to optimize their inhibitory profiles and pharmacokinetic properties. Furthermore, in-vivo studies will be essential to validate the therapeutic efficacy of promising candidates in relevant disease models.

References

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Safety Operating Guide

Navigating the Disposal of 2-(3-Methoxyphenoxy)acetohydrazide: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-(3-Methoxyphenoxy)acetohydrazide, a compound of interest in various research applications, necessitates a thorough understanding of its safe handling and disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(3-Methoxyphenoxy)acetohydrazide, ensuring the safety of laboratory personnel and adherence to environmental regulations.

At the heart of our procedural guidance is a commitment to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). The protocols outlined below are designed to be self-validating systems, grounded in established safety standards and an understanding of the potential hazards associated with hydrazide and phenoxy chemical families.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Based on data from analogous compounds such as 2-(2-Methoxyphenoxy)acetohydrazide, we can infer a similar hazard profile.[1] The primary hazards are summarized in the table below:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation Causes serious eye damage.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]

Given these potential hazards, all handling of 2-(3-Methoxyphenoxy)acetohydrazide, including for disposal, must be conducted within a certified chemical fume hood. Mandatory personal protective equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, inspected before each use.

  • Body Protection: A flame-resistant laboratory coat.

The Disposal Workflow: A Step-by-Step Procedural Guide

The cardinal rule for the disposal of 2-(3-Methoxyphenoxy)acetohydrazide is to treat it as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.

  • Designated Waste Container: Collect all waste containing 2-(3-Methoxyphenoxy)acetohydrazide, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, pipette tips, gloves), in a dedicated, closable, and chemically compatible hazardous waste container.

  • Avoid Co-mingling: Do not mix this waste stream with other chemical wastes unless their compatibility is certain. Incompatible materials for phenoxy compounds can include strong oxidizing agents and strong bases. Hydrazides are known to be incompatible with oxidizers, metal oxides, and strong acids.[2]

Step 2: Container Management and Labeling

Clear and accurate labeling is a critical component of the cradle-to-grave hazardous waste tracking system mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(3-Methoxyphenoxy)acetohydrazide," and an indication of the associated hazards (e.g., "Toxic," "Irritant"). The accumulation start date must also be clearly marked.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[3][4]

  • Location: The SAA must be under the control of laboratory personnel and situated in a well-ventilated, cool, and dry area, away from sources of ignition and direct sunlight.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential spills or leaks.

Step 4: Arranging for Professional Disposal

The final and most critical step is the transfer of the hazardous waste to a licensed disposal facility.

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have established procedures and contracts with certified waste management vendors.

  • Manifesting: A hazardous waste manifest will be generated, which is a legal document that tracks the waste from your laboratory to its final destination.

Visualizing the Disposal Decision Pathway

To further clarify the procedural flow, the following diagram illustrates the decision-making process for the disposal of 2-(3-Methoxyphenoxy)acetohydrazide.

DisposalWorkflow start Generation of 2-(3-Methoxyphenoxy)acetohydrazide Waste ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe segregate Segregate Waste into a Dedicated, Labeled Container ppe->segregate labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date segregate->labeling storage Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs disposal Transfer to a Licensed Hazardous Waste Vendor ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for 2-(3-Methoxyphenoxy)acetohydrazide.

Chemical Degradation: A Note of Caution

While chemical degradation can be a viable disposal method for some hazardous materials, it should be approached with extreme caution for hydrazide derivatives. One documented method for the destruction of hydrazine is through oxidation with a dilute solution of hypochlorites (e.g., sodium hypochlorite).[5] However, this reaction can be vigorous and may produce other hazardous byproducts.

It is strongly recommended that chemical degradation of 2-(3-Methoxyphenoxy)acetohydrazide only be considered after a thorough risk assessment and in consultation with, and under the direct guidance of, your institution's EHS department. The primary and recommended disposal route remains collection by a licensed hazardous waste disposal company.

Conclusion: Fostering a Culture of Safety

The proper disposal of 2-(3-Methoxyphenoxy)acetohydrazide is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, secure storage, and professional disposal, researchers can mitigate risks and ensure that their work is conducted in a safe and compliant manner. Always prioritize consultation with your institution's EHS professionals for guidance on specific disposal protocols and regulatory requirements.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). Retrieved from [Link]

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • PubChem. 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved from [Link]

  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Retrieved from [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

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Personal protective equipment for handling 2-(3-Methoxyphenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-(3-Methoxyphenoxy)acetohydrazide

As a novel compound in the landscape of drug development, 2-(3-Methoxyphenoxy)acetohydrazide presents both unique opportunities and inherent risks. Its hydrazide functional group, a cornerstone of its chemical reactivity, also necessitates a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.

Understanding the Hazard Profile

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1]

  • Acute Inhalation Toxicity: May be harmful if inhaled.[1]

Given these potential risks, adherence to a stringent Chemical Hygiene Plan is not merely a recommendation but a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 2-(3-Methoxyphenoxy)acetohydrazide. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields and a Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[6] A face shield should be worn over the goggles to protect the entire face.[6][7]
Hand Protection Chemically Resistant Gloves (Nitrile or Neoprene): Select gloves that are resistant to chemical permeation. Always inspect gloves for tears or punctures before use. Proper glove removal technique is crucial to prevent skin contact with the contaminated outer surface.[8]
Body Protection Laboratory Coat and Chemical-Resistant Apron: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.[7]
Respiratory Protection Use Within a Certified Chemical Fume Hood: All handling of 2-(3-Methoxyphenoxy)acetohydrazide must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2][9] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[5][10]
Foot Protection Closed-Toed Shoes: Perforated shoes or sandals are prohibited in the laboratory. Sturdy, closed-toed shoes are required to protect against spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Meticulous adherence to standardized procedures is paramount for minimizing risk. The following workflow provides a procedural guide for handling 2-(3-Methoxyphenoxy)acetohydrazide.

Pre-Experiment Preparation
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for any available information on the specific compound or a close structural analog.[9]

  • Designate a Work Area: All work with 2-(3-Methoxyphenoxy)acetohydrazide should be performed in a designated area within a chemical fume hood.[2]

  • Assemble all Necessary Materials: Ensure all required equipment, including PPE and spill containment materials, are readily accessible before handling the compound.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.

Handling the Compound

Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood 1. Suit Up Weigh Compound Weigh Compound Verify Fume Hood->Weigh Compound 2. Enter Hood Dissolve/React Dissolve/React Weigh Compound->Dissolve/React 3. Procedure Decontaminate Decontaminate Dissolve/React->Decontaminate 4. Clean Up Doff PPE Doff PPE Decontaminate->Doff PPE 5. Exit Hood Wash Hands Wash Hands Doff PPE->Wash Hands 6. Final Step

Caption: A streamlined workflow for the safe handling of 2-(3-Methoxyphenoxy)acetohydrazide.

  • Don Appropriate PPE: Before entering the designated work area, put on all required personal protective equipment as outlined in the table above.

  • Work Within a Fume Hood: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.

  • Weighing and Transfer: Use appropriate tools such as spatulas and weighing paper to handle the solid. Avoid creating dust. For solutions, use pipettes or other suitable liquid transfer devices.[9]

  • Reaction Setup: Ensure all glassware is properly secured. If heating is required, use a controlled heating source such as a heating mantle. Be aware that hydrazines can form explosive mixtures with air upon intense heating.

  • Post-Procedure Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11][12] Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Hydrazide compounds are classified as hazardous waste and require proper disposal in accordance with local, state, and federal regulations.[13] Improper disposal can lead to environmental contamination.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 2-(3-Methoxyphenoxy)acetohydrazide (e.g., weighing paper, gloves, absorbent materials) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams. Hydrazine and its derivatives are strong reducing agents and should not be stored with oxidizing agents.[14]

Chemical Neutralization (for dilute aqueous waste)

For dilute aqueous solutions, chemical neutralization can be an effective disposal method. This should only be performed by trained personnel.

Disposal Workflow Start Start Collect Waste Collect Dilute Aqueous Waste Start->Collect Waste Dilute Dilute to <5% Concentration Collect Waste->Dilute Neutralize Slowly Add Oxidizing Agent (e.g., Sodium Hypochlorite) Dilute->Neutralize Verify Verify Complete Neutralization Neutralize->Verify Dispose Dispose According to Institutional Policy Verify->Dispose End End Dispose->End

Caption: A procedural diagram for the chemical neutralization of dilute hydrazide waste.

  • Dilution: The hydrazine-containing waste should be diluted with water to a concentration of less than 5%.[14]

  • Neutralization: Slowly add a dilute solution of an oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide, with stirring.[13][14][15] This reaction can be exothermic, so the addition should be gradual.

  • Verification: After the reaction is complete, test the solution to ensure the complete destruction of the hydrazide.

  • Final Disposal: Dispose of the neutralized solution in accordance with your institution's hazardous waste guidelines.

By implementing these comprehensive safety and handling procedures, you can mitigate the risks associated with 2-(3-Methoxyphenoxy)acetohydrazide, fostering a secure and productive research environment.

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
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  • PubChem. (2025, April 14). 2-(2-Methoxyphenoxy)acetohydrazide.
  • University of Wisconsin-Madison. (n.d.).
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  • Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.